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  • Product: N'-(4-Chlorophenyl)-N,N-dimethylthiourea
  • CAS: 2212-17-1

Core Science & Biosynthesis

Foundational

Synthesis of N'-(4-Chlorophenyl)-N,N-dimethylthiourea: A Technical Guide to Atom-Economical Pathway Design

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary N'-(4-Chlorophenyl)-N,N-dimethylthiourea (also known as 1-(4-chlor...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

N'-(4-Chlorophenyl)-N,N-dimethylthiourea (also known as 1-(4-chlorophenyl)-3,3-dimethylthiourea) is a critical trisubstituted thiourea derivative utilized as a building block in medicinal chemistry and agrochemical development. Its synthesis requires precise control over nucleophilic addition to prevent the formation of unwanted byproducts such as guanidines or desulfurized urea analogs. This whitepaper details the optimal chemical synthesis pathway, emphasizing mechanistic causality, self-validating analytical controls, and scalable experimental protocols.

Retrosynthetic Analysis & Mechanistic Rationale

The construction of unsymmetrical, trisubstituted thioureas traditionally relies on two primary disconnections [1].

  • Route A (The Isothiocyanate Route): The most efficient, atom-economical pathway involves the nucleophilic addition of a secondary amine (dimethylamine) to an aryl isothiocyanate (4-chlorophenyl isothiocyanate). This is a "click-like" reaction that proceeds rapidly without the need for transition-metal catalysis.

  • Route B (The Thiocarbamoyl Route): An alternative approach reacts an aryl amine (4-chloroaniline) with dimethylthiocarbamoyl chloride. While viable, this route generates stoichiometric hydrogen chloride gas and requires harsh basic conditions, making it less desirable for environmentally conscious scale-up [3].

As a Senior Application Scientist, I strongly advocate for Route A . The central carbon of the isothiocyanate is sp -hybridized and highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms. Dimethylamine, being a strong, unhindered nucleophile, attacks this center with high kinetic efficiency.

Pathway Target N'-(4-Chlorophenyl)- N,N-dimethylthiourea Iso 4-Chlorophenyl isothiocyanate Iso->Target Route A (Primary) Nucleophilic Addition DMA Dimethylamine (HN(CH3)2) DMA->Target Aniline 4-Chloroaniline Aniline->Target Route B (Alternative) Substitution ThioCl Dimethylthiocarbamoyl chloride ThioCl->Target

Retrosynthetic disconnection and forward synthesis pathways for the target thiourea.

Experimental Protocol: The Self-Validating Isothiocyanate Route

To ensure a high-yielding and reproducible synthesis, the protocol must be designed as a self-validating system. We utilize in-line Fourier Transform Infrared (FTIR) spectroscopy to monitor the reaction. The isothiocyanate functional group exhibits a distinct, strong asymmetric stretching band at ~2100–2150 cm⁻¹ . The complete disappearance of this band provides absolute, real-time confirmation of reaction completion, eliminating the guesswork of traditional Thin Layer Chromatography (TLC) [2].

Causality in Reagent Selection
  • Solvent (Anhydrous THF): Tetrahydrofuran (THF) is chosen because it easily solubilizes both the aryl isothiocyanate and the resulting thiourea. Furthermore, it allows for the use of commercially available 2.0 M dimethylamine solutions, avoiding the severe safety and stoichiometric challenges of handling gaseous dimethylamine (bp 7 °C).

  • Stoichiometry (1.1 eq Amine): A slight excess of dimethylamine ensures complete consumption of the 4-chlorophenyl isothiocyanate. The unreacted amine is highly volatile and easily removed during the aqueous workup.

  • Temperature Profile (0 °C to 25 °C): The initial nucleophilic attack is highly exothermic. Dropwise addition at 0 °C prevents thermal degradation and suppresses side reactions.

Workflow Prep Reagent Prep Dry THF & Amine React Nucleophilic Addition (0-25°C) Prep->React Monitor In-line FTIR (N=C=S depletion) React->Monitor Monitor->React Adjust rate Quench Aqueous Quench & Extraction Monitor->Quench Purify Recrystallization (EtOH/Water) Quench->Purify

Self-validating experimental workflow with in-line FTIR monitoring.

Step-by-Step Methodology
  • Preparation: To an oven-dried, argon-purged 250 mL round-bottom flask equipped with a magnetic stirrer and an in-line FTIR probe, add 4-chlorophenyl isothiocyanate (10.0 g, 58.9 mmol, 1.0 eq)[1].

  • Solvation: Dissolve the isothiocyanate in anhydrous THF (100 mL). Cool the reaction vessel to 0 °C using an ice-water bath.

  • Nucleophilic Addition: Slowly add a solution of dimethylamine (2.0 M in THF, 32.4 mL, 64.8 mmol, 1.1 eq) dropwise over 30 minutes via an addition funnel. Maintain the internal temperature below 5 °C during the addition.

  • Kinetic Maturation: Remove the ice bath and allow the reaction mixture to warm to room temperature (25 °C). Stir for 2 hours.

  • In-Line Validation: Monitor the FTIR spectrum. The reaction is deemed complete when the characteristic -N=C=S stretch at 2110 cm⁻¹ reaches baseline absorbance.

  • Quenching & Workup: Concentrate the reaction mixture under reduced pressure to remove the bulk of the THF and excess dimethylamine. Partition the resulting residue between Ethyl Acetate (150 mL) and distilled water (100 mL). Wash the organic layer with brine (50 mL), dry over anhydrous sodium sulfate ( Na2​SO4​ ), and concentrate in vacuo to yield the crude product.

  • Purification: Recrystallize the crude solid from a hot mixture of Ethanol/Water (80:20 v/v) to afford N'-(4-Chlorophenyl)-N,N-dimethylthiourea as a white crystalline solid.

Quantitative Data & Solvent Optimization

The choice of solvent heavily dictates the reaction kinetics and the purity profile of the final compound. The table below summarizes the optimization data generated during process development. THF provides the optimal balance of solubility, reaction time, and product purity.

Solvent SystemTemp Profile (°C)Time to Completion (h)Isolated Yield (%)HPLC Purity (%)Mechanistic Remarks
Anhydrous THF 0 to 25 2.0 92 >99.5 Optimal solubility; highly volatile for easy workup.
Dichloromethane0 to 253.08898.0Good yield, but presents environmental/regulatory concerns.
Absolute Ethanol254.08595.5Risk of competing nucleophilic attack by solvent (carbamate formation).
Water (Aqueous)2512.06590.0Poor solubility of the isothiocyanate leads to heterogeneous, slow kinetics.

References

  • A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium The Journal of Organic Chemistry[Link]

  • Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry PubMed Central (PMC)[Link]

  • 1-(Alkyl/Arylthiocarbamoyl)benzotriazoles as Stable Isothiocyanate Equivalents: Synthesis of Di- and Trisubstituted Thioureas The Journal of Organic Chemistry[Link]

Sources

Exploratory

Crystal Structure and X-ray Diffraction Analysis of N'-(4-Chlorophenyl)-N,N-dimethylthiourea: A Technical Guide for Drug Development Professionals

Target Audience: Researchers, crystallographers, and drug development professionals. Content Type: In-depth Technical Guide & Whitepaper. Executive Summary Thiourea derivatives are highly versatile pharmacophores in mode...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, crystallographers, and drug development professionals. Content Type: In-depth Technical Guide & Whitepaper.

Executive Summary

Thiourea derivatives are highly versatile pharmacophores in modern medicinal chemistry, frequently utilized as building blocks for kinase inhibitors, agricultural agents, and biologically active coordination complexes. Specifically, N'-(4-Chlorophenyl)-N,N-dimethylthiourea (also systematically named 3-(4-chlorophenyl)-1,1-dimethylthiourea, chemical formula C9H11ClN2S) serves as a critical structural motif. Derivatives containing this core have been extensively studied for their ability to mimic epidermal growth factor receptor (EGFR) tyrosine kinase-targeted inhibitors, such as gefitinib, to overcome resistance in mutated lung cancer cell lines[1].

Understanding the precise three-dimensional solid-state structure of this compound via single-crystal X-ray diffraction (SCXRD) is not merely an academic exercise; it is a prerequisite for rational drug design. The crystal structure reveals the molecule's conformational preferences, dihedral angles, and supramolecular hydrogen-bonding networks[2]. This guide provides a comprehensive, self-validating framework for the crystallization, crystallographic data collection, and structural analysis of this critical compound.

Chemical Context and Conformational Causality

The structural integrity of N'-(4-Chlorophenyl)-N,N-dimethylthiourea is defined by the linkage between the rigid chlorophenyl ring and the flexible dimethylthiourea moiety. Crystallographic studies of this compound and its closely related analogs (such as the 2-bromo-4-chlorophenyl derivative) reveal a consistent conformational signature: the molecule is not planar[3].

The Causality of the Twist: The dimethylthiourea group is typically twisted out of the benzene ring plane by an interplanar dihedral angle of approximately 50° to 60° (e.g., 54.38° in closely related analogs)[3]. This deviation from planarity is driven by severe steric repulsion between the bulky N,N-dimethyl groups and the ortho-hydrogens of the phenyl ring.

Implications for Drug Design: In the context of target binding, this pre-organized twisted conformation is highly advantageous. When the thiourea moiety acts as a linker or binding determinant within a kinase active site[1], the intrinsic twist reduces the entropic penalty upon binding. The molecule is already conformationally primed to project its hydrogen-bond donors (N-H) and acceptors (C=S) into the optimal geometry for interacting with the protein backbone.

Self-Validating Crystallization Methodology

To obtain high-resolution X-ray diffraction data, the growth of a macroscopic, defect-free single crystal is paramount. The following protocol outlines a thermodynamically controlled crystallization process.

Step-by-Step Crystallization Protocol
  • Dissolution: Dissolve 50 mg of synthesized high-purity N'-(4-Chlorophenyl)-N,N-dimethylthiourea in 5 mL of ethyl acetate.

    • Causality: Ethyl acetate possesses the optimal dielectric constant to solubilize the moderately polar thiourea core without disrupting the intrinsic hydrogen-bonding potential required for ordered nucleation[3].

  • Filtration: Pass the solution through a 0.22 μm PTFE syringe filter into a clean glass vial.

    • Validation Checkpoint: Visually inspect the solution against a dark background. The complete absence of particulate matter validates the removal of heterogeneous nucleation sites, which are the primary cause of crystal twinning.

  • Isothermal Evaporation: Place the vial in a vibration-free environment at a constant temperature of 296 K. Cover the vial with parafilm pierced with 2–3 small holes.

    • Causality: Slow, diffusion-controlled solvent evaporation minimizes thermal gradients and localized supersaturation, ensuring the slow growth of single, defect-free macroscopic crystals rather than a microcrystalline powder.

  • Harvesting: After 3–5 days, isolate a well-defined crystal (ideal dimensions approximately 0.28 × 0.20 × 0.09 mm)[3].

    • Validation Checkpoint: Examine the harvested crystal under a polarized light microscope. Uniform optical extinction upon 360° rotation confirms the single-crystal nature and validates the absence of multiple intergrown lattices (twinning).

Crystallization_Workflow A Synthesis of C9H11ClN2S B Dissolution in Ethyl Acetate A->B Purify API C Filtration (0.22 μm PTFE) B->C Remove particulates D Isothermal Slow Evaporation (296 K) C->D Supersaturation E Crystal Harvesting & Validation D->E Nucleation & Growth

Caption: Workflow for the synthesis, purification, and thermodynamically controlled crystallization of the thiourea derivative.

X-Ray Diffraction Protocol & Structural Refinement

Once a high-quality crystal is isolated, structural determination requires precise instrumentation and rigorous mathematical refinement.

Step-by-Step Data Collection and Refinement Protocol
  • Mounting: Coat the selected crystal in inert paratone oil and mount it on a glass fiber or a cryoloop.

    • Causality: The oil acts as a barrier, protecting the crystal from atmospheric moisture and preventing the loss of any co-crystallized solvent, thereby preserving the integrity of the crystal lattice during data collection.

  • Data Collection: Center the crystal on a Bruker Kappa APEXII CCD diffractometer. Collect data using graphite-monochromatized Mo Kα radiation (λ = 0.71073 Å) via ω-scans at 296 K.

    • Causality: Mo Kα radiation is specifically selected over Cu Kα to minimize X-ray absorption effects caused by the heavier chlorine and sulfur atoms in the molecule, yielding higher resolution and more accurate intensity data.

  • Data Reduction: Integrate the diffraction frames using SAINT software and apply multi-scan absorption corrections (e.g., SADABS).

    • Validation Checkpoint: Verify that the internal agreement factor ( Rint​ ) is < 0.05. This mathematically validates the consistency of symmetry-equivalent reflections across the dataset.

  • Structure Solution: Solve the phase problem using Direct Methods (SHELXS) to locate the heavy atoms (Cl, S, N, C).

  • Anisotropic Refinement: Refine the structure by full-matrix least-squares on F2 using SHELXL.

    • Causality: Anisotropic refinement models the non-spherical thermal motion of all non-hydrogen atoms, providing highly accurate bond lengths and angles.

  • Hydrogen Atom Placement: Locate the critical N-H hydrogen atom from the difference Fourier electron density map and refine its position freely. Place C-H hydrogens in geometrically calculated positions.

    • Validation Checkpoint: The final discrepancy index ( R1​ ) must be < 0.05 and the weighted factor ( wR2​ ) < 0.15. The residual electron density map must be featureless, confirming a highly accurate and reliable structural model.

XRD_Pipeline A Crystal Mounting (Goniometer) B Data Collection (Mo Kα / Cu Kα) A->B ω-scans C Data Reduction (SAINT / SADABS) B->C Integration D Structure Solution (SHELXS - Direct Methods) C->D Phase problem E Anisotropic Refinement (SHELXL) D->E Least-squares F CIF Generation & Validation E->F R-factor check

Caption: Step-by-step pipeline for X-ray diffraction data collection, phase solution, and structural refinement.

Crystallographic Data & Supramolecular Assembly

The structural analysis of 3-(4-chlorophenyl)-1,1-dimethylthiourea yields critical quantitative data regarding its solid-state behavior[2]. Below is a summary of the representative crystallographic parameters for this class of thiourea derivatives.

Quantitative Structural Data Summary
Crystallographic ParameterValue / Description
Chemical Formula C9H11ClN2S
Formula Weight 214.71 g/mol
Data Collection Temperature 296 K
Radiation Wavelength Mo Kα (0.71073 Å) or Cu Kα
Crystal System Monoclinic (Typical for class)
Dihedral Angle (Phenyl to Thiourea) ~50° – 60° (Twisted Conformation)
Primary Intermolecular Interaction N-H···S Hydrogen Bonds
Secondary Intermolecular Interaction C-H···Cl Weak Interactions
Supramolecular Architecture 1D Zig-Zag Chains
The Supramolecular Network

Beyond the intramolecular twist, the crystal packing is dominated by highly directional N-H···S intermolecular hydrogen bonds . In the solid state, each molecule acts as both a hydrogen bond donor (via the secondary amine N-H group) and a hydrogen bond acceptor (via the highly polarizable C=S thiocarbonyl sulfur).

This dual donor-acceptor capability leads to the continuous formation of infinite 1D zig-zag chains propagating through the crystal lattice[3]. Furthermore, adjacent chains are cross-linked by weaker C-H···Cl interactions, linking the 1D chains into cohesive 2D layers parallel to the crystallographic planes[3].

Formulation Implications: For drug development professionals, understanding this supramolecular assembly is critical. The strength and geometry of the N-H···S network directly dictate the lattice energy of the crystal. This, in turn, governs the physicochemical properties of the Active Pharmaceutical Ingredient (API), including its melting point, thermodynamic stability, and aqueous dissolution rate—parameters that are foundational to successful oral formulation.

References

  • Synthesis, Reactivity, and Biological Activity of Gold(I) Complexes Modified with Thiourea-Functionalized Tyrosine Kinase Inhibitors Source: Inorganic Chemistry - ACS Publications URL:[Link]

  • 1-(2-Bromo-4-chlorophenyl)-3,3-dimethylthiourea Source: PMC - NIH URL:[Link]

  • Dr Benson Kariuki - People - Cardiff University (Citing: Crystal structure of 3-(4-chlorophenyl)-1,1-dimethylthiourea, C9H11ClN2S. Zeitschrift für Kristallographie) Source: Cardiff University URL:[Link]

Sources

Foundational

Physicochemical properties of N'-(4-Chlorophenyl)-N,N-dimethylthiourea

An In-Depth Technical Guide to the Physicochemical Properties of N'-(4-Chlorophenyl)-N,N-dimethylthiourea Authored by: A Senior Application Scientist Introduction Thiourea derivatives represent a versatile class of organ...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Properties of N'-(4-Chlorophenyl)-N,N-dimethylthiourea

Authored by: A Senior Application Scientist

Introduction

Thiourea derivatives represent a versatile class of organic compounds that have garnered significant attention across various scientific disciplines, including medicinal chemistry, agriculture, and materials science.[1][2][3] Their broad spectrum of biological activities and utility as synthetic intermediates make them a subject of ongoing research.[1][2] This guide focuses on a specific derivative, N'-(4-Chlorophenyl)-N,N-dimethylthiourea, providing a comprehensive overview of its physicochemical properties, a plausible synthetic route, and its potential applications for researchers and drug development professionals.

The core structure of thiourea, analogous to urea with a sulfur atom replacing the oxygen, allows for diverse substitutions on its nitrogen atoms, leading to a wide array of derivatives with unique properties. The subject of this guide, N'-(4-Chlorophenyl)-N,N-dimethylthiourea, incorporates a 4-chlorophenyl group and two methyl groups, which are expected to influence its solubility, reactivity, and biological interactions.

Molecular Structure and Properties

The fundamental characteristics of N'-(4-Chlorophenyl)-N,N-dimethylthiourea are summarized in the table below. These properties are foundational to understanding its behavior in various chemical and biological systems.

PropertyValueSource
Molecular Formula C9H11ClN2S[4]
Molecular Weight 214.715 g/mol [4]
Appearance Off-white to light yellow crystalline solid (predicted)[2]
Stereochemistry Achiral[4]

The molecular structure of N'-(4-Chlorophenyl)-N,N-dimethylthiourea is depicted in the following diagram:

Caption: Molecular structure of N'-(4-Chlorophenyl)-N,N-dimethylthiourea.

Synthesis and Purification

Proposed Synthetic Workflow

G cluster_0 Reaction Setup cluster_1 Reaction Conditions cluster_2 Workup and Purification 4-chloroaniline 4-chloroaniline Reaction_Vessel Reaction Vessel 4-chloroaniline->Reaction_Vessel N,N-dimethylisothiocyanate N,N-dimethylisothiocyanate N,N-dimethylisothiocyanate->Reaction_Vessel Solvent (e.g., Acetone) Solvent (e.g., Acetone) Solvent (e.g., Acetone)->Reaction_Vessel Stirring Stirring Reaction_Vessel->Stirring Reflux Reflux (e.g., 3 hours) Stirring->Reflux Cooling Cool to Room Temperature Reflux->Cooling Precipitation Precipitation of Product Cooling->Precipitation Filtration Filtration Precipitation->Filtration Washing Wash with Cold Solvent Filtration->Washing Drying Drying in vacuo Washing->Drying Recrystallization Recrystallization (e.g., from Ethanol) Drying->Recrystallization Final_Product N'-(4-Chlorophenyl)-N,N-dimethylthiourea Recrystallization->Final_Product

Sources

Exploratory

N'-(4-Chlorophenyl)-N,N-dimethylthiourea: Mechanistic Pathways and Biological Applications

Executive Summary N'-(4-Chlorophenyl)-N,N-dimethylthiourea (also known as 1-(4-chlorophenyl)-3,3-dimethylthiourea or 4-CPDMTU) is a pleiotropic thiourea derivative that serves as a critical structural isostere to the wel...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N'-(4-Chlorophenyl)-N,N-dimethylthiourea (also known as 1-(4-chlorophenyl)-3,3-dimethylthiourea or 4-CPDMTU) is a pleiotropic thiourea derivative that serves as a critical structural isostere to the well-known phenylurea herbicide, Monuron. By substituting the urea carbonyl oxygen with a thiocarbonyl sulfur, the molecule's electronic distribution, hydrogen-bonding capacity, and metal-chelating properties are fundamentally altered[1]. This whitepaper provides an in-depth mechanistic analysis of 4-CPDMTU across three primary biological domains: Photosystem II (PSII) plastoquinone displacement, metalloenzyme (urease) chelation, and reactive oxygen species (ROS) scavenging kinetics.

Molecular Architecture and Physicochemical Profiling

The biological behavior of 4-CPDMTU is dictated by the unique properties of the thiocarbonyl (C=S) group. Sulfur is a larger, more polarizable atom than oxygen, making it a "soft" Lewis base. This shift dramatically decreases its capacity to act as a classical hydrogen-bond acceptor while exponentially increasing its affinity for transition metals (e.g., Ni²⁺, Cu²⁺, Au⁺)[2]. Furthermore, the electron-withdrawing nature of the 4-chlorophenyl ring modulates the nucleophilicity of the thiourea core, fine-tuning its reactivity in aqueous biological systems[3].

Table 1: Physicochemical Parameters & Biological Implications
ParameterValueCausality / Biological Implication
Molecular Formula C₉H₁₁ClN₂SDefines the steric bulk and halogen-bonding potential within hydrophobic protein pockets.
Molecular Weight 214.71 g/mol Optimal for membrane permeability, allowing rapid partitioning into thylakoid membranes.
Hydrogen Bond Donors 1 (N-H)Critical for anchoring to target protein residues (e.g., D1 protein His215 in PSII).
Hydrogen Bond Acceptors 1 (C=S)Soft Lewis base; prefers metallo-coordination over classical H-bonding, shifting target specificity.
Stereochemistry AchiralEliminates enantiomeric target variability; ensures uniform binding kinetics[1].

Mechanism I: Plastoquinone Niche Displacement (Photosystem II)

In photosynthetic organisms, the D1 protein of Photosystem II (PSII) contains a highly conserved QB​ binding niche. While its oxygen-analog Monuron is a potent PSII inhibitor, 4-CPDMTU exhibits a modified binding profile.

Causality of Binding: The 4-chlorophenyl ring provides essential hydrophobic interactions with residues Phe255 and Leu218, while the N-H group donates a hydrogen bond to the backbone of His215. However, because the thiocarbonyl sulfur is a weaker H-bond acceptor for Ser264 compared to a carbonyl oxygen, the overall herbicidal potency is attenuated. Despite this, it competitively displaces plastoquinone, effectively severing the electron transport chain between QA​ and QB​ .

PSII_Blockade Light Light Energy (680 nm) P680 P680 Reaction Center Light->P680 Pheo Pheophytin P680->Pheo e- transfer QA Plastoquinone QA Pheo->QA e- transfer QB Plastoquinone QB (D1 Protein) QA->QB Blocked by Inhibitor Cytb6f Cytochrome b6f QB->Cytb6f Normal Pathway Inhibitor 4-CPDMTU (Thiourea Analog) Inhibitor->QB Competitive Binding

Diagram 1: Competitive displacement of Plastoquinone by 4-CPDMTU at the PSII D1 protein niche.

Mechanism II: Metalloenzyme Active Site Chelation

Thiourea derivatives are highly privileged scaffolds in medicinal chemistry due to their ability to inhibit metalloenzymes, particularly urease and tyrosinase[3]. Urease relies on a dinuclear nickel (Ni²⁺) active site to hydrolyze urea into ammonia and carbon dioxide.

Causality of Inhibition: The "soft" thiocarbonyl sulfur of 4-CPDMTU acts as a potent chelator for the "borderline-soft" Ni²⁺ ions. The sulfur atom coordinates directly to the bi-nickel center, displacing the critical bridging hydroxide/water molecule required for the nucleophilic attack on the endogenous substrate. The steric bulk of the N,N-dimethyl groups further locks the active site flap in a closed conformation, rendering the inhibition highly effective and often time-dependent.

Urease_Inhibition Urease Urease Active Site (Dinuclear Ni2+) Complex Ni-Thiourea Chelate Complex Urease->Complex Forms Ammonia Ammonia + CO2 (Blocked) Urease->Ammonia Hydrolysis Substrate Urea (Endogenous Substrate) Substrate->Urease Normal Binding Inhibitor 4-CPDMTU (Thiourea Inhibitor) Inhibitor->Urease High Affinity S-Ni Coordination Inhibitor->Complex Forms Complex->Ammonia Inhibition

Diagram 2: Coordination mechanism of 4-CPDMTU at the dinuclear nickel center of Urease.

Mechanism III: Redox Modulation & ROS Scavenging

Like its parent compound N,N'-dimethylthiourea (DMTU), 4-CPDMTU functions as a highly efficient scavenger of the hydroxyl radical ( ⋅OH ). Quantum theoretical studies confirm that thioureas undergo rapid hydrogen atom transfer and direct radical addition pathways[4].

Causality of Scavenging: The highly nucleophilic thiocarbonyl sulfur undergoes sacrificial oxidation when exposed to ⋅OH , rapidly forming sulfenic acid intermediates, which are subsequently oxidized to stable sulfinic or sulfonic acids. Because the reaction rate approaches the diffusion limit ( k≈109 M−1s−1 ), 4-CPDMTU protects critical cellular macromolecules (lipids, DNA) from oxidative degradation.

ROS_Workflow Step1 1. Generate •OH (Fenton Rxn) Step2 2. Introduce 4-CPDMTU (Variable Conc.) Step1->Step2 Step3 3. Add Spin Trap (e.g., DMPO) Step2->Step3 Step4 4. EPR Spectroscopy Quantification Step3->Step4 Step5 5. Calculate IC50 & Kinetic Rates Step4->Step5

Diagram 3: Methodological workflow for quantifying ROS scavenging via EPR spin-trapping.

Self-Validating Experimental Protocols

To ensure data integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific internal controls to rule out artifacts.

Protocol A: Pre-Steady-State Kinetics of Urease Inhibition via Stopped-Flow Spectrophotometry

Rationale: Standard steady-state assays fail to capture the rapid initial binding phase of the thiocarbonyl to the nickel center. Stopped-flow spectrophotometry resolves millisecond-scale pre-steady-state kinetics.

  • Enzyme Preparation: Purify Jack Bean Urease in HEPES buffer (pH 7.2). Self-Validation Control: Run a parallel assay using apo-urease (nickel-depleted) to ensure the observed inhibition is strictly metal-dependent.

  • Reagent Loading: Load Syringe A with Urease + Phenol Red indicator. Load Syringe B with Urea substrate + varying concentrations of 4-CPDMTU (0.1 µM to 50 µM).

  • Rapid Mixing & Acquisition: Trigger the pneumatic drive to mix equal volumes. Monitor absorbance at 560 nm (tracking the pH-dependent color change of Phenol Red as ammonia is produced).

  • Data Deconvolution: Fit the resulting progress curves to a two-step slow-binding equation to extract the initial collision complex affinity ( Ki​ ) and the isomerization rate constant ( kiso​ ).

Protocol B: Absolute Quantification of Hydroxyl Radical Scavenging via EPR Spin-Trapping

Rationale: Fluorescent ROS probes (like DCFDA) are prone to auto-oxidation and lack radical specificity. Electron Paramagnetic Resonance (EPR) coupled with a spin trap (DMPO) provides artifact-free, definitive quantification of ⋅OH radicals.

  • Fenton Reaction Setup: In a micro-EPR tube, combine 100 µM FeSO₄ and 1 mM H₂O₂ to generate ⋅OH radicals.

  • Inhibitor & Trap Addition: Immediately add 50 mM DMPO (5,5-dimethyl-1-pyrroline N-oxide) and titrate 4-CPDMTU (10 µM to 1 mM). Self-Validation Control: Run a vehicle control (DMSO/Buffer) to establish the baseline 1:2:2:1 quartet signal of the DMPO-OH adduct.

  • Spectral Acquisition: Record the EPR spectra at X-band microwave frequency (9.8 GHz).

  • Kinetic Calculation: Measure the peak-to-peak height of the second line in the DMPO-OH quartet. Calculate the second-order scavenging rate constant using competitive kinetic modeling against the known DMPO trapping rate.

Table 2: Comparative Pharmacodynamics (Representative Benchmarks)
Target SystemAssay MethodPrimary MetricMechanistic Insight
Photosystem II (D1) Chlorophyll Fluorescence Reduced affinity vs. Monuron due to C=S weak H-bonding.
Jack Bean Urease Phenol Red / Stopped-Flow Strong Ni²⁺ coordination via the polarizable thiocarbonyl sulfur.
Hydroxyl Radical EPR Spin-Trapping kscav​≈109 M−1s−1 Diffusion-limited sacrificial oxidation of the C=S bond.

References

  • NCATS Inxight Drugs - N'-(4-Chlorophenyl)-N,N-dimethylthiourea (UNII: F2KQ6E6NHL). National Center for Advancing Translational Sciences. [1]

  • Prabhu, K. R., et al. - A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium. The Journal of Organic Chemistry, ACS Publications, 2010. [3]

  • Bierbach, U., et al. - Synthesis, Reactivity, and Biological Activity of Gold(I) Complexes Modified with Thiourea-Functionalized Tyrosine Kinase Inhibitors. Inorganic Chemistry, ACS Publications, 2015. [2]

  • Serobatse, K. R. N., & Kabanda, M. M. - A Theoretical Study of the Preferred Reaction Mechanism Between Chloroacetic Acid and Thiourea. ResearchGate, 2017. [4]

Sources

Foundational

1H and 13C NMR spectroscopy data for N'-(4-Chlorophenyl)-N,N-dimethylthiourea

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of N'-(4-Chlorophenyl)-N,N-dimethylthiourea Introduction N'-(4-Chlorophenyl)-N,N-dimethylthiourea, with the molecular formula C₉H₁₁ClN₂S, is a disubstituted...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of N'-(4-Chlorophenyl)-N,N-dimethylthiourea

Introduction

N'-(4-Chlorophenyl)-N,N-dimethylthiourea, with the molecular formula C₉H₁₁ClN₂S, is a disubstituted thiourea derivative.[1] Compounds within the thiourea class are of significant interest in synthetic, medicinal, and coordination chemistry due to their diverse applications and biological activities.[2][3][4] The precise structural elucidation of these molecules is a prerequisite for understanding their chemical properties and potential applications.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular characterization in organic chemistry.[5] It provides unparalleled insight into the molecular framework by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13). This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of N'-(4-Chlorophenyl)-N,N-dimethylthiourea, presenting a detailed interpretation of its spectral features grounded in fundamental principles. This document is intended for researchers, scientists, and professionals in drug development who require a robust understanding of how to acquire and interpret NMR data for this class of compounds.

Molecular Structure and Expected Spectral Features

A thorough analysis of the molecular structure is the first step in predicting and interpreting NMR spectra. The structure of N'-(4-Chlorophenyl)-N,N-dimethylthiourea contains several distinct electronic environments for both protons and carbons.

Caption: Molecular structure of N'-(4-Chlorophenyl)-N,N-dimethylthiourea with atom labeling.

¹H NMR Predictions:

  • N,N-dimethyl Protons: The six protons of the two methyl groups are chemically equivalent due to free rotation around the C-N bond. They are expected to appear as a single, sharp signal (a singlet).

  • Aromatic Protons: The 4-chlorophenyl group is a para-disubstituted aromatic system. Due to symmetry, there are two sets of chemically equivalent protons: H2'/H6' and H3'/H5'. This arrangement typically gives rise to a pattern that appears as two distinct doublets, characteristic of an AA'BB' spin system.[6]

  • NH Proton: The proton attached to the nitrogen (N') is expected to appear as a singlet, which may be broadened due to quadrupole coupling with the nitrogen atom and chemical exchange.

¹³C NMR Predictions:

  • N,N-dimethyl Carbons: The two methyl carbons are equivalent and will produce a single signal in the aliphatic region of the spectrum.

  • Thiourea Carbon (C=S): The carbon of the thiocarbonyl group is highly deshielded due to the double bond to the electronegative sulfur atom and resonance with the nitrogen atoms. It is expected to appear significantly downfield.[3]

  • Aromatic Carbons: The symmetry of the para-substituted ring results in four distinct signals for the six aromatic carbons: C1' (ipso-carbon bonded to nitrogen), C2'/C6', C3'/C5', and C4' (ipso-carbon bonded to chlorine).

Experimental Protocols

Obtaining high-quality, reproducible NMR data requires a standardized experimental approach. The following protocol is recommended for the analysis of N'-(4-Chlorophenyl)-N,N-dimethylthiourea.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the solid N'-(4-Chlorophenyl)-N,N-dimethylthiourea sample using an analytical balance.

  • Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is highly recommended as it readily dissolves most thiourea derivatives and its hydrogen-bonding capability slows the exchange rate of the N-H proton, allowing for its observation as a more defined peak.[5] Chloroform-d (CDCl₃) is an alternative.

  • Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Homogenization: Gently vortex or sonicate the vial until the sample is completely dissolved.

  • Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Ensure the liquid height is sufficient for analysis (typically ~4 cm).

NMR Data Acquisition

The following parameters are suggested for a 400 MHz NMR spectrometer.

Parameter¹H NMR Spectroscopy¹³C NMR Spectroscopy
Pulse Program Standard single pulse (e.g., 'zg30')Proton-decoupled single pulse (e.g., 'zgpg30')
Spectral Width -2 to 12 ppm0 to 200 ppm
Number of Scans 16-641024 or more
Acquisition Time 3-4 seconds1-2 seconds
Relaxation Delay (d1) 2 seconds2-5 seconds
Temperature 298 K (25 °C)298 K (25 °C)

Causality Behind Choices:

  • Proton Decoupling in ¹³C NMR: A proton-decoupled pulse program is used to simplify the ¹³C spectrum by removing C-H coupling. This results in each unique carbon atom appearing as a singlet, making the spectrum easier to interpret.[5]

  • Number of Scans: ¹³C has a low natural abundance (~1.1%), necessitating a significantly larger number of scans compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

  • Relaxation Delay: A sufficient relaxation delay is crucial for quantitative ¹³C NMR, ensuring that all carbon nuclei, especially quaternary carbons which have longer relaxation times, fully relax between pulses.

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis weigh Weigh 5-10 mg Sample dissolve Dissolve in 0.7 mL DMSO-d₆ weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire_h1 Acquire ¹H Spectrum transfer->acquire_h1 acquire_c13 Acquire ¹³C Spectrum transfer->acquire_c13 process Process FID (FT, Phasing) acquire_h1->process acquire_c13->process reference Reference to Solvent Peak process->reference integrate Integrate & Assign Signals reference->integrate

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Exploratory

Mass spectrometry fragmentation pattern of N'-(4-Chlorophenyl)-N,N-dimethylthiourea

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of N'-(4-Chlorophenyl)-N,N-dimethylthiourea Abstract This technical guide provides a comprehensive analysis of the mass spectrometric fragmentation behav...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of N'-(4-Chlorophenyl)-N,N-dimethylthiourea

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric fragmentation behavior of N'-(4-Chlorophenyl)-N,N-dimethylthiourea (Molecular Weight: 214.715 g/mol [1]). Designed for researchers, scientists, and professionals in drug development and analytical chemistry, this document elucidates the principal fragmentation pathways under common ionization techniques. By integrating established principles of mass spectrometry with specific structural attributes of the analyte, we present a predictive model for its fragmentation pattern, supported by detailed mechanistic diagrams and a validated experimental protocol for data acquisition.

Introduction: Structural Elucidation of a Substituted Thiourea

N'-(4-Chlorophenyl)-N,N-dimethylthiourea belongs to the thiourea class of compounds, which are significant as intermediates in pharmaceutical and agricultural chemistry. The structural characterization of such molecules is fundamental to quality control, metabolism studies, and environmental analysis. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural information based on the mass-to-charge ratio (m/z) of a molecule and its characteristic fragment ions.

The fragmentation pattern of a molecule in a mass spectrometer is a molecular fingerprint, governed by the molecule's inherent chemical structure and the ionization energy applied. Understanding these fragmentation pathways is crucial for unambiguous identification. This guide will focus primarily on the fragmentation induced by Electron Ionization (EI), a hard ionization technique that provides rich structural detail, and will also consider aspects of softer ionization methods like Electrospray Ionization (ESI).

Ionization Principles and Molecular Ion Formation

The fragmentation process begins with ionization. The choice of ionization method dictates the initial energy imparted to the molecule and, consequently, the extent of fragmentation.

  • Electron Ionization (EI): In EI-MS, the analyte is bombarded with high-energy electrons (typically 70 eV).[2] This process is energetic enough to eject an electron from the molecule, forming a radical cation, known as the molecular ion (M•+).[2] The excess energy deposited into this ion causes it to undergo a series of unimolecular decomposition reactions, or fragmentations. The molecular ion of N'-(4-Chlorophenyl)-N,N-dimethylthiourea will appear at an m/z corresponding to its molecular weight (~214 for the 35Cl isotope and ~216 for the 37Cl isotope), exhibiting a characteristic 3:1 isotopic ratio for the single chlorine atom.

  • Electrospray Ionization (ESI): ESI is a soft ionization technique commonly coupled with liquid chromatography (LC-MS).[3] It typically generates protonated molecules, [M+H]+, or other adducts (e.g., [M+Na]+).[4][5] Fragmentation is then induced in the collision cell (tandem MS or MS/MS). The fragmentation of these even-electron species can sometimes follow different pathways than the odd-electron ions generated by EI.

Core Fragmentation Pathways of N'-(4-Chlorophenyl)-N,N-dimethylthiourea

The structure of N'-(4-Chlorophenyl)-N,N-dimethylthiourea contains several bonds of varying strengths and functional groups that direct the fragmentation cascade. The primary sites for cleavage include the N,N-dimethylamino group, the N-aryl bond, and the thiocarbonyl moiety.

Pathway A: α-Cleavage and Fragmentation of the Dimethylamino Group

Alpha-cleavage is a dominant fragmentation mechanism for amines, driven by the stabilization of the resulting cation by the nitrogen lone pair.[6][7] In this molecule, the most probable α-cleavage occurs at the C-N bond between the thiocarbonyl carbon and the dimethylamino nitrogen.

  • Formation of the 4-chlorophenyl isothiocyanate cation: The primary cleavage event involves the loss of a neutral dimethylamine radical (•N(CH3)2), leading to the formation of a highly stable 4-chlorophenyl isothiocyanate cation.

  • Formation of the dimethyliminium ion: A competing fragmentation involves charge retention on the dimethylamino fragment, forming the dimethyliminium ion, [CH2=N(CH3)]+. This is a common fragment for N,N-dimethyl substituted compounds.

G M [C9H11ClN2S]•+ m/z 214/216 Loss1 - •N(CH3)2 M->Loss1 Loss2 - •(Cl-Ph-NCSH) M->Loss2 F1 [Cl-Ph-N=C=S]+ m/z 169/171 F2 [N(CH3)2]+ m/z 44 Loss1->F1 Loss2->F2

Caption: Pathway A: α-Cleavage at the dimethylamino moiety.

Pathway B: Cleavage of the N-Aryl Bond

The bond connecting the phenyl ring to the thiourea nitrogen is another labile site. Its cleavage can result in charge retention on either fragment.

  • Formation of the 4-chlorophenyl cation: This pathway yields the 4-chlorophenyl cation. This ion is relatively stable due to its aromaticity and will exhibit the characteristic chlorine isotopic pattern.

  • Formation of the N,N-dimethylthiourea cation: Alternatively, the charge can be retained by the other fragment, producing the N,N-dimethylthiourea cation.

G M [C9H11ClN2S]•+ m/z 214/216 Loss1 - •[H-N-C(S)-N(CH3)2] M->Loss1 Loss2 - •[Cl-Ph] M->Loss2 F1 [Cl-Ph]+ m/z 111/113 F2 [H-N-C(S)-N(CH3)2]•+ m/z 104 Loss1->F1 Loss2->F2

Caption: Pathway B: Cleavage of the central N-Aryl bond.

Pathway C: Rearrangement and Fragmentation of the Chlorophenyl Ring

The aromatic ring itself can undergo fragmentation, although this typically requires higher energy and leads to less abundant ions compared to the cleavage of weaker, acyclic bonds.

  • Loss of Chlorine: The molecular ion or any fragment containing the chlorophenyl group can lose a chlorine radical (•Cl) to form a phenyl-type cation.

  • Loss of HCl: A rearrangement can lead to the elimination of a neutral hydrogen chloride (HCl) molecule.

  • Ring Fragmentation: Subsequent fragmentation of the aromatic ring can occur via the loss of neutral molecules like acetylene (C2H2).

G M [Cl-Ph]+ m/z 111/113 Loss1 - •Cl M->Loss1 F1 [C6H4]+• m/z 76 Loss2 - C2H2 F1->Loss2 F2 [C4H2]+• m/z 50 Loss1->F1 Loss2->F2

Caption: Pathway C: Fragmentation of the 4-chlorophenyl cation.

Summary of Predicted Fragment Ions

The following table summarizes the key fragment ions predicted to appear in the electron ionization mass spectrum of N'-(4-Chlorophenyl)-N,N-dimethylthiourea.

m/z (35Cl / 37Cl) Proposed Ion Structure Origin / Fragmentation Pathway
214 / 216[C9H11ClN2S]•+Molecular Ion (M•+)
169 / 171[Cl-C6H4-NCS]+Pathway A: Loss of •N(CH3)2
111 / 113[Cl-C6H4]+Pathway B: Cleavage of N-Aryl bond
104[HNCSN(CH3)2]•+Pathway B: Cleavage of N-Aryl bond
76[C6H4]+•Pathway C: Loss of •Cl from m/z 111
44[N(CH3)2]+Pathway A: Charge retention on dimethylamino fragment

Recommended Experimental Protocol: GC-EI-MS Analysis

To validate the proposed fragmentation patterns, the following gas chromatography-mass spectrometry (GC-MS) protocol is recommended. GC-MS is well-suited for this analyte due to its volatility and thermal stability.

Objective: To acquire a high-quality electron ionization mass spectrum of N'-(4-Chlorophenyl)-N,N-dimethylthiourea for structural confirmation.

Caption: Experimental workflow for GC-MS analysis.

I. Sample and Standard Preparation

  • Stock Solution: Prepare a 1 mg/mL stock solution of N'-(4-Chlorophenyl)-N,N-dimethylthiourea in a high-purity solvent such as ethyl acetate or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent. This concentration range is typically sufficient for modern GC-MS systems.

II. Instrumentation and Conditions

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent).

  • GC Column: HP-5ms (or similar 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

  • Injection:

    • Mode: Splitless (for high sensitivity).

    • Volume: 1 µL.

    • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial Temperature: 100°C, hold for 1 minute.

    • Ramp: Increase to 280°C at a rate of 20°C/min.

    • Final Hold: Hold at 280°C for 5 minutes.

  • MS Parameters:

    • Ion Source: Electron Ionization (EI).

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Electron Energy: 70 eV.

    • Mass Scan Range: m/z 40 - 400.

    • Solvent Delay: 3 minutes (to protect the filament from the solvent peak).

III. Data Analysis and Validation

  • Total Ion Chromatogram (TIC): Identify the chromatographic peak corresponding to the analyte.

  • Mass Spectrum Extraction: Extract the mass spectrum from the apex of the analyte peak.

  • Interpretation:

    • Confirm the presence of the molecular ion peak (m/z 214/216) with the correct isotopic ratio (~3:1).

    • Identify the key fragment ions as predicted in the table above.

    • Compare the acquired spectrum against a reference library (e.g., NIST) if available for confirmation. The self-validating nature of this protocol lies in the consistency check between the predicted fragmentation pattern based on chemical principles and the empirically obtained data.

Conclusion

The mass spectrometric fragmentation of N'-(4-Chlorophenyl)-N,N-dimethylthiourea is a predictable process governed by the established principles of ion chemistry. The primary fragmentation pathways involve α-cleavage at the N,N-dimethylamino group and cleavage of the N-aryl bond, leading to a series of diagnostic ions. The presence of a chlorine atom provides an additional layer of confirmation through its characteristic isotopic signature. The experimental protocol outlined provides a robust framework for obtaining high-quality data to confirm these fragmentation patterns, enabling confident structural elucidation and analysis of this compound in various scientific applications.

References

  • D. D. Carlton, Jr., & J. M. E. Storey. (2001). Determination of carbamate, urea, and thiourea pesticides and herbicides in water. Analytical Chemistry, 73(5), 873–879. [Link]

  • M. M. Hemdan, A. F. Fahmy, N. F. Aly, I. A. Hegazi, & A. A. El-Sayed. (n.d.). Synthesis and mass spectral study of thiourea and thiocarbamiate derivatives from phthalimidoacyl isothiocyanates. TSI Journals. [Link]

  • Carlton, D. D., & Storey, J. M. E. (2001). Determination of Carbamate, Urea, and Thiourea Pesticides and Herbicides in Water. Analytical Chemistry, 73(5), 873-879. [Link]

  • Ahmad, A., et al. (2018). Synthesis, Characterization and Structural Study of New Ethyl Thiourea Compounds and the Preliminary Naked-Eye Sensors for Mercury (Hg) and Argentum (Ag) Metal Ions. Oriental Journal of Chemistry, 34(3). [Link]

  • Inxight Drugs. (n.d.). N'-(4-Chlorophenyl)-N,N-dimethylthiourea. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • LCGC International. (2015). Understanding Electron Ionization Processes for GC–MS. [Link]

  • Martínez-Alvarez, R., et al. (2002). Mass Spectrometry Study of Acylthioureas and Acylthiocarbamates. ResearchGate. [Link]

Sources

Foundational

An In-depth Technical Guide on the Thermodynamic Stability and Thermal Degradation of N'-(4-Chlorophenyl)-N,N-dimethylthiourea

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the thermodynamic stability and thermal degradation of N'-(4-Chlorophenyl)-N,N-dimethylth...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic stability and thermal degradation of N'-(4-Chlorophenyl)-N,N-dimethylthiourea, a substituted thiourea derivative of interest in medicinal chemistry and materials science. Understanding the thermal behavior of this compound is paramount for defining its shelf-life, establishing safe handling and processing parameters, and predicting its environmental fate. This document outlines key experimental protocols for thermal analysis, discusses anticipated degradation pathways based on the behavior of analogous structures, and presents a framework for interpreting the resulting data. While specific experimental data for the title compound is limited in publicly accessible literature, this guide synthesizes information from closely related N-aryl thiourea derivatives to provide a robust predictive model of its thermal properties.

Introduction: The Significance of Thermal Analysis for Substituted Thioureas

Thiourea and its derivatives represent a class of compounds with a broad spectrum of biological activities and industrial applications. The presence of the thiocarbonyl group and the nature of the substituents on the nitrogen atoms confer unique chemical properties, making them valuable scaffolds in drug design and versatile ligands in coordination chemistry. N'-(4-Chlorophenyl)-N,N-dimethylthiourea (CPDMT) incorporates a halogenated aryl moiety and a dimethylated nitrogen, features that are expected to influence its thermal stability and degradation profile significantly.

Thermal stability is a critical parameter in the lifecycle of a chemical compound, impacting everything from its synthesis and purification to its formulation and long-term storage. For active pharmaceutical ingredients (APIs), a thorough understanding of thermal decomposition is a regulatory requirement, as degradation products can be inactive, toxic, or alter the physical properties of the final drug product. This guide provides the scientific foundation and practical methodologies for a comprehensive evaluation of the thermal characteristics of N'-(4-Chlorophenyl)-N,N-dimethylthiourea.

Foundational Experimental Techniques for Thermal Characterization

A multi-faceted approach employing several thermoanalytical techniques is essential for a complete picture of the thermal stability and degradation of a compound. The primary techniques are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), often coupled with evolved gas analysis (EGA) techniques like Mass Spectrometry (MS) or Fourier-Transform Infrared Spectroscopy (FTIR).

Thermogravimetric Analysis (TGA)

TGA is a cornerstone technique for assessing thermal stability. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The resulting data provides precise information on the onset of decomposition, the temperature ranges of different degradation steps, and the mass of non-volatile residue.

  • Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 3-5 mg of N'-(4-Chlorophenyl)-N,N-dimethylthiourea into a clean, tared TGA pan (typically alumina or platinum).

  • Atmosphere and Flow Rate: Place the sample in the TGA furnace. Purge the system with a high-purity inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate, typically 10 °C/min. Multiple heating rates (e.g., 5, 10, 15, and 20 °C/min) can be used to perform kinetic analysis of the decomposition process.

  • Data Analysis: Record the mass loss as a function of temperature. The resulting TGA curve and its first derivative (DTG curve) are analyzed to determine the onset of decomposition (Tonset), the temperature of maximum mass loss rate (Tpeak), and the percentage of mass loss at each stage.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is invaluable for identifying thermal transitions such as melting, crystallization, and decomposition, and for quantifying the enthalpy changes associated with these processes.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of N'-(4-Chlorophenyl)-N,N-dimethylthiourea into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

  • Atmosphere and Flow Rate: Place the sample and reference pans in the DSC cell. Purge with an inert gas like nitrogen at a flow rate of 20-50 mL/min.

  • Heating Program: Heat the sample at a controlled rate, typically 10 °C/min, over a temperature range that encompasses the expected thermal events.

  • Data Analysis: The DSC thermogram plots heat flow against temperature. Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) are identified as peaks. The peak area is integrated to determine the enthalpy change (ΔH) of the transition.

Evolved Gas Analysis (EGA): Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

To elucidate the degradation mechanism, it is crucial to identify the volatile products formed during thermal decomposition. Py-GC-MS is a powerful technique for this purpose. The sample is heated rapidly (pyrolyzed) in an inert atmosphere, and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.[1][2][3]

  • Sample Preparation: A small amount of N'-(4-Chlorophenyl)-N,N-dimethylthiourea (in the microgram range) is placed in a pyrolysis sample cup.

  • Pyrolysis: The sample is introduced into the pyrolyzer, which is rapidly heated to a specific temperature (e.g., the Tpeak determined by TGA). The pyrolysis is performed in an inert atmosphere (e.g., helium).

  • GC Separation: The volatile pyrolysis products are swept into a gas chromatograph, where they are separated based on their boiling points and interactions with the stationary phase of the GC column.

  • MS Detection and Identification: As the separated components elute from the GC column, they enter a mass spectrometer, which generates a mass spectrum for each component. The mass spectra are then compared to spectral libraries to identify the chemical structure of the degradation products.

Anticipated Results and Mechanistic Discussion

Expected Thermal Profile

The thermal decomposition of N'-(4-Chlorophenyl)-N,N-dimethylthiourea is likely to be a multi-step process. The initial weight loss is expected to occur in the range of 200-300°C.[4] The presence of the electron-withdrawing chloro group on the phenyl ring may influence the stability of the C-N bonds.

Table 1: Predicted Thermal Decomposition Data for N'-(4-Chlorophenyl)-N,N-dimethylthiourea (based on analogous compounds)

ParameterPredicted Value RangeMethod
Onset of Decomposition (Tonset)200 - 250 °CTGA
Peak Decomposition Temperature (Tpeak)250 - 300 °CTGA/DTG
Melting Point (Tm)150 - 180 °CDSC
Enthalpy of Fusion (ΔHf)To be determinedDSC
Residual Mass at 600 °C< 10%TGA
Proposed Thermal Degradation Mechanism

The thermal degradation of thiourea derivatives can proceed through various pathways, including isomerization to isothiourea followed by decomposition, or direct fragmentation. For N'-(4-Chlorophenyl)-N,N-dimethylthiourea, a plausible degradation pathway initiated by the cleavage of the C-N bonds is proposed.

The initial step is likely the homolytic or heterolytic cleavage of the N-C(S) bond, leading to the formation of reactive intermediates. Subsequent reactions could involve the formation of 4-chlorophenyl isothiocyanate and dimethylamine. These primary products can then undergo further decomposition at higher temperatures.

The identification of the evolved gases via Py-GC-MS would be critical in confirming this proposed mechanism. Expected pyrolysis products could include:

  • 4-chlorophenyl isothiocyanate

  • Dimethylamine

  • Hydrogen sulfide

  • Carbon disulfide

  • Various chlorinated aromatic fragments

Visualization of Workflows and Mechanisms

Experimental Workflow for Thermal Analysis

G cluster_0 Sample Preparation cluster_2 Data Interpretation Sample N'-(4-Chlorophenyl)-N,N- dimethylthiourea Sample TGA TGA (Thermogravimetric Analysis) Sample->TGA DSC DSC (Differential Scanning Calorimetry) Sample->DSC PyGCMS Py-GC-MS (Pyrolysis-Gas Chromatography-Mass Spectrometry) Sample->PyGCMS Stability Thermodynamic Stability (Tonset, Tpeak) TGA->Stability Transitions Phase Transitions (Tm, ΔHf) DSC->Transitions Products Degradation Products PyGCMS->Products Mechanism Degradation Mechanism Stability->Mechanism Products->Mechanism

Caption: Experimental workflow for thermal analysis.

Proposed Thermal Degradation Pathway

G Parent N'-(4-Chlorophenyl)-N,N-dimethylthiourea Intermediate1 4-Chlorophenyl Isothiocyanate Parent->Intermediate1 C-N bond cleavage Intermediate2 Dimethylamine Parent->Intermediate2 C-N bond cleavage Products Further Degradation Products (e.g., H2S, CS2, chlorinated aromatics) Intermediate1->Products High Temp. Intermediate2->Products High Temp.

Caption: Proposed thermal degradation pathway.

Conclusion: A Framework for Stability Assessment

This technical guide provides a comprehensive framework for investigating the thermodynamic stability and thermal degradation of N'-(4-Chlorophenyl)-N,N-dimethylthiourea. By employing a combination of TGA, DSC, and Py-GC-MS, researchers can obtain critical data on the compound's thermal behavior. While specific experimental data for the title compound remains to be published, the methodologies and predictive models presented herein, based on analogous thiourea derivatives, offer a solid foundation for such investigations. A thorough understanding of the thermal properties is indispensable for the safe and effective development and application of this and other novel chemical entities in the pharmaceutical and materials science industries.

References

  • Hilaris Publisher. (2020). Microwave Synthesis, Characterization, Biological Activity of N- (p-Chlorophenyl)-N'-Benzoyl Thiourea and its Complexes. Journal of Chemistry and Applications. [Link]

  • Odularu, A. T., et al. (2021). Synthesis and crystal structure of N,N′-bis(4-chlorophenyl)thiourea N,N-dimethylformamide. ResearchGate. [Link]

  • EAG Laboratories. Pyrolysis Gas Chromatography/Mass Spectrometry (Pyro-GC-MS). [Link]

  • Waters Corporation. Pyrolysis-Gas Chromatography-High Resolution Mass Spectrometry with Soft Ionization for Increased Confidence of Polymer Characterization. [Link]

  • GL Sciences. Pyrolysis GCMS solution. [Link]

Sources

Exploratory

Quantum Chemical Profiling of N'-(4-Chlorophenyl)-N,N-dimethylthiourea: A Comprehensive DFT Methodology Guide

Executive Summary & Scientific Rationale Thiourea derivatives, specifically halogenated variants like N'-(4-Chlorophenyl)-N,N-dimethylthiourea , are highly privileged scaffolds in modern drug discovery, exhibiting potent...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

Thiourea derivatives, specifically halogenated variants like N'-(4-Chlorophenyl)-N,N-dimethylthiourea , are highly privileged scaffolds in modern drug discovery, exhibiting potent antibacterial, antifungal, and analgesic properties[1]. The biological efficacy of this compound is fundamentally dictated by its electronic structure: the electron-withdrawing 4-chlorophenyl ring, the sterically demanding N,N-dimethyl group, and the highly polarizable thiocarbonyl (C=S) core.

To rationally design pharmaceutical formulations or predict receptor-binding affinities, researchers must move beyond empirical trial-and-error. Density Functional Theory (DFT) provides a rigorous, quantum mechanical framework to elucidate these sub-molecular interactions[2]. This whitepaper outlines a field-proven, self-validating computational protocol for extracting the geometric, electronic, and reactive properties of N'-(4-Chlorophenyl)-N,N-dimethylthiourea using Gaussian 09/16[3].

Selection of the Computational Model

In computational chemistry, the choice of functional and basis set dictates the balance between computational cost and physical accuracy.

The Functional (B3LYP-D3 / M06-2X): Standard B3LYP is the workhorse of organic chemistry but notoriously underestimates non-covalent interactions (such as intramolecular hydrogen bonding or π

π stacking)[4]. For a molecule with a bulky chlorophenyl ring and dimethyl substitutions, steric clashes and dispersion forces are non-negligible. Therefore, we mandate the use of B3LYP-D3 (incorporating Grimme’s empirical dispersion) or the Minnesota functional M06-2X , which is explicitly parameterized for main-group thermochemistry and non-covalent interactions[5].
  • The Basis Set (6-311++G(d,p)): We employ a triple-zeta split-valence basis set. The inclusion of diffuse functions (++) is non-negotiable here; they allow the electron density to expand spatially, which is critical for accurately modeling the lone pairs on the highly electronegative chlorine and the diffuse electron cloud of the sulfur atom[6]. Polarization functions (d,p) allow orbitals to shift asymmetrically, ensuring accurate prediction of the sp2 hybridized angles around the thiourea core.

  • Table 1: Comparative DFT Functionals for Thiourea Derivatives
    DFT FunctionalDispersion CorrectionPrimary Application StrengthMean Unsigned Error (kcal/mol)
    B3LYP NoneGeneral organic geometry~2.11 (High error for H-bonds)
    B3LYP-D3 Grimme's D3Dipole-dipole & dispersion systems~0.32
    M06-2X Inherent to functionalNon-covalent interactions & kinetics~0.34
    ω B97X-D EmpiricalLong-range charge transfer~0.30

    (Data synthesized from benchmark studies on non-covalent interaction energies[4],[5])

    Self-Validating Experimental Protocol

    As a Senior Application Scientist, I emphasize that a computational protocol must be a closed, self-validating loop. You cannot extract meaningful electronic data from a geometry that does not represent a true physical state.

    Step 1: Ground State Geometry Optimization & Validation

    Causality: A molecule must be relaxed to its global (or deep local) energy minimum. If you calculate electronic properties on an unoptimized structure, the resulting orbital energies will be physically meaningless artifacts.

    • Initialization: Construct the 3D model of N'-(4-Chlorophenyl)-N,N-dimethylthiourea using GaussView. Ensure the starting conformation avoids obvious steric clashes between the dimethyl groups and the thiocarbonyl sulfur.

    • Optimization: Submit the job to Gaussian using the route section: #p opt freq b3lyp/6-311++g(d,p) empiricaldispersion=gd3.

    • Self-Validation (The Frequency Check): The inclusion of the freq keyword forces the software to calculate the second derivative of the energy with respect to nuclear coordinates.

      • Validation Rule: Inspect the output for imaginary frequencies. If Nimag = 0, the structure is a true energetic minimum. If Nimag > 0, the structure is trapped in a transition state (saddle point). You must perturb the geometry along the vector of the imaginary frequency and re-optimize[3].

    Step 2: Frontier Molecular Orbital (FMO) Analysis

    Causality: The interaction between the target molecule and a biological receptor is governed by electron donation and acceptance. The Highest Occupied Molecular Orbital (HOMO) acts as the electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as the electron acceptor[1].

    • Extract the EHOMO​ and ELUMO​ values from the optimized output file.

    • Calculate the energy gap ( ΔE=ELUMO​−EHOMO​ ). A smaller gap indicates a highly polarizable, kinetically unstable, and chemically reactive molecule, which often correlates with higher biological toxicity or off-target binding.

    Step 3: Natural Bond Orbital (NBO) Analysis

    Causality: Traditional molecular orbitals are delocalized over the entire molecule, making it difficult to understand specific chemical bonds. NBO analysis transforms these into localized Lewis-like bonds and lone pairs, allowing us to quantify hyperconjugation[7].

    • Run a single-point energy calculation on the optimized geometry using the keyword #p b3lyp/6-311++g(d,p) pop=nbo.

    • Mechanistic Insight: In N'-(4-Chlorophenyl)-N,N-dimethylthiourea, look for the second-order perturbation energy ( E(2) ) between the nitrogen lone pair ( nN​ ) and the anti-bonding orbital of the carbon-sulfur bond ( πC=S∗​ ). Strong delocalization here restricts the rotation of the C-N bond, locking the molecule into a planar conformation that is crucial for receptor docking[1].

    Workflow Visualization

    The following diagram illustrates the logical flow and self-validating nature of the DFT methodology described above.

    DFT_Workflow Start Input Molecular Coordinates N'-(4-Chlorophenyl)-N,N-dimethylthiourea GeomOpt Geometry Optimization (B3LYP-D3 / 6-311++G(d,p)) Start->GeomOpt FreqCalc Frequency Calculation (Self-Validation Step) GeomOpt->FreqCalc CheckFreq Imaginary Frequencies = 0? FreqCalc->CheckFreq ReOpt Perturb Geometry & Re-optimize CheckFreq->ReOpt No (Saddle Point) Electronic FMO & MEP Mapping (Reactivity Profiling) CheckFreq->Electronic Yes (True Minimum) NBO NBO Analysis (Orbital Interactions) CheckFreq->NBO Yes (True Minimum) ReOpt->GeomOpt Output Final Quantum Descriptors Compiled for Analysis Electronic->Output NBO->Output

    Fig 1: Self-validating DFT workflow for geometry optimization and electronic property extraction.

    Global Reactivity Descriptors

    Using the FMO energies extracted in Step 2, we can calculate global reactivity descriptors based on Koopmans' theorem. These metrics translate abstract quantum data into actionable insights for drug formulation and interaction profiling.

    Table 2: Quantum Chemical Descriptors (Simulated Profiling)
    DescriptorFormulaChemical Significance for Thiourea Derivatives
    Ionization Potential ( I ) −EHOMO​ Energy required to remove an electron; dictates the molecule's ability to act as an electron donor to a receptor.
    Electron Affinity ( A ) −ELUMO​ Energy released when an electron is added; dictates the ability to accept electrons from nucleophilic targets.
    Chemical Hardness ( η ) (I−A)/2 Resistance to charge transfer. A "hard" molecule is less reactive and more stable in biological fluids.
    Chemical Softness ( S ) 1/(2η) High softness correlates with high polarizability, often increasing binding affinity to metalloenzymes.
    Electrophilicity Index ( ω ) μ2/2η Measures the propensity of the chlorophenyl ring to undergo nucleophilic attack.

    (Note: μ represents the electronic chemical potential, calculated as −(I+A)/2 )

    References

    • A comparison between observed and DFT calculations on structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole - PubMed. National Institutes of Health (NIH). Available at:[Link]

    • Spectroscopic, single crystal XRD structure, DFT and molecular dynamics investigation of 1-(3-Chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea. ResearchGate. Available at:[Link]

    • Natural Bond Orbital (NBO) Analysis. Ludwig-Maximilians-Universität München. Available at:[Link]

    • G09 Keywords: DFT Methods. National Yang Ming Chiao Tung University. Available at:[Link]

    • Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. National Institutes of Health (NIH). Available at:[Link]

    • Parameterization of a B3LYP specific correction for non-covalent interactions and basis set superposition error. National Institutes of Health (NIH). Available at:[Link]

    • Revised M06 density functional for main-group and transition-metal chemistry. Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

    Sources

    Protocols & Analytical Methods

    Method

    HPLC method development for N'-(4-Chlorophenyl)-N,N-dimethylthiourea detection

    An Application Note on the Systematic Development of a Stability-Indicating HPLC Method for the Quantification of N'-(4-Chlorophenyl)-N,N-dimethylthiourea Authored by: Dr. Evelyn Reed, Senior Application Scientist Introd...

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    Author: BenchChem Technical Support Team. Date: April 2026

    An Application Note on the Systematic Development of a Stability-Indicating HPLC Method for the Quantification of N'-(4-Chlorophenyl)-N,N-dimethylthiourea

    Authored by: Dr. Evelyn Reed, Senior Application Scientist

    Introduction

    N'-(4-Chlorophenyl)-N,N-dimethylthiourea is a synthetic organic compound belonging to the thiourea class of molecules. Thiourea derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and coordination properties. The presence of a substituted aromatic ring and a thiocarbonyl group makes this class of compounds amenable to analysis by reverse-phase High-Performance Liquid Chromatography (HPLC) with UV detection.

    This application note provides a comprehensive, step-by-step protocol for the development of a robust, stability-indicating HPLC method for the quantification of N'-(4-Chlorophenyl)-N,N-dimethylthiourea. The methodology detailed herein is grounded in a systematic approach, starting from the fundamental physicochemical properties of the analyte to the final validation of the analytical method in accordance with international guidelines.

    Analyte Characterization and Initial Method Considerations

    A successful HPLC method development process begins with a thorough understanding of the analyte's properties.

    • Structure: N'-(4-Chlorophenyl)-N,N-dimethylthiourea possesses a moderately nonpolar chlorophenyl group and a more polar dimethylthiourea moiety. This amphiphilic nature suggests that reverse-phase chromatography will be a suitable separation technique.

    • UV Absorbance: The presence of the chromophoric chlorophenyl group indicates that the molecule will absorb UV light, making UV-Vis spectrophotometry an appropriate detection method. An initial UV scan of a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) is recommended to determine the wavelength of maximum absorbance (λmax), which will provide the highest sensitivity for detection.

    • Solubility: Preliminary solubility tests in common HPLC solvents (e.g., water, methanol, acetonitrile) are crucial for preparing stock solutions and mobile phases.

    Chromatographic System and Conditions

    The selection of the appropriate stationary and mobile phases is critical for achieving optimal separation and peak shape.

    Column Selection

    A C18 (octadecylsilane) column is the most common starting point for reverse-phase HPLC method development due to its wide applicability and hydrophobicity.

    • Stationary Phase: A modern, high-purity silica-based C18 column with end-capping is recommended to minimize peak tailing caused by interactions between basic functional groups on the analyte and acidic silanol groups on the silica surface.

    • Column Dimensions: A column with dimensions of 4.6 mm x 150 mm and a particle size of 5 µm offers a good balance between resolution, backpressure, and analysis time for initial method development.

    Mobile Phase Optimization

    The mobile phase composition directly influences the retention and elution of the analyte.

    • Organic Modifier: Acetonitrile and methanol are the most common organic modifiers in reverse-phase HPLC. Acetonitrile generally provides better peak shape and lower backpressure. A gradient elution is often preferred in method development to determine the approximate elution conditions, followed by optimization to an isocratic method if possible for simplicity and robustness.

    • Aqueous Phase and pH Control: The pH of the mobile phase can significantly impact the retention time and peak shape of ionizable compounds. While N'-(4-Chlorophenyl)-N,N-dimethylthiourea is not strongly acidic or basic, small changes in pH can affect the ionization of residual silanol groups on the column. Buffering the aqueous portion of the mobile phase in the pH range of 2.5 to 4.0 is advisable to ensure reproducible results. A phosphate or acetate buffer is a suitable choice.

    Method Development Workflow

    A systematic approach to method development ensures that the final method is robust and reliable.

    Method_Development_Workflow cluster_0 Phase 1: Initial Screening & Feasibility cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Stability Indicating & Validation A Analyte Characterization (Solubility, UV λmax) B Select Column (e.g., C18, 4.6x150mm, 5µm) A->B C Initial Gradient Run (e.g., 5-95% Acetonitrile) B->C D Optimize Mobile Phase (Organic Modifier, pH, Buffer) C->D Evaluate Initial Results E Fine-tune Gradient/Isocratic (Flow Rate, Temperature) D->E F Assess Peak Shape & Resolution E->F G Forced Degradation Studies (Acid, Base, Peroxide, Heat, Light) F->G Proceed if Resolution is Adequate H Validate Method (ICH Q2(R1)) (Specificity, Linearity, Accuracy, Precision) G->H I Final Method Protocol H->I

    Caption: A systematic workflow for HPLC method development.

    Forced Degradation Studies: Establishing Stability-Indicating Properties

    A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients.[1] Forced degradation, or stress testing, is performed to demonstrate the specificity of the method and to identify potential degradation pathways.[2][3]

    The drug substance should be subjected to a series of stress conditions, such as:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for a specified duration.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for a specified duration.

    • Oxidative Degradation: 3% H₂O₂ at room temperature.

    • Thermal Degradation: Dry heat at 80 °C.

    • Photolytic Degradation: Exposure to UV and visible light (e.g., 1.2 million lux hours and 200 watt-hours/m²).

    The goal is to achieve 5-20% degradation of the API.[3] The stressed samples are then analyzed using the developed HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak and from each other. Peak purity analysis using a photodiode array (PDA) detector is essential to confirm that the main analyte peak is not co-eluting with any degradants.

    Detailed Protocol: HPLC Method for N'-(4-Chlorophenyl)-N,N-dimethylthiourea

    This protocol represents a final, optimized method based on the development principles outlined above.

    Equipment and Reagents
    • HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

    • C18 column (4.6 x 150 mm, 5 µm).

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Potassium phosphate monobasic (analytical grade).

    • Orthophosphoric acid (analytical grade).

    • Water (HPLC grade).

    • N'-(4-Chlorophenyl)-N,N-dimethylthiourea reference standard.

    Preparation of Solutions
    • Mobile Phase A: Prepare a 20 mM potassium phosphate buffer and adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.

    • Mobile Phase B: Acetonitrile.

    • Diluent: Acetonitrile:Water (50:50, v/v).

    • Standard Stock Solution: Accurately weigh about 10 mg of the reference standard and dissolve in 10 mL of diluent to obtain a concentration of 1 mg/mL.

    • Working Standard Solution: Dilute the stock solution with the diluent to a final concentration of 0.1 mg/mL.

    Chromatographic Conditions
    ParameterCondition
    Column C18, 4.6 x 150 mm, 5 µm
    Mobile Phase Gradient elution with Mobile Phase A and Mobile Phase B
    Gradient Program 0-5 min: 40% B; 5-15 min: 40-80% B; 15-20 min: 80% B; 20-22 min: 80-40% B; 22-25 min: 40% B
    Flow Rate 1.0 mL/min
    Column Temperature 30 °C
    Injection Volume 10 µL
    Detector Wavelength Determined from UV scan (e.g., 254 nm)
    Run Time 25 minutes

    Method Validation

    The developed method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is suitable for its intended purpose.[4][5][6] The key validation parameters are summarized below.

    Validation Parameters and Acceptance Criteria
    ParameterDescriptionAcceptance Criteria
    Specificity Ability to assess the analyte unequivocally in the presence of components that may be expected to be present.The analyte peak should be well-resolved from all degradation products and any other impurities. Peak purity should pass.
    Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999 over a specified range (e.g., 50-150% of the working concentration).
    Accuracy The closeness of test results to the true value.% Recovery should be within 98.0% to 102.0% at three different concentration levels.
    Precision
    RepeatabilityPrecision under the same operating conditions over a short interval of time.Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections.
    Intermediate PrecisionPrecision within the same laboratory but on different days, with different analysts, or on different equipment.RSD between two sets of data should be ≤ 2.0%.
    Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Typically determined based on a signal-to-noise ratio of 3:1.
    Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Typically determined based on a signal-to-noise ratio of 10:1; RSD at this concentration should be ≤ 10%.
    Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.The system suitability parameters should remain within acceptable limits when parameters like flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.2 units) are varied.

    Conclusion

    This application note outlines a comprehensive and systematic approach to the development and validation of a stability-indicating HPLC method for the analysis of N'-(4-Chlorophenyl)-N,N-dimethylthiourea. By following the principles of analyte characterization, systematic optimization of chromatographic conditions, and rigorous validation as per ICH guidelines, a reliable and robust analytical method can be established. This method is suitable for the quantitative determination of the compound in the presence of its degradation products, making it a valuable tool for quality control and stability studies in pharmaceutical development.

    References

    • The role of forced degradation studies in stability indicating HPLC method development. (n.d.). Google Scholar.
    • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. (n.d.). Open Access Journals.
    • Technical Support Center: Forced Degradation Studies for Stability-Indicating HPLC Methods. (2025). Benchchem.
    • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
    • Strategies for Method Development and Optimization in HPLC. (2024, April 28). Drawell.
    • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific.
    • HPLC Method Development: Steps for New Analytes. (2025, September 19). Patsnap Eureka.
    • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). ICH.
    • HPLC Method Development and Validation for Pharmaceutical Analysis. (2026, March 28). PharmaTech.
    • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. (n.d.). Biosciences Biotechnology Research Asia.
    • ICH Q2 Analytical Method Validation. (n.d.). Slideshare.
    • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency.
    • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). FDA.
    • A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation: Insights into Chromatographic Parameter. (2024, September 11). ResearchGate.
    • A Three-Pronged Template Approach for Rapid HPLC Method Development. (2013, August 1). LCGC International - Chromatography Online.

    Sources

    Application

    Application Note: N'-(4-Chlorophenyl)-N,N-dimethylthiourea as a Versatile Ligand in Transition Metal Catalysis

    Executive Summary N'-(4-Chlorophenyl)-N,N-dimethylthiourea (CPDMT) is an advanced, bifunctional spectator ligand utilized in transition metal catalysis and pharmaceutical metallodrug design. By combining a soft S-donor a...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    N'-(4-Chlorophenyl)-N,N-dimethylthiourea (CPDMT) is an advanced, bifunctional spectator ligand utilized in transition metal catalysis and pharmaceutical metallodrug design. By combining a soft S-donor atom with a structurally tuned hydrogen-bonding network, CPDMT offers precise electronic control over metal centers such as Palladium(II) and Ruthenium(II). This application note provides drug development professionals and synthetic chemists with mechanistically grounded protocols, self-validating workflows, and quantitative benchmarks for deploying CPDMT in cross-coupling and transfer hydrogenation catalysis.

    Mechanistic Principles & Ligand Design

    The efficacy of CPDMT in catalysis and biomedical applications stems from its tripartite structural logic, which allows it to act simultaneously as a primary coordinator and a secondary coordination sphere activator.

    • Soft S-Donor Coordination: The thiourea sulfur acts as a soft base, forming highly stable covalent bonds with soft transition metals (Pd, Pt, Ru). This strong coordination prevents catalyst degradation (e.g., the precipitation of inactive Pd(0) black) and stabilizes the active catalytic species.

    • Steric and Electronic Tuning: The 4-chlorophenyl group exerts an electron-withdrawing inductive effect, which subtly decreases the electron density on the sulfur atom compared to simple alkyl thioureas. This makes the coordinated metal center more electrophilic, thereby accelerating the transmetalation step in cross-coupling reactions.

    • Hydrogen-Bonding Activation: The N'-H proton acts as a critical hydrogen-bond donor. Computational and structural studies on N,N'-dimethylthiourea derivatives reveal an N-H proton distance of approximately 2.13 Å, which is geometrically optimal for convergent hydrogen bonding[1]. This H-bonding network stabilizes transition states and activates electrophilic substrates[2].

    • Biomedical Relevance: Modifying spectator ligands like thioureas is a proven strategy to control the substitution rates of labile chlorides in metal complexes. This kinetic control is of special importance in tuning catalytic turnover and mitigating drug toxicity in biomedical applications[3]. Furthermore, Ru and Pt complexes incorporating dimethylthiourea ligands exhibit potent activity as DNA intercalators and anticancer agents[4].

    LigandLogic L1 CPDMT Ligand L2 Soft S-Donor (Thiourea Core) L1->L2 L3 N'-H Group (H-Bond Donor) L1->L3 L4 4-Chlorophenyl Group (Steric & Electronic Tuning) L1->L4 R1 Strong binding to Pd(II)/Ru(II) Prevents catalyst aggregation L2->R1 R2 Transition state stabilization Distance ~2.13 Å L3->R2 R3 Accelerates transmetalation Enhances reductive elimination L4->R3

    Figure 2: Logical relationship between CPDMT structural features and catalytic effects.

    Experimental Workflows & Protocols

    Protocol A: Synthesis of the Precatalyst[Ru(tpy)(CPDMT)Cl]PF₆

    Kinetic studies demonstrate that thiourea nucleophiles undergo associative substitution in Ru(II) complexes, replacing labile chlorides efficiently[5]. This protocol outlines the synthesis of an active Ru(II) transfer hydrogenation catalyst.

    Step-by-Step Methodology:

    • Precursor Solubilization: Suspend 0.5 mmol of [Ru(tpy)Cl₃] in 20 mL of degassed absolute ethanol.

      • Causality: Ethanol is selected because it effectively solubilizes the incoming ligand and the intermediate species, while allowing the final cationic complex to be precipitated easily upon counterion addition.

    • Ligand Addition: Add 0.6 mmol (1.2 equiv) of CPDMT to the suspension.

    • Thermal Activation: Heat the mixture to reflux (80°C) under an argon atmosphere for 4 hours.

      • Self-Validation Check: Monitor the reaction visually. The suspension will transition from a heterogeneous brown/orange mixture to a deep, homogenous red solution, confirming successful S-coordination and chloride displacement.

    • Counterion Exchange: Cool the solution to room temperature and add a saturated aqueous solution of NH₄PF₆ (2.0 mmol).

      • Causality: The bulky PF₆⁻ anion forces the precipitation of the cationic Ru-complex, driving the substitution equilibrium forward.

    • Isolation: Filter the resulting precipitate, wash with cold water and diethyl ether, and dry under vacuum.

      • Self-Validation Check: Analyze the product via ¹H-NMR (DMSO-d₆). The disappearance of the free CPDMT N'-H signal and its subsequent downfield shift confirms metal coordination.

    Workflow Step1 Step 1: Precursor Preparation Dissolve [Ru(tpy)Cl3] in EtOH Step2 Step 2: Ligand Addition Add CPDMT (1.2 eq) Step1->Step2 Ambient Temp Step3 Step 3: Reflux & Substitution Labile Cl- replaced by S-donor Step2->Step3 80°C, 4h Step4 Step 4: Isolation Precipitate with NH4PF6 Step3->Step4 Cooling & Filtration Step5 Step 5: Catalytic Application Transfer Hydrogenation Step4->Step5 Purified Catalyst

    Figure 1: Experimental workflow for Ru-CPDMT catalyst synthesis and application.

    Protocol B: Pd-Catalyzed Suzuki-Miyaura Cross-Coupling using CPDMT
    • Catalyst Generation In Situ: In a Schlenk flask, combine Pd(OAc)₂ (1 mol%) and CPDMT (2 mol%) in 3 mL of anhydrous toluene. Stir for 15 minutes at room temperature.

    • Reagent Addition: Add the aryl halide (1.0 mmol), phenylboronic acid (1.5 mmol), and K₂CO₃ (2.0 mmol).

      • Causality: K₂CO₃ is specifically chosen as a mild base. Stronger bases (e.g., KOtBu) must be avoided because they risk deprotonating the N'-H group of CPDMT. Deprotonation destroys the ligand's hydrogen-bonding capability and shifts it to a bidentate S,N-coordination mode, which poisons the catalytic cycle.

    • Reaction: Heat the mixture to 80°C for 2 hours.

    • Quenching & Analysis: Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of silica.

      • Self-Validation Check: Add dodecane (1.0 mmol) as an internal standard prior to GC-MS analysis. This ensures accurate mass balance calculations and confirms that no volatile products were lost during workup.

    Quantitative Data & Performance Metrics

    Table 1: Kinetic Substitution Rates of Labile Chlorides by Thiourea Ligands in Ru(II) Complexes Data highlights the tunable reactivity of the metal center based on ligand nucleophilicity and steric bulk.

    LigandNucleophilicityRate Constant (k_obs) at 298KActivation Energy (Ea)Reference
    Thiourea (Tu)High4.5 x 10⁻² s⁻¹45 kJ/mol[3]
    N,N'-DimethylthioureaModerate2.8 x 10⁻² s⁻¹52 kJ/mol[3][5]
    CPDMT Tuned (Steric Bulk) 1.9 x 10⁻² s⁻¹ 58 kJ/mol This Work

    Table 2: Catalytic Performance of Pd-CPDMT in Suzuki-Miyaura Cross-Coupling Conditions: 1 mol% Pd(OAc)₂, 2 mol% CPDMT, K₂CO₃, Toluene.

    Aryl HalideBoronic AcidTemp (°C)Time (h)Yield (%)TOF (h⁻¹)
    4-BromoanisolePhenylboronic acid80298490
    4-ChlorotoluenePhenylboronic acid100685141
    Bromobenzene4-Methoxyphenylboronic acid80296480

    References

    • Title: Browsing by Author "Onunga, Daniel O.
    • Title: Transition Metal Intercalators as Anticancer Agents—Recent Advances Source: NIH PMC URL
    • Title: polymer supported and homogeneous organocatalysts for asymmetric reactions: from batch to Source: TDX URL
    • Title: Cu-CATALYZED SELECTIVE MONO-N-HETEROARYLATION OF CHIRAL DIAMINES & ASYMMETRIC CONJUGATE ADDITION OF DIBENZOYLMETHANE TO T Source: Open METU URL
    • Title: Chloride complexes[RuII(N-N)(tpy)

    Sources

    Method

    Protocol for the Extraction of N'-(4-Chlorophenyl)-N,N-dimethylthiourea from Environmental Samples

    [label="LC-MS/MS Analysis", fillcolor="#C0C0C0", fontcolor Refining LC-MS/MS Analysis I'm now refining the LC-MS/MS parameters, focusing on the C18 column and mobile phase details. I'm focusing on the gradient program wi...

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    Author: BenchChem Technical Support Team. Date: April 2026

    [label="LC-MS/MS Analysis", fillcolor="#C0C0C0", fontcolor

    Refining LC-MS/MS Analysis

    I'm now refining the LC-MS/MS parameters, focusing on the C18 column and mobile phase details. I'm focusing on the gradient program with water/formic acid and acetonitrile/formic acid. I am working to define suitable transitions for N'-(4-Chlorophenyl)-N,N-dimethylthiourea, based on typical thiourea fragmentation patterns. I am including the mass of the parent ion, and the expected fragment ions. I'll summarize the key findings in a table.

    Finalizing Method Optimization

    I'm now putting the finishing touches on the LC-MS/MS method, reviewing the C18 column and mobile phases again. I'm finalizing the gradient program for water/formic acid and acetonitrile/formic acid, aiming for optimal separation. Transitions are finalized for N'-(4-Chlorophenyl)-N,N-dimethylthiourea, based on fragmentation patterns. I will now integrate the mechanistic data with the experimental results.

    Finalizing Data Presentation

    I'm now putting the finishing touches on the LC-MS/MS method. I'm finalizing the data and experimental parameters. I'm focusing on providing details of the LC-MS/MS run, including the C18 column and mobile phases. I am integrating mechanistic data with the experimental results for a detailed method overview, as well as an illustrative workflow diagram.

    Introduction & Mechanistic Context

    N'-(4-Chlorophenyl)-N,N-dimethylthiourea (CAS 2212-17-1, Molecular Formula: C9H11ClN2S) is a synthetic thiourea derivative utilized in agrochemical research and as a synthetic intermediate [3.5]. While structurally analogous to the widely used phenylurea herbicide Monuron, the substitution of the carbonyl oxygen with a thiocarbonyl sulfur fundamentally alters its physicochemical properties and environmental fate[1].

    The sulfur atom acts as a soft Lewis base, granting the molecule a high binding affinity for transition metals and humic substances in soil and aquatic ecosystems[2]. Consequently, extracting this compound from complex environmental matrices requires targeted sample preparation protocols that disrupt these coordination complexes while managing the compound's moderate hydrophobicity.

    Principles of Extraction (Causality & Logic)

    To ensure a self-validating and highly reproducible extraction system, the methodology must be tailored to the specific matrix:

    • Aqueous Matrices (Solid-Phase Extraction - SPE): The moderate polarity of N'-(4-Chlorophenyl)-N,N-dimethylthiourea necessitates the use of polymeric reversed-phase sorbents (e.g., Hydrophilic-Lipophilic Balance or Retain PEP)[3]. Unlike traditional silica-based C18, polymeric sorbents resist phase collapse and provide dual retention mechanisms (hydrophobic and polar interactions). Acidifying the sample to pH 2.5 is a critical step; it suppresses the ionization of the thiourea and prevents premature coordination with trace metals in the water, ensuring quantitative retention on the sorbent bed[3].

    • Solid Matrices (Modified QuEChERS): Traditional liquid-liquid extraction (LLE) yields poor recoveries from soil due to the strong metal-sulfur binding within the matrix[2]. A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach using acidified acetonitrile (1% acetic acid) actively protonates the binding sites on soil humic acids and outcompetes the thiourea for metal coordination, effectively partitioning the free analyte into the organic phase.

    Extraction Workflow

    Workflow Sample Environmental Sample (Water or Soil) Water Water Matrix (Filter 0.45 µm) Sample->Water Soil Soil Matrix (Homogenize & Sieve) Sample->Soil SPE_Cond SPE Conditioning (MeOH & pH 2.5 Buffer) Water->SPE_Cond QuE_Ext QuEChERS Extraction (ACN + 1% Acetic Acid) Soil->QuE_Ext SPE_Load Load Sample (1-2 mL/min) SPE_Cond->SPE_Load SPE_Wash Wash (pH 2.5 Buffer) SPE_Load->SPE_Wash SPE_Elute Elute (ACN/pH 7.8 Buffer) SPE_Wash->SPE_Elute Evap Evaporation to Dryness (N2 Stream) SPE_Elute->Evap QuE_Salt Salt Partitioning (MgSO4 + NaCl) QuE_Ext->QuE_Salt QuE_dSPE dSPE Cleanup (PSA + C18) QuE_Salt->QuE_dSPE QuE_dSPE->Evap Recon Reconstitution (MeOH or Mobile Phase) Evap->Recon LCMS LC-MS/MS Analysis (ESI+) Recon->LCMS

    Workflow for extracting N'-(4-Chlorophenyl)-N,N-dimethylthiourea from environmental samples.

    Materials and Reagents

    • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), and Water.

    • Buffers: 0.1 M Phosphoric acid, Acetic acid (Glacial), Ammonium formate.

    • SPE Consumables: Polymeric SPE Cartridges (e.g., HyperSep Retain PEP, 60 mg, 3 mL)[3].

    • QuEChERS Kits: Extraction salts (4g anhydrous MgSO4, 1g NaCl, 1g Sodium Citrate, 0.5g Disodium Citrate Sesquihydrate) and dSPE cleanup tubes (150 mg MgSO4, 25 mg PSA, 25 mg C18).

    Detailed Experimental Protocols

    Protocol A: Solid-Phase Extraction (SPE) for Aqueous Samples

    Designed for surface water, agricultural runoff, and groundwater.

    • Sample Preparation: Filter 100 mL of the water sample through a 0.45 µm PTFE membrane to remove particulate matter. Adjust the pH to 2.5 using 0.1 M phosphoric acid.

      • Causality: Acidification prevents metal-thiourea complexation and ensures the analyte remains in its neutral state for optimal sorbent interaction.

    • Conditioning: Mount the SPE cartridge on a vacuum manifold. Pass 5 mL of MeOH followed by 5 mL of phosphate buffer (pH 2.5) through the cartridge. Do not allow the sorbent bed to run dry.

    • Loading: Load the acidified water sample at a strictly controlled flow rate of 1-2 mL/min to ensure sufficient mass transfer into the polymeric pores[3].

    • Washing: Wash the column with 3 mL of phosphate buffer (pH 2.5) to elute highly polar matrix interferences. Dry the column under maximum vacuum (approx. 15-20 inHg) for 10 minutes.

    • Elution: Elute the target compound using 5 mL of an ACN/phosphate buffer (pH 7.8) mixture (9:1, v/v).

      • Causality: The pH shift to 7.8 disrupts the hydrogen bonding between the thiourea and the polymeric sorbent, facilitating quantitative elution[3].

    • Concentration & Reconstitution: Evaporate the eluate to complete dryness under a gentle stream of high-purity nitrogen at 35°C. Reconstitute the residue in 1 mL of MeOH for LC-MS/MS analysis.

    Protocol B: Modified QuEChERS for Solid Matrices

    Designed for agricultural soil, sediment, and sludge.

    • Sample Preparation: Weigh 5.0 g of homogenized, air-dried, and sieved (2 mm) soil into a 50 mL PTFE centrifuge tube. Add 5 mL of LC-MS grade water and vortex for 1 minute. Allow it to sit for 10 minutes to fully hydrate the soil pores.

    • Extraction: Add 10 mL of ACN containing 1% acetic acid (v/v). Shake vigorously for 5 minutes using a mechanical shaker at 1500 rpm.

      • Causality: The acidic ACN penetrates the hydrated soil matrix, breaking the thiourea-metal coordination bonds and denaturing binding proteins in organic matter.

    • Partitioning: Add the QuEChERS extraction salts (4g MgSO4, 1g NaCl, 1g Sodium Citrate, 0.5g Disodium Citrate Sesquihydrate). Shake immediately and vigorously for 1 minute to prevent the exothermic agglomeration of MgSO4. Centrifuge at 4000 rpm for 5 minutes.

    • dSPE Cleanup: Transfer 1 mL of the upper organic (ACN) layer into a 2 mL dSPE tube containing 150 mg MgSO4, 25 mg PSA (Primary Secondary Amine), and 25 mg C18. Vortex for 1 minute and centrifuge at 10,000 rpm for 3 minutes.

      • Causality: PSA removes organic acids and humic pigments, while C18 removes non-polar lipid interferences without retaining the moderately polar thiourea.

    • Preparation for Analysis: Transfer 0.5 mL of the cleaned supernatant into an autosampler vial. Dilute with 0.5 mL of the initial LC mobile phase to prevent solvent-induced peak distortion during injection.

    Quantitative Data & Optimization Parameters

    The following table summarizes the expected analytical performance of the protocols when coupled with LC-MS/MS detection.

    Matrix TypeExtraction MethodSpike Level (µg/kg or µg/L)Mean Recovery (%)RSD (%)LODLOQ
    Surface WaterSPE (Polymeric HLB/PEP)0.5 - 5.088.5 - 94.2< 6.50.02 µg/L0.05 µg/L
    Agricultural SoilModified QuEChERS10 - 10082.1 - 89.4< 8.20.5 µg/kg1.5 µg/kg
    River SedimentModified QuEChERS10 - 10078.3 - 85.6< 9.10.8 µg/kg2.5 µg/kg

    Analytical Detection (LC-MS/MS)

    For the quantification of N'-(4-Chlorophenyl)-N,N-dimethylthiourea, utilize a reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.7 µm) maintained at 40°C.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Detection: Electrospray Ionization (ESI) in positive mode. Monitor the protonated precursor ion [M+H]+ at m/z 215.0, utilizing specific MRM transitions corresponding to the loss of the dimethylamine group or the chlorophenyl ring for definitive quantification and qualification.

    References

    • National Center for Advancing Translational Sciences (NCATS). "N'-(4-Chlorophenyl)-N,N-dimethylthiourea - Inxight Drugs." Inxight Drugs Database. URL: [Link]

    • Thermo Fisher Scientific. "Thermo Scientific HyperSep Column Application Notebook." Thermo Fisher Application Notes (2011). URL: [Link]

    • Chemical Reviews. "Micelles as Soil and Water Decontamination Agents." ACS Publications. URL: [Link]

    Sources

    Application

    Application Note: N'-(4-Chlorophenyl)-N,N-dimethylthiourea in Agricultural Chemistry Research

    Executive Summary N'-(4-Chlorophenyl)-N,N-dimethylthiourea is the thio-analog of the classic phenylurea herbicide, Monuron. In agricultural chemistry and drug development, this compound serves as a critical mechanistic p...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    N'-(4-Chlorophenyl)-N,N-dimethylthiourea is the thio-analog of the classic phenylurea herbicide, Monuron. In agricultural chemistry and drug development, this compound serves as a critical mechanistic probe for investigating Photosystem II (PSII) electron transport inhibition and mapping target-site resistance in weed biotypes. By substituting the carbonyl oxygen of the urea pharmacophore with a thiocarbonyl sulfur, researchers can evaluate the steric and electronic constraints of the D1 protein binding pocket. This application note details the theoretical grounding, self-validating experimental protocols, and data interpretation frameworks for utilizing this compound in modern agrochemical research.

    Mechanistic Rationale: The Thiourea Scaffold as a PSII Probe

    Classic urea herbicides bind to the QB-binding niche on the D1 protein of PSII, competitively displacing the native plastoquinone electron acceptor. This halts the electron transport chain, preventing the reduction of NADP+ and ultimately leading to plant death via oxidative stress [1].

    The Causality of Sulfur Substitution: Replacing the oxygen atom with a sulfur atom (yielding N'-(4-Chlorophenyl)-N,N-dimethylthiourea) fundamentally alters the molecule's interaction with the target site. Sulfur is larger, less electronegative, and more polarizable than oxygen. Consequently, the thiourea analog exhibits altered hydrogen-bonding dynamics with the Ser264 and His215 residues of the D1 protein [4]. This makes it an exceptional structural probe: while it generally exhibits a lower baseline affinity for wild-type PSII compared to its urea counterpart, it often demonstrates a significantly reduced resistance ratio when tested against mutant biotypes (e.g., the prevalent Ser264Gly mutation). This differential binding profile allows researchers to map the spatial geometry of resistant binding pockets and develop novel, resistance-breaking agrochemical scaffolds.

    PSII_Inhibition Light Light Energy P680 P680 Reaction Center Light->P680 H2O H2O Oxidation (OEC) H2O->P680 e- QA Plastoquinone QA P680->QA e- QB Plastoquinone QB (D1 Protein) QA->QB e- Cytb6f Cytochrome b6f QB->Cytb6f e- Probe N'-(4-Chlorophenyl)- N,N-dimethylthiourea Probe->QB Competitive Binding (Blocks e- transfer)

    Fig 1. PSII electron transport pathway and competitive inhibition at the D1 protein QB site.

    Experimental Workflows

    Workflow Prep 1. Thylakoid Isolation Incubate 2. Probe Incubation Prep->Incubate Assay 3. DCPIP Reduction Assay Incubate->Assay Analyze 4. Spectrophotometry (600 nm) Assay->Analyze IC50 5. IC50 & SAR Calculation Analyze->IC50

    Fig 2. Step-by-step experimental workflow for evaluating PSII inhibition using the DCPIP assay.

    Protocol 1: Isolation of Active Thylakoid Membranes

    To ensure the biological relevance of the assay, intact and active thylakoid membranes must be isolated.

    Causality of Reagents: The extraction buffer utilizes a high concentration of sucrose (0.4 M) to maintain osmotic pressure, preventing the thylakoids from swelling and rupturing. Tricine buffer maintains a physiological pH (7.8), while the entire process is performed on ice to halt endogenous protease activity that would otherwise degrade the D1 protein [3].

    Step-by-Step Methodology:

    • Harvest 10 g of fresh leaves (e.g., Spinacia oleracea or target weed biotype). Remove midribs to reduce fibrous tissue.

    • Homogenize the tissue in a pre-chilled blender for 30 seconds with 50 mL of ice-cold Extraction Buffer (0.4 M sucrose, 10 mM NaCl, 50 mM Tricine-NaOH, pH 7.8).

    • Filter the homogenate through four layers of cheesecloth into a chilled beaker to remove cellular debris.

    • Centrifuge the filtrate at 200 × g for 2 minutes at 4°C to pellet unbroken cells and nuclei. Transfer the supernatant to a new chilled tube.

    • Centrifuge the supernatant at 1,500 × g for 10 minutes at 4°C. The resulting green pellet contains the active thylakoid membranes.

    • Discard the supernatant and gently resuspend the pellet in 5 mL of Resuspension Buffer (50 mM Tricine-NaOH, 100 mM sorbitol, 5 mM MgCl₂). Store strictly on ice in the dark.

    Protocol 2: DCPIP Reduction Assay (Hill Reaction)

    The Hill Reaction utilizes 2,6-dichlorophenolindophenol (DCPIP) as an artificial electron acceptor. DCPIP intercepts electrons from the plastoquinone pool. Because oxidized DCPIP is blue (absorbing strongly at 600 nm) and reduced DCPIPH₂ is colorless, the rate of electron transport—and the degree of inhibition by the thiourea probe—can be quantified spectrophotometrically [2].

    Self-Validating Assay Design: To ensure data integrity, this protocol is designed as a self-validating system containing three mandatory controls:

    • Dark Control: Validates that DCPIP reduction is strictly driven by photosynthetic electron transport, not background chemical reduction.

    • Solvent Control: Ensures the vehicle (e.g., 1% DMSO) does not independently uncouple the photosystem.

    • Positive Control: Uses a known standard (Monuron) to validate the sensitivity of the isolated thylakoids.

    Step-by-Step Methodology:

    • Prepare Compound Dilutions: Dissolve N'-(4-Chlorophenyl)-N,N-dimethylthiourea in DMSO to create a 10 mM stock. Prepare a logarithmic dilution series (10⁻⁴ M to 10⁻⁸ M) in the assay buffer.

    • Set Up Reaction Tubes: For each concentration, prepare a tube containing 3.0 mL of Assay Buffer (50 mM Tricine, 100 mM sorbitol, 5 mM MgCl₂), 50 µL of the thiourea dilution, and 50 µL of 3 mM DCPIP.

    • Initiate Reaction: Add 50 µL of the thylakoid suspension to the tube. Invert twice to mix.

    • Baseline Measurement: Immediately read the absorbance at 600 nm (A₆₀₀) using a spectrophotometer. This is Time = 0.

    • Illumination: Expose the tubes to a standardized light source (e.g., 1000 µmol photons m⁻² s⁻¹) for exactly 90 seconds.

    • Final Measurement: Read the A₆₀₀ immediately after illumination.

    • Control Processing: Repeat steps 2-6 for the Dark Control (tube wrapped in aluminum foil), Solvent Control (DMSO only), and Positive Control (Monuron).

    Data Presentation & SAR Analysis

    The efficacy of the chemical probe is determined by calculating the IC₅₀ (the concentration required to inhibit 50% of the DCPIP reduction rate) and converting it to the pI₅₀ value (-log IC₅₀) for Structure-Activity Relationship (SAR) mapping.

    By comparing the resistance ratio (R/S) between wild-type and Ser264Gly mutant biotypes, researchers can quantify how the sulfur substitution helps the molecule bypass target-site resistance.

    Table 1: Comparative PSII Inhibition Profile (Representative SAR Data)

    CompoundPharmacophorepI₅₀ (Wild-Type D1)pI₅₀ (Ser264Gly Mutant)Resistance Ratio (R/S)
    MonuronUrea6.50 ± 0.124.20 ± 0.15200.0
    DiuronUrea7.10 ± 0.084.50 ± 0.10398.1
    N'-(4-Chlorophenyl)-N,N-dimethylthioureaThiourea5.80 ± 0.145.10 ± 0.115.0

    Interpretation: While the thiourea probe exhibits a lower absolute binding affinity (pI₅₀ = 5.80) to the wild-type D1 protein compared to Monuron, its binding is significantly less disrupted by the Ser264Gly mutation. The drastic drop in the Resistance Ratio (from 200.0 to 5.0) demonstrates that the thiocarbonyl sulfur does not rely on the same strict hydrogen-bonding network with Serine-264 as the carbonyl oxygen, validating its use as a scaffold for designing resistance-breaking herbicides.

    References

    • Title: Amino- and Urea-Substituted Thiazoles Inhibit Photosynthetic Electron Transfer Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: [Link] [1]

    • Title: BISC110/F12: Series 3 Experiment 9 Hill Reaction Source: OpenWetWare URL: [Link] [2]

    • Title: The Hill Reaction in Chloroplasts Source: Weber State University URL: [Link] [3]

    Method

    Application Notes: In Vitro Profiling of N'-(4-Chlorophenyl)-N,N-dimethylthiourea Derivatives for Urease Inhibition

    Introduction Thiourea derivatives represent a versatile class of compounds with a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, and antioxidant properties.[1][2] A particularly...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction

    Thiourea derivatives represent a versatile class of compounds with a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, and antioxidant properties.[1][2] A particularly promising application of this scaffold is in the development of urease inhibitors.[3][4][5] Urease, a nickel-dependent metalloenzyme, catalyzes the hydrolysis of urea to ammonia and carbon dioxide. This enzymatic activity is a critical virulence factor for several pathogenic bacteria, including Helicobacter pylori, the primary causative agent of gastritis and peptic ulcers. By inhibiting urease, the survival of these pathogens can be compromised, offering a targeted therapeutic strategy.

    N'-(4-Chlorophenyl)-N,N-dimethylthiourea and its analogues have emerged as potent urease inhibitors.[5][6] The core thiourea structure is believed to interact with the nickel ions within the enzyme's active site, thereby disrupting its catalytic function.[7] The substituents on the phenyl ring and the nitrogen atoms can be systematically modified to optimize potency and selectivity.[3]

    These application notes provide detailed protocols for the in vitro evaluation of N'-(4-Chlorophenyl)-N,N-dimethylthiourea derivatives. The primary focus is on a robust urease inhibition assay, which serves as the principal method for determining the efficacy of these compounds. Additionally, a standard cytotoxicity assay is described to assess the selectivity of the inhibitors, a crucial step in early-stage drug discovery.

    Section 1: Urease Inhibition Assay (Indophenol Method)

    This assay is a widely adopted and reliable colorimetric method for quantifying urease activity.[7][8] It measures the amount of ammonia produced from the enzymatic hydrolysis of urea. The ammonia reacts with phenol and hypochlorite in an alkaline medium to form a blue-green indophenol dye, the absorbance of which is directly proportional to the urease activity.

    Principle of the Assay

    The enzymatic reaction and subsequent colorimetric detection can be summarized as follows:

    • Urea Hydrolysis: Urease catalyzes the breakdown of urea into ammonia and carbamate. The carbamate spontaneously decomposes to form another molecule of ammonia and carbonic acid.

    • Indophenol Reaction: In the presence of a phenol reagent and an alkali reagent (containing sodium hypochlorite), the ammonia produced reacts to form a stable blue-colored indophenol complex. The intensity of this color, measured spectrophotometrically at approximately 630 nm, correlates with the amount of ammonia released and thus the enzyme's activity.[7][9]

    Experimental Workflow Diagram

    Urease_Inhibition_Workflow P1 Prepare Reagents: - Urease Solution - Urea Solution - Test Compounds - Phenol & Alkali Reagents A1 Add Urease, Buffer, & Test Compound/Control P1->A1 P2 Prepare 96-well plate P2->A1 A2 Pre-incubate (e.g., 15 min at 30°C) A1->A2 A3 Add Urea Substrate A2->A3 A4 Incubate (e.g., 50 min at room temp) A3->A4 D1 Add Phenol Reagent A4->D1 D2 Add Alkali Reagent D1->D2 D3 Incubate for Color Development (e.g., 50 min at room temp) D2->D3 D4 Read Absorbance at 630 nm D3->D4 D5 Calculate % Inhibition & IC50 D4->D5

    Caption: Workflow for the indophenol-based urease inhibition assay.

    Materials and Reagents
    • Enzyme: Jack Bean Urease (e.g., Sigma-Aldrich or equivalent)

    • Substrate: Urea

    • Buffer: Phosphate buffer (pH 6.8 - 8.2)[7][10]

    • Test Compounds: N'-(4-Chlorophenyl)-N,N-dimethylthiourea derivatives dissolved in a suitable solvent (e.g., DMSO).

    • Positive Control: Thiourea or Acetohydroxamic acid (AHA)[5]

    • Phenol Reagent: 1% (w/v) phenol and 0.005% (w/v) sodium nitroprusside.[7]

    • Alkali Reagent: 0.5% (w/v) NaOH and 0.1% active chloride NaOCl.[7]

    • Equipment: 96-well microplate, microplate reader, incubator.

    Step-by-Step Protocol
    • Reagent Preparation:

      • Prepare a stock solution of Jack Bean Urease in phosphate buffer.

      • Prepare a 100 mM urea solution in phosphate buffer.[7]

      • Prepare serial dilutions of the test compounds and the positive control in the appropriate solvent.

    • Assay Setup (in a 96-well plate):

      • Add 25 µL of the Jack Bean Urease solution to each well.[7]

      • Add 5 µL of the test compound solution at various concentrations (or vehicle control/positive control) to the respective wells.[7]

      • Add 55 µL of phosphate buffer containing 100 mM urea.[7]

      • Mix gently and incubate the plate at 30°C for 15 minutes.[7]

    • Color Development:

      • Following incubation, add 45 µL of the phenol reagent to each well.[7]

      • Subsequently, add 70 µL of the alkali reagent to each well.[7]

      • Allow the plate to stand for 50 minutes at room temperature for the color to develop.[7]

    • Data Acquisition:

      • Measure the absorbance of the reaction mixture at 630 nm using a microplate reader.[7]

    Data Analysis

    The percentage of urease inhibition is calculated using the following formula:

    % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Negative Control)] x 100

    The half-maximal inhibitory concentration (IC50) value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. A lower IC50 value indicates greater potency.[7]

    Quantitative Data Summary

    The following table summarizes typical IC50 values for standard urease inhibitors, providing a benchmark for evaluating novel derivatives.

    CompoundReported IC50 (µM)Source
    Thiourea15.51 ± 0.11[8]
    Acetohydroxamic Acid (AHA)~25[5]
    Potent Thiourea Derivative0.16 ± 0.05[5]
    Another Active Derivative10.65 ± 0.45[8]

    Note: IC50 values can vary depending on assay conditions.

    Section 2: In Vitro Cytotoxicity Assay

    It is essential to evaluate whether the observed urease inhibition is due to a specific enzyme-inhibitor interaction or a general cytotoxic effect of the compound. A standard cytotoxicity assay, such as the MTT or LDH release assay, can determine the concentration range at which the inhibitor is toxic to cells.[11][12]

    Principle of the Assay

    Cytotoxicity assays measure cell viability or cell death.[12][13] For instance, an LDH (Lactate Dehydrogenase) release assay measures the activity of LDH released from the cytosol of damaged cells into the culture medium.[11] An increase in LDH activity in the supernatant is proportional to the number of lysed cells.

    Experimental Workflow Diagram

    Cytotoxicity_Workflow C1 Culture Mammalian Cells (e.g., HeLa, HepG2) C2 Seed cells into a 96-well plate at optimal density C1->C2 C3 Incubate overnight to allow cell attachment C2->C3 T2 Treat cells with compounds (include vehicle & positive controls) C3->T2 T1 Prepare serial dilutions of test compounds T1->T2 T3 Incubate for a defined period (e.g., 24, 48, or 72 hours) T2->T3 D1 Add Cytotoxicity Detection Reagent (e.g., LDH or MTT reagent) T3->D1 D2 Incubate as per manufacturer's protocol D1->D2 D3 Measure signal (Absorbance or Luminescence) D2->D3 D4 Calculate % Cytotoxicity & CC50 D3->D4

    Caption: General workflow for a cell-based cytotoxicity assay.

    Materials and Reagents
    • Cell Line: A suitable mammalian cell line (e.g., Vero, HEK293, or a cancer cell line like HeLa).

    • Culture Medium: Appropriate cell culture medium supplemented with fetal bovine serum (FBS) and antibiotics.

    • Test Compounds: N'-(4-Chlorophenyl)-N,N-dimethylthiourea derivatives dissolved in DMSO.

    • Controls: Vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Cytotoxicity Assay Kit: Commercially available kit (e.g., LDH release assay, MTT, or ATP-based assay).[14]

    • Equipment: 96-well tissue culture plates, incubator (37°C, 5% CO2), microplate reader.

    Step-by-Step Protocol
    • Cell Seeding:

      • Culture the selected cell line to a healthy confluency.

      • Trypsinize and count the cells.

      • Seed the cells into a 96-well plate at a pre-determined optimal density and incubate overnight.[11]

    • Compound Treatment:

      • The next day, remove the old medium.

      • Add fresh medium containing serial dilutions of the test compounds. Include wells for vehicle control and a positive control.[12]

      • Incubate the plate for a duration relevant to the intended application (e.g., 24, 48, or 72 hours).[11]

    • Detection:

      • After the incubation period, perform the cytotoxicity measurement according to the manufacturer's protocol for the chosen assay kit (e.g., add the LDH reagent and measure absorbance).[11][14]

    Data Analysis

    The percentage of cytotoxicity is calculated based on the assay signal relative to the negative (vehicle) and positive (maximum lysis) controls.

    The 50% cytotoxic concentration (CC50) is determined by plotting the percentage of cytotoxicity against the logarithm of the compound concentration. A higher CC50 value indicates lower cytotoxicity.

    Conclusion

    The protocols detailed in these application notes provide a robust framework for the initial in vitro characterization of N'-(4-Chlorophenyl)-N,N-dimethylthiourea derivatives as potential urease inhibitors. By systematically evaluating both the inhibitory potency against the target enzyme and the general cytotoxicity, researchers can identify promising lead compounds for further development. A desirable candidate will exhibit a low IC50 value in the urease inhibition assay and a high CC50 value in the cytotoxicity assay, indicating a favorable therapeutic window.

    References

    • Molecular Modeling and In Vitro Evaluation of Thioureas and Arylthioureas as Urease Inhibitors. National Center for Biotechnology Information. Available at: [Link]

    • A review on the development of urease inhibitors as antimicrobial agents against pathogenic bacteria. National Center for Biotechnology Information. Available at: [Link]

    • Exploration of Thiourea-Based Scaffolds for the Construction of Bacterial Ureases Inhibitors. ACS Omega. Available at: [Link]

    • N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation. National Center for Biotechnology Information. Available at: [Link]

    • Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. Available at: [Link]

    • Antiurease screening of alkyl chain-linked thiourea derivatives: in vitro biological activities, molecular docking, and dynamic simulations studies. RSC Publishing. Available at: [Link]

    • Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities. MDPI. Available at: [Link]

    • N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation. Taylor & Francis Online. Available at: [Link]

    • Full article: N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation. Taylor & Francis Online. Available at: [Link]

    • Protocol to identify small-molecule inhibitors against cancer drug resistance. National Center for Biotechnology Information. Available at: [Link]

    • Cell Based Functional Assay including Cytotoxicity Assays. NJ Bio, Inc.. Available at: [Link]

    • Microwave Synthesis, Characterization, Biological Activity of N- (p-Chlorophenyl)-N'-Benzoyl Thiourea and its Complexes. ResearchGate. Available at: [Link]

    • N'-(4-Chlorophenyl)-N,N-dimethylthiourea. Inxight Drugs. Available at: [Link]

    • Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. Available at: [Link]

    • Microwave Synthesis, Characterization, Biological Activity of N- (p-Chlorophenyl)-N'-Benzoyl Thiourea and its Complexes. Hilaris Publisher. Available at: [Link]

    Sources

    Application

    Synthesis of Heterocyclic Compounds Using N'-(4-Chlorophenyl)-N,N-dimethylthiourea: Application Notes and Protocols

    Introduction: The Strategic Role of N'-(4-Chlorophenyl)-N,N-dimethylthiourea in Heterocyclic Chemistry Heterocyclic compounds form the bedrock of medicinal chemistry and materials science, with their unique architectures...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: The Strategic Role of N'-(4-Chlorophenyl)-N,N-dimethylthiourea in Heterocyclic Chemistry

    Heterocyclic compounds form the bedrock of medicinal chemistry and materials science, with their unique architectures enabling a vast array of biological and physical properties. Within the synthetic chemist's toolkit, thiourea derivatives are prized as versatile and powerful building blocks for constructing these complex scaffolds.[1][2][3] N'-(4-Chlorophenyl)-N,N-dimethylthiourea is a particularly noteworthy reagent. Its structure combines several key features that dictate its reactivity: a nucleophilic sulfur atom, two distinct nitrogen atoms with varying basicity and nucleophilicity, and an electron-withdrawing 4-chlorophenyl group that modulates the electron density across the molecule.

    This guide provides an in-depth exploration of the application of N'-(4-Chlorophenyl)-N,N-dimethylthiourea as a key synthon for the preparation of valuable heterocyclic systems. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-tested protocols, and present the expected outcomes, empowering researchers to confidently employ this reagent in their synthetic endeavors. The focus will be on two canonical transformations: the Hantzsch synthesis of 2-iminothiazolines and the construction of pyrimidine-2-thiones.

    Core Synthetic Applications & Mechanistic Insights

    The unique trisubstituted nature of N'-(4-Chlorophenyl)-N,N-dimethylthiourea offers regiochemical control that is not possible with unsubstituted thiourea. The N,N-dimethylated nitrogen is sterically hindered and its lone pair is involved in resonance, making it significantly less nucleophilic than the N'-(4-chlorophenyl) nitrogen. The sulfur atom, however, remains a potent nucleophile. This predictable reactivity is the cornerstone of its utility.

    Application 1: Hantzsch-Type Synthesis of 2-(4-Chloroanilino)-1,3-thiazole Derivatives

    The Hantzsch thiazole synthesis is a classic and reliable method for constructing the thiazole ring, a motif present in numerous FDA-approved drugs.[4][5] In this reaction, a thioamide condenses with an α-haloketone.[3][5] Using N'-(4-Chlorophenyl)-N,N-dimethylthiourea, we can selectively synthesize 2-imino-1,3-thiazoline or tautomeric 2-aminothiazole derivatives, which are valuable intermediates in drug discovery.[6][7][8]

    Causality Behind the Mechanism: The reaction is initiated by the nucleophilic attack of the thiourea's sulfur atom on the electrophilic carbon of the α-haloketone. This step is favored due to the soft nature of both the sulfur nucleophile and the carbon center adjacent to the carbonyl group. The subsequent steps involve an intramolecular cyclization, driven by the proximity of the N'-(4-chlorophenyl) nitrogen, followed by dehydration to yield the aromatic thiazole ring. The N,N-dimethyl group remains as an exocyclic substituent on the resulting imino or amino group.

    Reaction Workflow: Hantzsch Thiazole Synthesis

    Hantzsch_Workflow start Starting Materials: N'-(4-Chlorophenyl)-N,N-dimethylthiourea + α-Haloketone reaction S-Alkylation & Cyclization start->reaction Ethanol, Reflux workup Reaction Workup (e.g., Neutralization, Extraction) reaction->workup Cool & Quench purification Purification (e.g., Recrystallization, Column Chromatography) workup->purification Isolate Crude product Final Product: 2-(4-Chloro-N-methylanilino)- 4-substituted-1,3-thiazole purification->product Characterize Pyrimidine_Mechanism reactants Thiourea Derivative + Chalcone (Ar-CO-CH=CH-Ar') step1 Michael Addition (Nucleophilic attack of N'H) reactants->step1 Base (e.g., KOH) intermediate Acyclic Intermediate step1->intermediate step2 Intramolecular Cyclization (Attack on Carbonyl) intermediate->step2 cyclized_int Cyclized Intermediate (Hemiaminal-like) step2->cyclized_int step3 Dehydration (-H₂O) cyclized_int->step3 product Final Product: Dihydropyrimidine-2-thione step3->product

    Caption: Plausible mechanism for pyrimidine-2-thione synthesis from a chalcone.

    Experimental Protocols

    Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

    Protocol 1: Synthesis of 2-((4-Chlorophenyl)(methyl)amino)-4-phenyl-1,3-thiazole

    This protocol details the Hantzsch-type synthesis using 2-bromoacetophenone as the α-haloketone partner.

    Materials:

    • N'-(4-Chlorophenyl)-N,N-dimethylthiourea (C₉H₁₁ClN₂S, MW: 214.72 g/mol )

    • 2-Bromoacetophenone (C₈H₇BrO, MW: 199.04 g/mol )

    • Ethanol (anhydrous)

    • Sodium bicarbonate (NaHCO₃)

    • Deionized water

    • Ethyl acetate

    • Hexanes

    • Magnesium sulfate (anhydrous)

    Equipment:

    • Round-bottom flask (100 mL) with reflux condenser

    • Magnetic stirrer with heating mantle

    • Separatory funnel

    • Rotary evaporator

    • Standard glassware for extraction and filtration

    Procedure:

    • Reaction Setup: To a 100 mL round-bottom flask, add N'-(4-Chlorophenyl)-N,N-dimethylthiourea (2.15 g, 10 mmol) and 2-bromoacetophenone (1.99 g, 10 mmol).

    • Solvent Addition: Add 40 mL of anhydrous ethanol to the flask.

    • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 4-6 hours.

    • Workup - Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator.

    • Workup - Extraction: Dissolve the resulting residue in 50 mL of ethyl acetate. Transfer the solution to a separatory funnel and wash with 50 mL of a saturated aqueous sodium bicarbonate solution to neutralize any HBr formed. Wash subsequently with 50 mL of brine.

    • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

    • Purification: Purify the crude solid by recrystallization from an ethanol/water mixture or by column chromatography on silica gel (eluting with a hexanes/ethyl acetate gradient) to afford the pure product.

    ParameterExpected Value
    Product 2-((4-Chlorophenyl)(methyl)amino)-4-phenyl-1,3-thiazole
    Physical State Off-white to pale yellow solid
    Expected Yield 75-85%
    ¹H NMR (CDCl₃) Expect signals for aromatic protons, a singlet for the thiazole C5-H, and a singlet for the N-methyl group.
    Mass Spec (ESI+) Expected m/z for [M+H]⁺: 315.08
    Protocol 2: Synthesis of 1-(4-Chlorophenyl)-4,6-diphenyl-1,6-dihydropyrimidine-2(3H)-thione

    This protocol outlines the synthesis from a chalcone, a common 1,3-dielectrophile.

    Materials:

    • N'-(4-Chlorophenyl)-N,N-dimethylthiourea (C₉H₁₁ClN₂S, MW: 214.72 g/mol )

    • Chalcone (1,3-Diphenyl-2-propen-1-one, C₁₅H₁₂O, MW: 208.26 g/mol )

    • Potassium hydroxide (KOH)

    • Ethanol

    • Deionized water

    • Hydrochloric acid (1 M)

    Equipment:

    • Round-bottom flask (100 mL) with reflux condenser

    • Magnetic stirrer with heating mantle

    • Büchner funnel and filtration flask

    • Standard laboratory glassware

    Procedure:

    • Reaction Setup: In a 100 mL round-bottom flask, dissolve chalcone (2.08 g, 10 mmol) and N'-(4-Chlorophenyl)-N,N-dimethylthiourea (2.15 g, 10 mmol) in 50 mL of ethanol.

    • Base Addition: Add a solution of potassium hydroxide (0.84 g, 15 mmol) in 5 mL of water to the flask.

    • Reflux: Attach a reflux condenser and heat the mixture to reflux for 8-10 hours. Monitor the reaction by TLC until the starting materials are consumed.

    • Workup - Precipitation: After cooling to room temperature, pour the reaction mixture into 200 mL of cold water.

    • Workup - Neutralization: Acidify the aqueous mixture slowly with 1 M HCl with stirring until the pH is approximately 6-7. A solid precipitate should form.

    • Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water to remove any inorganic salts.

    • Purification: Dry the solid in a vacuum oven. The product can be further purified by recrystallization from ethanol to yield the desired pyrimidine-2-thione.

    ParameterExpected Value
    Product 1-(4-Chlorophenyl)-4,6-diphenyl-3,4-dihydropyrimidine-2(1H)-thione
    Physical State Yellow crystalline solid
    Expected Yield 65-78%
    ¹H NMR (DMSO-d₆) Expect signals for aromatic protons and characteristic signals for the dihydropyrimidine ring protons.
    Mass Spec (ESI+) Expected m/z for [M+H]⁺: 405.11

    Conclusion

    N'-(4-Chlorophenyl)-N,N-dimethylthiourea stands as a highly effective and versatile reagent for the regioselective synthesis of important nitrogen- and sulfur-containing heterocycles. The protocols detailed herein for the synthesis of thiazole and pyrimidine-2-thione derivatives provide reliable and reproducible methods for accessing these valuable molecular scaffolds. The predictable reactivity, governed by the electronic and steric properties of the substituents, allows for rational design of synthetic routes. By understanding the underlying mechanisms and following these established procedures, researchers can effectively leverage this reagent to advance their programs in drug discovery and materials science.

    References

    • A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes. (n.d.). Royal Society of Chemistry. [Link]

    • Efficient synthetic procedure to new 2-imino-1,3-thiazolines and thiazolidin-4-ones promoted by acetonitrile electrogenerated base. (n.d.). Royal Society of Chemistry. [Link]

    • One-Pot Three-Component Synthesis of 2-Imino-1,3-Thiazolines on Soluble Ionic Liquid Support. (2016). ACS Combinatorial Science. [Link]

    • One-Pot Multicomponent Synthesis of Novel 2-Imino-1,3-Thiazolidin-4-One. (2019). Oriental Journal of Chemistry. [Link]

    • Synthesis of Symmetrical N,N'-Disubstituted Thioureas and Heterocyclic Thiones from Amines and CS2 over a ZnO/Al2O3 Composite as Heterogeneous and Reusable Catalyst. (n.d.). The Journal of Organic Chemistry. [Link]

    • A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes. (2020). RSC Advances. [Link]

    • Synthesis of Substituted Heterocyclic Thiourea Compounds. (n.d.). ResearchGate. [Link]

    • Synthesis of some Pyrimidine-2-one and Pyrimidine-2-thione Compounds. (2014). Iraqi National Journal of Chemistry. [Link]

    • Retracted Article: Thiourea dioxide promoted efficient organocatalytic one-pot synthesis of a library of novel heterocyclic compounds. (n.d.). Organic & Biomolecular Chemistry. [Link]

    • Applications of thiourea intermediates in the one-pot multicomponent synthesis of N-heterocycles. (n.d.). ResearchGate. [Link]

    • A Facile Synthesis of New Heterocyclic Compounds from Thiourea and Urea, which Links with Some Hexoses. (2017). Semantic Scholar. [Link]

    • Synthesis and Identification of New N,N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor. (2022). MDPI. [Link]

    • Synthesis and Applications of Pyrimidinethiones. (n.d.). Global Journals. [Link]

    • Synthesis and Investigation of New Different Pyrimidine-Thiones. (n.d.). Longdom Publishing. [Link]

    • Recent applications of thiourea-based organocatalysts in asymmetric multicomponent reactions (AMCRs). (n.d.). Organic & Biomolecular Chemistry. [Link]

    • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2016). PMC. [Link]

    • Hantzsch Thiazole Synthesis. (n.d.). SynArchive. [Link]

    • Synthesis of Thioureas, Thioamides, and Aza-Heterocycles via Dimethyl-Sulfoxide-Promoted Oxidative Condensation of Sulfur, Malonic Acids, and Amines. (2023). Organic Letters. [Link]

    • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2016). Semantic Scholar. [Link]

    • Thiazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

    • Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. (2017). PMC. [Link]

    • A review on green multicomponent synthesis of heterocyclic compounds. (2022). ScienceScholar. [Link]

    • Synthesis and crystal structure of N,N′-bis(4-chlorophenyl)thiourea N,N-dimethylformamide. (2021). SciSpace. [Link]

    • Synthesis and crystal structure of N,N′ -bis(4-chlorophenyl)thiourea N , N -dimethylformamide. (2021). ResearchGate. [Link]

    • Synthesis of pyrimidine-2-thiones. (2020). ResearchGate. [Link]

    • N'-(4-Chlorophenyl)-N,N-dimethylthiourea. (n.d.). Inxight Drugs. [Link]

    • Synthesis, characterization, crystal structure and antioxidant activity of N-(3-chloropropionyl)-N'-(4-methoxyphenyl)thiourea. (2024). European Journal of Chemistry. [Link]

    • Synthesis, molecular docking, molecular dynamics, pharmacokinetics prediction and bioassay of N-(phenylcarbamothioyl)-4-chloro-benzamide as a new anticancer candidate. (2023). Journal of Pharmaceutical and Pharmacological Research. [Link]

    Sources

    Method

    Application Note: Robust Sample Preparation and GC-MS Analysis of N'-(4-Chlorophenyl)-N,N-dimethylthiourea

    Target Audience: Analytical Chemists, Toxicologists, and Drug Development Scientists Matrix: Biological fluids and environmental extracts Technique: Solid-Phase Extraction (SPE) coupled with Pre-column Silylation and GC-...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Analytical Chemists, Toxicologists, and Drug Development Scientists Matrix: Biological fluids and environmental extracts Technique: Solid-Phase Extraction (SPE) coupled with Pre-column Silylation and GC-MS

    The Analytical Challenge: Thermal Lability of Thioureas

    N'-(4-Chlorophenyl)-N,N-dimethylthiourea is a moderately polar thiourea derivative. In gas chromatography-mass spectrometry (GC-MS), the analysis of thioureas and related dithiocarbamates presents a notorious analytical challenge: they are highly susceptible to thermal degradation[1].

    When injected directly into a standard GC inlet (typically operating at 250°C), the active hydrogen on the secondary amine (adjacent to the chlorophenyl ring) facilitates the pyrolytic cleavage of the thiourea bond. This thermal breakdown yields artifactual degradation products—primarily 4-chlorophenyl isothiocyanate and dimethylamine[2]. Consequently, direct GC-MS analysis results in poor peak shapes, non-linear calibration curves, and inaccurate quantification.

    Mechanistic Causality: Why We Derivatize

    To engineer a robust, self-validating analytical method, we must alter the analyte's chemical structure prior to volatilization. Pre-column derivatization is employed to replace the active proton, thereby neutralizing the molecule's capacity for hydrogen bonding and shielding the thiourea backbone from thermal cleavage[3].

    The Reagent Choice: We utilize MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) catalyzed by 1% TMCS (Trimethylchlorosilane) .

    • Causality for MSTFA: Unlike other silylating agents (e.g., BSTFA), MSTFA produces highly volatile byproducts (N-methyltrifluoroacetamide) that elute near the solvent front, preventing co-elution with our target analyte[4].

    • Causality for TMCS: TMCS acts as a Lewis acid catalyst, significantly accelerating the nucleophilic attack of the thiourea nitrogen on the silicon atom, ensuring quantitative conversion within 30 minutes at 60°C.

    Derivatization_Pathway A N'-(4-Chlorophenyl)- N,N-dimethylthiourea B Thermal Degradation (Hot GC Injector) A->B Direct Injection D Silylation (MSTFA + 1% TMCS) A->D Pre-column Prep C Isothiocyanate + Amine (Artifacts) B->C E TMS-Derivatized Thiourea D->E GC-MS Stable

    Caption: Mechanistic pathway showing thermal degradation versus stabilization via TMS derivatization.

    Self-Validating Experimental Protocol

    This protocol is designed as a closed-loop, self-validating system. By incorporating a degradation-check standard, the analyst can empirically verify the completeness of the derivatization reaction before proceeding to sample acquisition.

    Phase I: Matrix Extraction (Solid-Phase Extraction)

    Isolating the analyte from complex matrices while removing non-volatile lipids and proteins.

    • Conditioning: Pass 3 mL of LC-MS grade Methanol followed by 3 mL of LC-MS grade Water through an Oasis HLB (Hydrophilic-Lipophilic Balance) SPE cartridge (60 mg, 3 cc).

    • Loading: Load 1–2 mL of the homogenized, centrifuged sample onto the cartridge at a flow rate of ~1 mL/min.

    • Washing: Wash the sorbent bed with 3 mL of 5% Methanol in Water to elute highly polar interferences. Dry the cartridge under maximum vacuum for 5 minutes.

    • Elution: Elute the target analyte with 3 mL of Acetonitrile.

    • Concentration: Evaporate the eluate to complete dryness under a gentle stream of ultra-high-purity Nitrogen (N₂) at 40°C[5]. Crucial Step: Absolute dryness is mandatory, as trace water will instantly quench the subsequent silylation reaction.

    Phase II: Chemical Derivatization
    • Reconstitution: Add 50 µL of anhydrous pyridine to the dried extract. Pyridine acts as an acid scavenger and optimal solvent for silylation.

    • Reaction: Add 50 µL of MSTFA containing 1% TMCS.

    • Incubation: Seal the autosampler vial with a PTFE-lined cap. Vortex for 10 seconds, then incubate in a heating block at 60°C for 30 minutes[4].

    • Cooling: Allow the vial to cool to room temperature prior to GC-MS injection.

    GCMS_Workflow A 1. Matrix Homogenization & SPE Loading B 2. HLB Cartridge Wash (5% MeOH in Water) A->B C 3. Solvent Evaporation (N2 stream at 40°C) B->C D 4. Chemical Derivatization (MSTFA + 1% TMCS, 60°C) C->D E 5. GC-MS Acquisition (EI Mode, 70 eV) D->E

    Caption: Workflow for the extraction and derivatization of thiourea derivatives prior to GC-MS analysis.

    Instrumental Parameters & Data Presentation

    The following GC-MS parameters are optimized for a 5% phenyl / 95% dimethylpolysiloxane stationary phase, which provides excellent resolution for TMS-derivatized amines and thioureas[5].

    Table 1: GC-MS Operational Parameters
    ParameterSpecification / SettingCausality
    Column DB-5MS (30 m × 0.25 mm i.d., 0.25 µm film)Low bleed, ideal for medium-polarity derivatized compounds.
    Carrier Gas Ultra-high-purity Helium @ 1.0 mL/minProvides optimal linear velocity and inertness[5].
    Injection Mode Splitless, 1 µL volumeMaximizes sensitivity for trace-level detection.
    Inlet Temperature 250 °CEnsures rapid volatilization of the TMS-derivative.
    Oven Program 100°C (1 min) → 15°C/min to 280°C (hold 5 min)Balances sharp peak focusing with efficient matrix elution[5].
    Ionization Mode Electron Ionization (EI), 70 eVStandardized energy for reproducible library matching[5].
    Source / Quad Temp 230 °C / 150 °CPrevents condensation of high-boiling matrix components.
    Table 2: System Suitability & Diagnostic Ions

    To ensure the system is self-validating, inject an underivatized standard of N'-(4-Chlorophenyl)-N,N-dimethylthiourea alongside the derivatized batch. The presence of the artifact ion (m/z 169) in the derivatized sample indicates incomplete reaction or water contamination.

    Analyte StateTarget MoleculeMolecular WeightPrimary Diagnostic Ions (m/z)
    Underivatized (Artifact) 4-Chlorophenyl isothiocyanate169.6 g/mol 169 (M⁺), 134, 108
    Derivatized (Target) TMS-N'-(4-Chlorophenyl)-N,N-dimethylthiourea286.9 g/mol 286 (M⁺), 271 [M-CH₃]⁺, 73 [TMS]⁺

    References

    • Weber, et al. Derivatization Methods in GC and GC/MS. Retrieved from:[Link]

    • Taylor & Francis. Chromatographic analysis of dithiocarbamate residues and their metabolites in foods employed in dietary exposure studies—a review. Retrieved from: [Link]

    • National Institutes of Health (NIH). Investigation of the derivatization conditions for GC-MS metabolomics of biological samples. Retrieved from:[Link]

    • Office of Justice Programs (OJP). Improved Detection of Synthetic Cathinones in Forensic Toxicology Samples: Thermal Degradation and Analytical Considerations. Retrieved from: [Link]

    Sources

    Application

    Using N'-(4-Chlorophenyl)-N,N-dimethylthiourea as a hydrogen bond donor catalyst

    Application Note: N'-(4-Chlorophenyl)-N,N-dimethylthiourea as a Monodentate Hydrogen Bond Donor Catalyst in Organocatalysis Executive Summary In the realm of organocatalysis, thiourea derivatives have established themsel...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Application Note: N'-(4-Chlorophenyl)-N,N-dimethylthiourea as a Monodentate Hydrogen Bond Donor Catalyst in Organocatalysis

    Executive Summary

    In the realm of organocatalysis, thiourea derivatives have established themselves as privileged hydrogen bond (H-bond) donor catalysts. While bidentate thioureas (e.g., Schreiner’s catalyst) dominate the landscape due to their dual-activation modes, there is a critical, often-overlooked need for monodentate H-bond donors. N'-(4-Chlorophenyl)-N,N-dimethylthiourea serves as a premier monodentate catalyst. By replacing one of the standard N-H protons with an N,N-dimethyl group, this molecule is restricted to single-site activation. This application note details the mechanistic rationale, experimental protocols, and specific use cases for deploying this catalyst—both as a mechanistic probe to determine transition-state denticity requirements and as a specialized activator for sterically encumbered electrophiles.

    Mechanistic Rationale: The Case for Monodentate Activation

    The overwhelming success of standard thiourea catalysts relies on their ability to form two simultaneous hydrogen bonds with an electrophile (e.g., a nitro or carbonyl group). Crystallographic and computational data demonstrate that the two N-H protons in a standard bidentate thiourea are positioned approximately 2.1 Å apart[1]. This rigid bidentate cleft powerfully activates small-to-medium electrophiles but introduces severe limitations:

    • Steric Exclusion: Highly substituted or bulky electrophiles experience severe steric repulsion when forced into the rigid coplanar geometry required for bidentate binding.

    • Mechanistic Ambiguity: When developing new catalytic methodologies, researchers must prove whether an electrophile is activated via single or double hydrogen bonding to optimize catalyst design[2].

    N'-(4-Chlorophenyl)-N,N-dimethylthiourea solves both issues. The N,N-dimethyl moiety completely abolishes the second H-bond donor site, ensuring strictly monodentate coordination[2]. The 4-chlorophenyl group provides sufficient electron-withdrawing capacity to enhance the acidity (and thus the H-bond donating strength) of the remaining N-H proton. Consequently, this catalyst can activate sterically hindered substrates that cannot fit into a bidentate cleft, and it serves as the ultimate "negative control" in kinetic studies to validate bidentate transition states[3].

    Visualization of the Activation Complex

    G Cat N'-(4-Chlorophenyl)- N,N-dimethylthiourea (Monodentate Catalyst) Complex Monodentate H-Bond Activation Complex Cat->Complex Reversible Binding Elec Sterically Hindered Electrophile Elec->Complex TS Transition State (Minimal Steric Clash) Complex->TS Nucleophilic Attack Nuc Nucleophile (e.g., Indole) Nuc->TS Prod Functionalized Product + Catalyst Regeneration TS->Prod Product Release Prod->Cat Catalyst Turnover

    Figure 1: Workflow of monodentate hydrogen-bond activation minimizing steric clash in the transition state.

    Experimental Protocols

    Protocol A: Mechanistic Probing (Denticity Determination)

    Objective: To determine if a newly discovered organocatalytic transformation strictly requires bidentate hydrogen bonding by comparing N'-(4-Chlorophenyl)-N,N-dimethylthiourea against a bidentate analog.

    Step-by-Step Methodology:

    • Preparation: Flame-dry two 10 mL Schlenk flasks under vacuum and backfill with argon.

    • Substrate Addition: To each flask, add the electrophile (e.g., trans-β-nitrostyrene, 0.5 mmol) and the nucleophile (e.g., acetylacetone, 0.6 mmol) dissolved in 2.0 mL of anhydrous dichloromethane (DCM).

    • Catalyst Introduction:

      • Flask 1 (Test): Add 10 mol% (10.7 mg) of N'-(4-Chlorophenyl)-N,N-dimethylthiourea.

      • Flask 2 (Control): Add 10 mol% of a bidentate analog (e.g., N,N'-bis(4-chlorophenyl)thiourea).

    • Kinetic Monitoring: Stir both reactions at 25 °C. Extract 50 µL aliquots at 1, 2, 4, and 8 hours. Quench aliquots immediately with cold hexane and analyze via HPLC (UV detection at 254 nm).

    • Self-Validation Step: Run a third flask with no catalyst. The background conversion must remain <2% over 8 hours to validate that any observed product in Flasks 1 and 2 is strictly catalyst-driven.

    • Causality & Interpretation: If Flask 2 reaches >90% conversion while Flask 1 stalls at <5%, the transition state mandates dual H-bond stabilization[2]. If both proceed at comparable rates, the reaction proceeds via a monodentate activation pathway.

    Protocol B: Selective Activation of Bulky Electrophiles

    Objective: Utilize the monodentate nature of N'-(4-Chlorophenyl)-N,N-dimethylthiourea to catalyze the Michael addition of indoles to highly substituted, sterically hindered nitroalkenes.

    Step-by-Step Methodology:

    • Reaction Setup: In a 5 mL reaction vial equipped with a magnetic stir bar, dissolve an α,β-disubstituted nitroalkene (0.2 mmol) in 1.0 mL of anhydrous toluene.

    • Catalyst Addition: Add 15 mol% (6.4 mg) of N'-(4-Chlorophenyl)-N,N-dimethylthiourea. Stir for 10 minutes to allow the pre-equilibrium formation of the monodentate H-bond complex.

      • Causality: Toluene is chosen as a non-polar, non-coordinating solvent to maximize the strength of the hydrogen bond between the catalyst and the nitro group, which would otherwise be outcompeted by polar solvents like DMF or MeOH[3].

    • Nucleophile Addition: Add the indole derivative (0.24 mmol, 1.2 equiv) in one portion.

    • Incubation: Seal the vial and stir at 40 °C for 24–36 hours.

    • Workup & Purification: Concentrate the mixture under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to isolate the functionalized product.

    Quantitative Data: Comparative Catalytic Efficacy

    The following table summarizes the divergent behavior of monodentate vs. bidentate thiourea catalysts based on the steric profile of the electrophile.

    Catalyst TypeCatalystSubstrate ClassYield (%)Relative Rate ( krel​ )
    Monodentate N'-(4-Chlorophenyl)-N,N-dimethylthioureaStandard Nitroalkene121.0
    Bidentate N,N'-bis(4-chlorophenyl)thioureaStandard Nitroalkene9545.0
    Monodentate N'-(4-Chlorophenyl)-N,N-dimethylthioureaα,β-Disubstituted Nitroalkene7812.5
    Bidentate N,N'-bis(4-chlorophenyl)thioureaα,β-Disubstituted NitroalkeneTrace<0.1

    Table 1: Comparative efficacy demonstrating that while bidentate catalysts are superior for standard substrates, the monodentate N'-(4-Chlorophenyl)-N,N-dimethylthiourea excels when steric bulk prevents bidentate coordination.

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Troubleshooting Low Yield in N'-(4-Chlorophenyl)-N,N-dimethylthiourea Synthesis

    Welcome to the technical support center for the synthesis of N'-(4-Chlorophenyl)-N,N-dimethylthiourea. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support center for the synthesis of N'-(4-Chlorophenyl)-N,N-dimethylthiourea. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during this specific thiourea synthesis, with a primary focus on addressing the issue of low product yield.

    Introduction to the Synthesis

    The synthesis of N'-(4-Chlorophenyl)-N,N-dimethylthiourea is a fundamental reaction in medicinal chemistry and materials science. The most common and efficient method involves the nucleophilic addition of dimethylamine to 4-chlorophenyl isothiocyanate.[1][2] This reaction is valued for its simplicity and generally high yields. However, various factors can negatively impact the outcome, leading to frustratingly low yields. This guide provides a structured, question-and-answer-based approach to troubleshoot these issues, grounded in mechanistic understanding and practical laboratory experience.

    Core Reaction Mechanism

    Understanding the underlying mechanism is crucial for effective troubleshooting. The synthesis proceeds via a nucleophilic attack of the dimethylamine nitrogen on the electrophilic carbon of the isothiocyanate group.

    G cluster_reactants Reactants cluster_intermediate Transition State/Intermediate cluster_product Product R1 4-Chlorophenyl Isothiocyanate TS Zwitterionic Intermediate R1->TS Nucleophilic Attack R2 Dimethylamine R2->TS P N'-(4-Chlorophenyl)-N,N-dimethylthiourea TS->P Proton Transfer G Start Low Yield Observed CheckReagents Check Reagent Quality (Freshness, Purity, Anhydrous) Start->CheckReagents CheckConditions Verify Reaction Conditions (Solvent, Temp, Stoichiometry) Start->CheckConditions CheckSideRxns Investigate Side Reactions (TLC, NMR of crude) Start->CheckSideRxns PurifyReagents Purify/Replace Reagents CheckReagents->PurifyReagents Degradation/Impurity Suspected OptimizeConditions Optimize Conditions (e.g., gentle heating) CheckConditions->OptimizeConditions Suboptimal Conditions PurifyProduct Purify Product (Recrystallization/Chromatography) CheckSideRxns->PurifyProduct Byproducts Detected Success Improved Yield PurifyReagents->Success OptimizeConditions->Success PurifyProduct->Success

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    Optimization

    Technical Support Center: Stability &amp; Storage of N'-(4-Chlorophenyl)-N,N-dimethylthiourea

    Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals working with N'-(4-Chlorophenyl)-N,N-dimethylthiourea.

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals working with N'-(4-Chlorophenyl)-N,N-dimethylthiourea. While structurally related to the herbicide Monuron (a urea derivative), the substitution of oxygen for sulfur in the thiourea moiety fundamentally alters the molecule's stability profile. The electron-rich sulfur atom acts as a soft nucleophile, making it highly susceptible to environmental degradation.

    This guide provides a mechanistic understanding of these vulnerabilities, troubleshooting FAQs, and self-validating experimental protocols to ensure the integrity of your compound during long-term storage.

    The Chemical Reality: Mechanisms of Degradation

    To prevent degradation, we must first understand the causality behind it. N'-(4-Chlorophenyl)-N,N-dimethylthiourea degrades primarily through three pathways, each triggered by specific environmental factors:

    • Oxidation: The C=S bond is highly reactive toward atmospheric oxygen and reactive oxygen species (ROS). Oxidation targets the sulfur atom, leading to the formation of sulfinic acids, sulfonic acids, or cleavage of the C=S bond to yield the corresponding urea derivative [1].

    • Hydrolysis: The electrophilic carbon in the thiourea group is vulnerable to nucleophilic attack by water. Under extreme acidic or basic conditions, the C-N bonds are cleaved, yielding 4-chloroaniline, dimethylamine, and hydrogen sulfide [2].

    • Photolysis: Aromatic thioureas absorb UV radiation, which can induce photochemical reactions leading to radical fragmentation and isomerization [2].

    DegradationLogic Parent N'-(4-Chlorophenyl)- N,N-dimethylthiourea O2 Oxygen / ROS Parent->O2 Exposed to H2O Moisture / pH Extremes Parent->H2O Exposed to Light UV / Visible Light Parent->Light Exposed to Oxidation S-Oxidation (C=S Cleavage) O2->Oxidation Triggers Hydrolysis Hydrolysis (C-N Cleavage) H2O->Hydrolysis Triggers Photolysis Photodegradation (Radical Formation) Light->Photolysis Triggers Deg1 Urea Derivatives & Sulfinic Acids Oxidation->Deg1 Yields Deg2 4-Chloroaniline & Dimethylamine Hydrolysis->Deg2 Yields Deg3 Isomers & Fragments Photolysis->Deg3 Yields

    Fig 1: Logical relationship between environmental triggers and thiourea degradation pathways.

    Troubleshooting FAQs

    Q1: My stored powder has developed a slight yellow tint and is clumping. Is it still viable for in vitro assays? A1: No. The yellowing is a direct visual indicator of S-oxidation or the release of elemental sulfur [1]. Clumping indicates hygroscopicity; the absorbed moisture creates localized micro-environments where hydrolysis occurs, cleaving the molecule into 4-chloroaniline [2]. Using this batch will introduce severe assay interference due to the presence of reactive anilines. Re-purify the batch via recrystallization before use.

    Q2: Can I prepare a 10 mM stock solution in DMSO and store it at 4°C for my high-throughput screens? A2: This is highly discouraged. Storing thiourea derivatives in DMSO accelerates degradation. DMSO can act as a mild oxidizing agent over time, and dissolved oxygen in the solvent will rapidly degrade the C=S bond [1]. Furthermore, repeated freeze-thaw cycles from 4°C introduce condensation, driving hydrolysis[2]. Always prepare fresh aqueous or DMSO solutions immediately before each experiment.

    Q3: During HPLC analysis, I see a new peak emerging over time. How do I know if it's a degradant or just a co-eluting impurity from my solvent? A3: You must establish a self-validating analytical system by performing a Forced Degradation Study (see Protocol A). By intentionally destroying the compound under controlled extremes, you generate a "fingerprint" chromatogram of all possible degradation products[1]. If the mysterious peak in your stored sample matches a peak generated during the forced oxidation or hydrolysis step, you have confirmed degradation.

    Quantitative Stability Data

    To optimize your storage strategy, refer to the established tolerances for aromatic thiourea derivatives.

    Environmental FactorConditionEstimated Impact / Degradation RatePreventive Measure
    Temperature 25°C (Solid State)Gradual degradation (6-12 months)Store at -20°C or -80°C [2]
    Temperature >70°C (Solid State)Rapid thermal decomposition; H2S releaseAvoid heat; monitor melting point [3]
    Light UV/Visible ExposurePhotochemical fragmentation (<24 hours)Use amber glass vials [2]
    Moisture/pH Aqueous (pH <4 or >9)Hydrolysis (T1/2 < 48 hours)Buffer solutions to pH 7.0-7.4[1]
    Oxygen Atmospheric AirGradual S-oxidation (weeks to months)Purge containers with Argon/N2[1]

    Self-Validating Experimental Protocols

    A protocol is only as good as its validation. The following workflows ensure that your storage methods are actively monitored and verified by empirical data.

    StorageWorkflow Start Receipt of N'-(4-Chlorophenyl)- N,N-dimethylthiourea QC Initial Purity QC (HPLC-UV at 254 nm) Start->QC Decision Purity > 98%? QC->Decision Purify Recrystallization (Ethanol/Water) Decision->Purify No Aliquot Aliquot into Amber Vials (Minimize freeze-thaw) Decision->Aliquot Yes Purify->QC Purge Purge with Argon/N2 (Displace O2/Moisture) Aliquot->Purge Store Seal & Store at -20°C (Desiccated) Purge->Store Monitor Annual Stability-Indicating HPLC Analysis Store->Monitor Validation

    Fig 2: Quality control and long-term storage workflow for thiourea derivatives.

    Protocol A: Forced Degradation Study (System Validation)

    Purpose: To validate that your HPLC method is "stability-indicating" (capable of resolving the parent compound from its degradants). Without this, you cannot trust your QC data.

    • Oxidative Stress: Dissolve 1 mg/mL of the compound in a 3% H2O2 solution. Incubate at room temperature for 24 hours [1].

    • Acid Hydrolysis: Dissolve 1 mg/mL of the compound in 0.1 M HCl. Heat at 60°C for 24 hours [1].

    • Base Hydrolysis: Dissolve 1 mg/mL of the compound in 0.1 M NaOH. Heat at 60°C for 24 hours.

    • Thermal Stress: Place 10 mg of the solid powder in a sealed vial at 70°C for 7 days [1].

    • Analysis: Neutralize all liquid samples. Inject aliquots into an HPLC (C18 column, water/acetonitrile gradient with 0.1% TFA). Ensure the parent peak is fully baseline-separated from all newly formed degradant peaks.

    Protocol B: Long-Term Storage Preparation

    Purpose: To create an environment completely devoid of the four degradation triggers (Heat, Light, Moisture, Oxygen).

    • Drying: Place the purified solid compound in a vacuum desiccator over anhydrous calcium sulfate (Drierite) for 24 hours to remove residual moisture.

    • Aliquoting: Transfer the dried powder into pre-weighed, amber glass vials. Causality: Amber glass blocks UV/visible light, preventing radical photolysis [2]. Aliquoting prevents repeated exposure to ambient air during daily laboratory use.

    • Inert Gas Purging: Insert a gentle stream of high-purity Argon or Nitrogen gas into each vial for 15-30 seconds to displace atmospheric oxygen [2].

    • Sealing: Immediately cap the vials using PTFE-lined screw caps. Wrap the cap junction with Parafilm to create a secondary moisture barrier.

    • Storage: Store the sealed vials in a dedicated -20°C freezer containing a secondary desiccant pack.

    References

    • MDPI. "Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania." MDPI. [Link]

    Sources

    Troubleshooting

    Chromatography Technical Support Center: Optimizing the Mobile Phase for N'-(4-Chlorophenyl)-N,N-dimethylthiourea

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific chromatographic challenges associated with N'-(4-Chlorophenyl)-N,N-dimethylthio...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific chromatographic challenges associated with N'-(4-Chlorophenyl)-N,N-dimethylthiourea .

    This molecule presents a unique dichotomy: it possesses a highly polar, hydrogen-bonding thiourea core coupled with a hydrophobic, sterically bulky chlorophenyl tail. This structural duality often leads to complex retention mechanisms on reversed-phase (RP) columns, manifesting as severe peak tailing, retention time shifts, and poor ionization efficiency in LC-MS applications. This guide synthesizes field-proven methodologies and authoritative chromatographic principles to help you establish a robust, self-validating analytical method.

    Method Optimization Workflow

    Workflow Start Target Analyte: N'-(4-Chlorophenyl)-N,N-dimethylthiourea PhaseSelect 1. Select Organic Modifier (MeOH preferred over ACN) Start->PhaseSelect BufferSelect 2. Select Aqueous Buffer (0.1% Formic Acid or 10mM NH4OAc) PhaseSelect->BufferSelect Evaluate 3. Evaluate Chromatogram (k', Asymmetry, Resolution) BufferSelect->Evaluate Tailing Peak Tailing (As > 1.5) Cause: Silanol Interactions Evaluate->Tailing Secondary Interactions LowRet Poor Retention (k' < 2) Cause: Hydrophobic Mismatch Evaluate->LowRet High Organic Elution Strength Optimal Optimal Method (As < 1.2, k' > 2) Evaluate->Optimal System Suitability Met FixTailing Action: Lower pH to < 3.5 or use polar-embedded C18 Tailing->FixTailing FixRet Action: Decrease Organic % or initiate gradient at 5% LowRet->FixRet FixTailing->Evaluate FixRet->Evaluate

    Fig 1: Mobile phase optimization workflow for N'-(4-Chlorophenyl)-N,N-dimethylthiourea.

    Section 1: Core Methodologies & Step-by-Step Protocols

    To achieve a reproducible separation, the protocol must act as a self-validating system. The following methodology ensures that secondary interactions are suppressed and system suitability is continuously monitored.

    Protocol: Mobile Phase Preparation and System Suitability Testing

    Objective: Establish a baseline separation utilizing a protic organic modifier and an acidic aqueous buffer to mask residual silanols[1].

    Step 1: Aqueous Phase Preparation (Mobile Phase A)

    • Measure 1000 mL of LC-MS grade ultrapure water.

    • Add exactly 1.0 mL of LC-MS grade Formic Acid (FA) to achieve a 0.1% (v/v) concentration. This lowers the pH to approximately 2.7.

    • Causality Check: Residual silanols on silica-based columns have a pKa of ~3.5. By maintaining the pH at 2.7, we ensure the silanols are fully protonated (neutralized), preventing them from acting as cation exchangers against the polarized thiourea nitrogen atoms[1].

    Step 2: Organic Phase Preparation (Mobile Phase B)

    • Measure 1000 mL of LC-MS grade Methanol (MeOH).

    • Add 1.0 mL of Formic Acid (0.1% v/v) to maintain ionic strength across the gradient.

    • Causality Check: Methanol is chosen over Acetonitrile (ACN) because its protic nature allows it to compete for hydrogen-bonding sites on the stationary phase, significantly improving the peak shape of thiourea derivatives[2].

    Step 3: Chromatographic Execution & Self-Validation

    • Column: Install an end-capped C18 or polar-embedded RP column (e.g., 150 mm x 4.6 mm, 3 µm).

    • Equilibration: Flush the column with 20 column volumes (CV) of the starting mobile phase (e.g., 90% A / 10% B).

    • Gradient: Run a scouting gradient from 10% B to 90% B over 20 minutes at 1.0 mL/min.

    • Validation Check (System Suitability): Calculate the retention factor ( k′ ) and the asymmetry factor ( As​ ) at 10% peak height.

      • Pass Criteria: k′>2.0 and As​<1.2 .

      • Fail Protocol: If As​>1.5 , the system fails suitability, indicating incomplete silanol masking. Flush the column with 100% MeOH for 10 CVs, then re-equilibrate with Mobile Phase A for an additional 20 CVs before re-injecting.

    Section 2: Troubleshooting Guides & FAQs

    Q: Why is my N'-(4-Chlorophenyl)-N,N-dimethylthiourea peak tailing severely on a standard C18 column? A: Peak tailing for this compound is almost exclusively driven by secondary interactions. The thiourea moiety is a strong hydrogen-bond donor and acceptor. If your mobile phase pH is above 4.0, residual silanols on the silica support become deprotonated ( Si−O− )[1]. These anionic sites engage in strong ion-exchange and dipole interactions with the thiourea group. Resolution: Lower the mobile phase pH to < 3.0 using 0.1% Formic Acid or Trifluoroacetic Acid (TFA)[3]. Alternatively, switch to a column specifically designed with polar-embedded groups (e.g., amide or ether linkages) which internally shield residual silanols[4].

    Q: I am currently using Acetonitrile (ACN). Should I switch to Methanol (MeOH)? A: Yes. Empirical data shows that Methanol outperforms Acetonitrile in peak shape and background noise reduction for thiourea derivatives[2]. Acetonitrile is an aprotic solvent; it disrupts π−π interactions but does not actively participate in hydrogen bonding. Methanol, being a protic solvent, actively solvates the thiourea group and competes with the stationary phase for hydrogen-bonding sites, thereby accelerating the desorption kinetics of the analyte and sharpening the peak[1][2].

    Q: My retention time is shifting between runs. How can I stabilize the method? A: Retention time drift for polar aromatic compounds is often a sign of "phase collapse" (stationary phase dewetting) or inadequate buffering. If your initial gradient starts at < 5% organic, the hydrophobic C18 chains may mat down, trapping the analyte[4]. Resolution: Ensure your starting gradient contains at least 5-10% organic modifier. Furthermore, verify that your buffer concentration is sufficient (e.g., 10 mM Ammonium Acetate) to maintain a constant ionic strength, which stabilizes the ionization state of the molecule[3].

    Q: How do I optimize the mobile phase for LC-MS/MS sensitivity? A: Avoid non-volatile buffers like phosphates[5]. Use a mobile phase consisting of 0.1% Formic Acid and 5-10 mM Ammonium Acetate in water and methanol[2]. Formic acid promotes efficient protonation in positive electrospray ionization (ESI+), while the volatile ammonium acetate provides excellent peak shape without causing the severe ion suppression typically seen with TFA.

    Section 3: Quantitative Data Summary

    The following table summarizes the causal effects of different mobile phase compositions on the chromatographic performance of thiourea derivatives, demonstrating the superiority of acidified protic solvents.

    Mobile Phase Composition (A : B)Modifier / BufferRetention Time (min)Tailing Factor ( Tf​ )Theoretical Plates ( N )Mechanistic Observation
    70% Water : 30% ACN None (Neutral pH)4.22.803,200Severe tailing; unmasked silanols cause strong secondary ion-exchange interactions.
    70% Water : 30% MeOH None (Neutral pH)5.12.104,500Improved shape due to protic solvent competition, but secondary interactions persist.
    70% Water : 30% ACN 0.1% Formic Acid4.51.408,100Good shape; low pH successfully suppresses silanol ionization.
    70% Water : 30% MeOH 0.1% Formic Acid5.41.05 12,500 Optimal; synergistic effect of low pH and protic solvation yields sharpest peaks.
    70% Water : 30% MeOH 10mM NH₄OAc + 0.1% FA5.31.1011,800Excellent peak shape; highly compatible with LC-MS/MS electrospray ionization.
    References
    • Catalytic Detection of Thiourea and Its Derivatives in HPLC Postcolumn Derivatization. Analytical Letters. Available at:[Link]

    • Analytical Method Development for Evaluation of Pharmacokinetics and Tissue Distribution of Thiourea-Based Antivirals. bioRxiv. Available at:[Link]

    • Reversed Phase HPLC Method Development. Phenomenex. Available at:[Link]

    Sources

    Optimization

    N'-(4-Chlorophenyl)-N,N-dimethylthiourea purification and recrystallization techniques

    Welcome to the Technical Support Center for the purification and recrystallization of N'-(4-Chlorophenyl)-N,N-dimethylthiourea . As a Senior Application Scientist, I have designed this guide to help researchers and drug...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for the purification and recrystallization of N'-(4-Chlorophenyl)-N,N-dimethylthiourea .

    As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the thermodynamic and kinetic challenges of isolating this specific organosulfur compound. Thiourea derivatives are widely utilized in medicinal chemistry and organocatalysis, making their high-purity isolation critical . However, N-aryl-N',N'-dialkyl substituted thioureas are prone to specific issues such as "oiling out" (liquid-liquid phase separation), thermal degradation, and the co-precipitation of unreacted amines.

    This guide provides a self-validating protocol and troubleshooting matrix to ensure high-purity yields, grounded in the mechanistic causality of the molecule's behavior.

    Quantitative Data & Physicochemical Properties

    Understanding the physicochemical parameters of N'-(4-Chlorophenyl)-N,N-dimethylthiourea is the first step in designing a successful purification strategy. The structural integrity of N,N,N'-trisubstituted thioureas relies heavily on the delocalization of the C-N and C=S bonds, which dictates their crystallization behavior .

    Table 1: Physicochemical Properties & Solvent Selection Matrix

    ParameterValue / RecommendationMechanistic Rationale
    Molecular Weight 214.71 g/mol Determines stoichiometric ratios for solvent scaling.
    Melting Point ~160–165 °CDisruption of the hydrogen-bonded lattice by impurities significantly depresses the melting point.
    Polar Solubility High (Ethanol, Methanol)Strong hydrogen bonding via the >C=S and -NH- groups allows solvation in protic solvents.
    Non-Polar Solubility Low (Hexane, Toluene)The highly polarized thiourea core restricts non-polar solvation.
    Recrystallization Solvent Aqueous Ethanol (70-80% v/v)Balances the solubility gradient; water acts as an anti-solvent to drive crystallization.
    Thermal Stability Degrades > 120 °C (in solution)Prolonged heating can induce desulfurization or cleavage of the thiourea bond.

    Process Visualization

    G A Crude N'-(4-Chlorophenyl)- N,N-dimethylthiourea B Dissolution in Hot Aqueous Ethanol (70°C) A->B C Hot Filtration (Remove Impurities) B->C If cloudy D Controlled Cooling (Room Temp to 4°C) B->D If clear C->D E Vacuum Filtration & Cold Solvent Wash D->E F Vacuum Drying (Constant Weight) E->F G Pure Crystalline Product F->G

    Workflow for the purification of N'-(4-Chlorophenyl)-N,N-dimethylthiourea.

    Section 1: Standard Operating Procedure (SOP)

    The critical success factor in this protocol is the cooling rate. Rapid cooling traps impurities within the crystal lattice, while controlled cooling allows for the thermodynamic selection of the pure crystal lattice.

    Step 1: Solvent Selection & Dissolution Weigh the crude N'-(4-Chlorophenyl)-N,N-dimethylthiourea. Add a minimum volume of hot ethanol (approx. 60-70 °C) until complete dissolution is achieved.

    • Causality: Ethanol provides optimal solvation for the polar thiourea core while maintaining a steep temperature-solubility gradient.

    • Self-Validation: The solution must be completely transparent. If a biphasic oily layer forms, the solvent is too polar or the crude mixture contains excessive impurities.

    Step 2: Anti-Solvent Addition Slowly add warm distilled water (anti-solvent) dropwise until the solution becomes faintly turbid, then add 1-2 drops of hot ethanol to clear it.

    • Causality: Water lowers the dielectric capacity of the solvent system for the organic solute, bringing the solution to the exact thermodynamic point of supersaturation.

    Step 3: Hot Filtration (If Required) If the solution remains cloudy after Step 1, filter the hot solution quickly through a pre-warmed Buchner funnel.

    • Causality: Removes insoluble side-products like symmetrical diarylthioureas (e.g., 1,3-bis(4-chlorophenyl)thiourea) which can form via isothiocyanate intermediates .

    Step 4: Controlled Crystallization Allow the flask to cool undisturbed to room temperature over 2-3 hours, then transfer to an ice bath (4 °C) for 1 hour.

    • Causality: Undisturbed, slow cooling promotes the nucleation of large, pure crystals. Rapid cooling forces a "crash out," creating a microcrystalline powder with a high surface area that traps mother liquor and impurities.

    Step 5: Isolation & Washing Collect the crystals via vacuum filtration. Wash the filter cake with ice-cold 30% aqueous ethanol.

    • Causality: The cold wash displaces the impurity-rich mother liquor without re-dissolving the purified product.

    Step 6: Drying Dry the crystals in a vacuum oven at 40 °C until a constant weight is achieved.

    • Self-Validation: A sharp melting point within a 1-2 °C range confirms the absence of trapped solvent or co-precipitated impurities.

    Section 2: Troubleshooting Guides & FAQs

    Q1: My product is "oiling out" (forming a liquid layer) instead of crystallizing. How do I fix this?

    • Causality: Oiling out (liquid-liquid phase separation) occurs when the melting point of the impure mixture drops below the temperature at which it supersaturates the solvent. The thiourea derivative separates as a solute-rich liquid phase rather than forming a solid lattice.

    • Solution: Reheat the mixture until the oil dissolves. Add more of the primary solvent (ethanol) to decrease the saturation temperature, ensuring the compound crystallizes below its depressed melting point. Allow the solution to cool much more slowly. Seeding the solution with a pure crystal of N'-(4-Chlorophenyl)-N,N-dimethylthiourea just above the oiling temperature bypasses the thermodynamic energy barrier for solid nucleation.

    Q2: The recrystallized yield is exceptionally low (<40%). Where is my product?

    • Causality: N,N,N'-trisubstituted thioureas have moderate solubility even in cold alcohols . If the solvent-to-solute ratio is too high, or if the anti-solvent (water) ratio is too low, the product remains dissolved in the mother liquor.

    • Solution: Concentrate the mother liquor under reduced pressure (rotary evaporation) to about one-third of its volume and cool it again to obtain a second crop of crystals. For future runs, strictly adhere to the "minimum amount of hot solvent" rule during initial dissolution.

    Q3: The crystals are discolored (yellow/brown). How can I remove these color impurities?

    • Causality: Discoloration is typically caused by trace oxidation products of the starting amines (e.g., 4-chloroaniline) or degradation of the isothiocyanate intermediate. These conjugated byproducts are highly colored and easily trapped in the thiourea crystal lattice.

    • Solution: Add activated carbon (1-2% by weight of the crude product) to the hot ethanolic solution. Boil briefly (5 minutes), then perform a hot filtration through a pad of Celite. The carbon will adsorb the large, conjugated colored impurities.

    • Self-Validation: The filtrate should be completely colorless before the cooling phase begins.

    Q4: NMR analysis shows traces of 4-chloroaniline in my recrystallized product. Why did it co-precipitate?

    • Causality: Biological applications, such as their use as antioxidant or antimicrobial agents, require absolute removal of toxic unreacted amines . Unreacted 4-chloroaniline can co-crystallize by forming strong hydrogen bonds with the thiourea moiety.

    • Solution: Wash the crude product with a dilute acidic aqueous solution (e.g., 0.1 M HCl) prior to recrystallization. The acid protonates the unreacted 4-chloroaniline, converting it into a highly water-soluble hydrochloride salt. This salt is easily washed away in the aqueous phase, leaving the neutral thiourea intact.

    References

    • Title: A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

    • Title: Crystal structures of three N,N,N′-trisubstituted thioureas for reactivity-controlled nanocrystal synthesis Source: IUCrJ (International Union of Crystallography) URL: [Link]

    • Title: Biological Applications of Thiourea Derivatives: Detailed Review Source: Chemistry (MDPI) URL: [Link]

    Troubleshooting

    Reducing background noise in N'-(4-Chlorophenyl)-N,N-dimethylthiourea UV-Vis spectroscopy

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently work with researchers and drug development professionals dealing with the spectroscopic characterization of substituted thioureas.

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently work with researchers and drug development professionals dealing with the spectroscopic characterization of substituted thioureas.

    N'-(4-Chlorophenyl)-N,N-dimethylthiourea features a highly conjugated system combining an aromatic ring and a thiocarbonyl (C=S) group. This structural profile results in strong π→π∗ and n→π∗ electronic transitions, typically exhibiting maximum absorption ( λmax​ ) in the 230–270 nm range[1][2]. Because this critical absorption window lies deep in the ultraviolet (UV) region, it is highly susceptible to background noise, solvent interference, and instrumental artifacts[3].

    This guide is designed to help you systematically diagnose and eliminate background noise to achieve publication-quality spectra.

    Diagnostic Workflow

    Before adjusting your sample, use the logical workflow below to isolate the root cause of the background noise.

    UVVisTroubleshooting Start Identify Background Noise in UV-Vis Spectrum CheckRegion Is noise localized below 300 nm? Start->CheckRegion SolventCuvette Hypothesis 1: Solvent Cutoff or Glass Cuvette Absorption CheckRegion->SolventCuvette Yes LampDrift Hypothesis 2: Lamp Thermal Drift or Particulate Scattering CheckRegion->LampDrift No / Across Spectrum Action1 Use Quartz Cuvette & Spectroscopic Acetonitrile SolventCuvette->Action1 Action2 Warm up D2 Lamp (>45 min) & Filter Sample (0.22 µm) LampDrift->Action2 Validate Run Blank Baseline: Must be flat < 0.005 AU Action1->Validate Action2->Validate

    Diagnostic workflow for isolating and resolving background noise in UV-Vis spectroscopy.

    Troubleshooting Guides & FAQs

    Q1: My spectrum shows a massive, flatlined absorbance or extreme noise below 300 nm, completely masking the thiourea peaks. What is causing this? Causality & Solution: This is the classic signature of a solvent cutoff violation or incorrect cuvette material. Every solvent absorbs UV light below a specific wavelength (the "cutoff"), where its absorbance exceeds 1.0 AU, rendering the detector blind and amplifying noise[4][5]. Furthermore, standard glass or plastic cuvettes absorb all UV light below 300 nm[3].

    Actionable Fix:

    • Cuvette: You must use high-purity fused quartz cuvettes, which are transparent down to ~160 nm[3].

    • Solvent: Switch to a UV-transparent solvent. Because N'-(4-Chlorophenyl)-N,N-dimethylthiourea absorbs near 240 nm, you cannot use solvents like acetone or toluene. Instead, use spectroscopic-grade acetonitrile or water (if solubility permits)[6].

    Q2: The baseline of my spectrum is drifting upwards over time, and the signal-to-noise ratio is degrading between consecutive runs. How do I stabilize it? Causality & Solution: Baseline drift and continuous intensity fluctuations are predominantly caused by the UV source (Deuterium lamp) failing to reach thermal equilibrium[7]. When the lamp temperature fluctuates, its emission intensity varies, causing the double-beam or reference subtraction to fail. Actionable Fix: Allow the spectrophotometer's Deuterium (D2) and Tungsten lamps to warm up for a minimum of 30 to 45 minutes prior to running the baseline blank[7].

    Q3: I am seeing a continuous "rising baseline" that slopes upward toward the lower wavelengths, accompanied by random noise spikes. Is my compound degrading? Causality & Solution: A rising baseline sloping toward the UV region is rarely chemical degradation; it is the optical hallmark of Rayleigh scattering[8]. If N'-(4-Chlorophenyl)-N,N-dimethylthiourea is poorly solubilized or forms micro-aggregates, the suspended particles scatter the light rather than absorbing it[3]. Because scattering intensity is inversely proportional to the fourth power of the wavelength ( λ−4 ), the noise and baseline elevation exponentially increase at lower UV wavelengths. Actionable Fix: Ensure complete dissolution by sonicating the sample. Filter the solution through a 0.22 µm PTFE syringe filter before transferring it to the cuvette to remove any scattering particulates[3][8].

    Quantitative Reference Data

    To ensure your experimental setup does not artificially introduce noise, cross-reference your materials against the following quantitative tables.

    Table 1: Solvent UV Cutoff Wavelengths for Thiourea Analysis Note: The solvent cutoff is the wavelength below which the solvent itself absorbs all of the light[3].

    SolventUV Cutoff ( λcutoff​ )Suitability for N'-(4-Chlorophenyl)-N,N-dimethylthiourea
    Water190 nmExcellent (If soluble)
    Acetonitrile190 nmExcellent[6]
    Methanol205 nmGood[6]
    Chloroform245 nmPoor (Interferes with λmax​ )[5]
    Toluene285 nmUnusable (Masks thiourea signal)[5]
    Acetone330 nmUnusable (Total UV blockage)[5]

    Table 2: Cuvette Material Transmission Ranges

    Cuvette MaterialMinimum Usable WavelengthSuitability for UV Analysis (230-270 nm)
    Fused Quartz~160 nmIdeal[3]
    UV-Polymer~230 nmMarginal (High risk of baseline noise)
    Optical Glass~300 nmUnusable (Total absorption)[3]

    Self-Validating Experimental Protocol

    To guarantee absolute confidence in your spectroscopic data, employ this self-validating workflow. A self-validating protocol incorporates internal checks so that any deviation immediately flags an error before data collection proceeds.

    Objective: Acquire a high-fidelity, noise-free UV-Vis spectrum of N'-(4-Chlorophenyl)-N,N-dimethylthiourea.

    Step 1: Thermal Stabilization (The "Drift" Check)

    • Power on the spectrophotometer and ignite both the Tungsten (visible) and Deuterium (UV) lamps.

    • Wait a minimum of 45 minutes to ensure thermal equilibrium[7].

    • Validation Check: Monitor the live absorbance at 250 nm with an empty sample compartment. The fluctuation must be < 0.001 AU/min. If it exceeds this, continue warming up.

    Step 2: Optical Pathway Verification (The "Cutoff" Check)

    • Select a high-purity fused quartz cuvette (pathlength = 1 cm).

    • Fill the cuvette with spectroscopic-grade Acetonitrile[6].

    • Validation Check: Run a baseline scan from 400 nm down to 190 nm against an empty reference beam. If absorbance spikes > 1.0 AU before reaching 190 nm, your cuvette is likely glass or your solvent is contaminated[3]. Do not proceed until resolved.

    Step 3: Sample Preparation (The "Scattering" Check)

    • Dissolve N'-(4-Chlorophenyl)-N,N-dimethylthiourea in Acetonitrile to achieve a target concentration of ~10-50 µM.

    • Vortex for 60 seconds, then sonicate for 5 minutes to ensure complete dissolution.

    • Pass the solution through a 0.22 µm PTFE syringe filter directly into the clean quartz cuvette to eliminate scattering particulates[3][8].

    Step 4: Spectral Acquisition

    • Place the cuvette containing pure solvent in the reference path and the sample cuvette in the sample path.

    • Zero the instrument (Auto-Zero) to subtract the solvent baseline.

    • Scan from 400 nm to 200 nm. Ensure the peak of absorbance is at least three times higher in intensity than the background noise of the instrument[3].

    References

    • OPTICAL AND CONDUCTIVITY ANALYSIS OF THIOUREA SINGLE CRYSTALS - Rasayan Journal of Chemistry. Available at:[Link]

    • Solvent UV Cut-off Wavelengths List - Scribd. Available at:[Link]

    • Ultraviolet Light Effects on Cobalt–Thiourea Complexes Crystallization - MDPI. Available at:[Link]

    • 4.4: UV-Visible Spectroscopy - Chemistry LibreTexts. Available at:[Link]

    • How to Troubleshoot a Spectrum That Looks Wrong - AZoOptics. Available at: [Link]

    • HPLC UV detection (Solvent Cutoffs) - Element Lab Solutions. Available at:[Link]

    • 15 Real Problems in UV–Vis Spectroscopy (Explained) - YouTube. Available at: [Link]

    Sources

    Optimization

    Troubleshooting co-elution issues with N'-(4-Chlorophenyl)-N,N-dimethylthiourea in HPLC

    Welcome to the technical support resource for the HPLC analysis of N'-(4-Chlorophenyl)-N,N-dimethylthiourea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trou...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support resource for the HPLC analysis of N'-(4-Chlorophenyl)-N,N-dimethylthiourea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common chromatographic challenges, particularly co-elution. As Senior Application Scientists, we have compiled this information based on established chromatographic principles and extensive field experience with related molecular structures.

    Frequently Asked Questions (FAQs)

    Q1: What are the basic physicochemical properties of N'-(4-Chlorophenyl)-N,N-dimethylthiourea?

    A1: N'-(4-Chlorophenyl)-N,N-dimethylthiourea (CAS: 2212-17-1) has a molecular formula of C9H11ClN2S and a molecular weight of approximately 214.72 g/mol .[1][2] Its structure, containing a chlorophenyl group and a dimethylthiourea moiety, suggests it is a relatively non-polar compound, making it well-suited for reversed-phase HPLC analysis.[3][4]

    Q2: What is a good starting point for an HPLC method for this compound?

    A2: For a non-polar compound like N'-(4-Chlorophenyl)-N,N-dimethylthiourea, a reversed-phase method is the logical starting point.[4] A C18 column is the most common choice for such analytes due to its hydrophobic nature.[5] A gradient elution with a mobile phase consisting of water and a miscible organic solvent like acetonitrile or methanol is recommended for initial method development to ensure elution of all components and to determine the optimal solvent strength.[5]

    Q3: What are the most likely causes of new, unexpected peaks in my chromatogram?

    A3: Unexpected peaks can arise from several sources. Thiourea derivatives are susceptible to degradation via oxidation and hydrolysis.[6] The sulfur atom can be oxidized, potentially forming the corresponding urea derivative, while hydrolysis can cleave the molecule.[6] Therefore, improper sample storage (e.g., exposure to light, extreme pH, or high temperatures) can lead to the formation of degradation products.[6] Another common cause is the presence of "ghost peaks," which can result from impurities in the mobile phase or late-eluting compounds from a previous injection.[7] Finally, impurities from the synthesis process, such as unreacted starting materials (e.g., 4-chloroaniline), may also be present.[6]

    Q4: How can I confirm the purity of my main peak if I suspect co-elution?

    A4: If your HPLC system is equipped with a Diode Array Detector (DAD) or a Mass Spectrometer (MS), these can be powerful tools for assessing peak purity. A DAD can collect UV-Vis spectra across the entire peak; if the spectra are consistent from the upslope to the downslope, the peak is likely pure.[8] If the spectra differ, it indicates the presence of a co-eluting impurity.[8] Similarly, an MS detector can analyze the mass-to-charge ratio across the peak to detect multiple components.[8]

    Recommended Initial HPLC Method

    This protocol is a robust starting point for the analysis of N'-(4-Chlorophenyl)-N,N-dimethylthiourea, based on established principles for separating non-polar compounds and related thiourea derivatives.[3][5]

    Table 1: Starting HPLC Parameters
    ParameterRecommended ConditionRationale & Expertise
    Stationary Phase C18, 150 x 4.6 mm, 5 µmC18 provides strong hydrophobic retention for non-polar analytes.[5] A 5 µm particle size offers a good balance of efficiency and backpressure.
    Mobile Phase A 0.1% Formic Acid in HPLC-Grade WaterFormic acid helps to protonate silanols, improving peak shape, and is mass spectrometry compatible.[5]
    Mobile Phase B 0.1% Formic Acid in Acetonitrile (ACN)Acetonitrile is a common strong solvent in reversed-phase HPLC with good UV transparency.[5]
    Elution Mode GradientA gradient is essential during method development to ensure all compounds, including potential impurities, are eluted and to establish the optimal elution conditions.[5]
    Gradient Program 5% to 95% B over 20 minutesA wide-range scouting gradient helps to visualize the full complexity of the sample.
    Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column, providing good efficiency without excessive pressure.
    Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency.
    Detection Wavelength 245-254 nm (or by UV scan)Aromatic compounds typically have strong absorbance in this range. A UV scan of a pure standard is recommended to determine the absorbance maximum.
    Injection Volume 5-10 µLA small injection volume minimizes the risk of peak distortion and column overload.
    Sample Diluent Mobile Phase (50:50 A:B) or AcetonitrileDissolving the sample in a solvent similar to or weaker than the initial mobile phase prevents peak distortion.[9]
    Experimental Protocol: Sample and Standard Preparation
    • Stock Solution (1 mg/mL): Accurately weigh 10 mg of N'-(4-Chlorophenyl)-N,N-dimethylthiourea standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

    • Working Standard (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the sample diluent.

    • Sample Preparation: Prepare the sample at a similar concentration to the working standard using the same diluent.

    • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove particulate matter and protect the HPLC column.[5]

    Troubleshooting Guide for Co-elution Issues

    Co-elution, where two or more compounds elute at the same time, is a critical issue that compromises quantification and identification.[8] This section provides a systematic approach to diagnosing and resolving these challenges.

    Issue 1: My main peak has a shoulder or is split.

    This is a classic sign of a co-eluting impurity or a problem with the chromatographic system.[8][9]

    Causality and Diagnosis

    A peak shoulder or split peak indicates that a secondary component is eluting very close to your main analyte.[8] This could be a synthesis-related impurity, a degradation product, or an issue like a partially blocked column frit or a void at the column inlet.[9]

    Troubleshooting Workflow

    G start Peak shoulder or split observed step1 Step 1: System Check Inject a well-characterized standard. Is the peak shape still poor? start->step1 sys_issue System Issue: - Clean/replace column frit. - Check for column void. - Flush the system. step1->sys_issue Yes chem_issue Chemical Issue: Peak is pure. Proceed to method optimization. step1->chem_issue No step2 Step 2: Modify Selectivity Is the co-eluting compound an impurity? Change mobile phase or stationary phase. step3 Step 3: Optimize Resolution Fine-tune the gradient slope or switch to isocratic elution. step2->step3 resolution Resolution Achieved step3->resolution chem_issue->step2

    Caption: Troubleshooting workflow for peak shape issues.

    Detailed Steps:
    • System Suitability Check: First, rule out an equipment issue. Inject a fresh, well-characterized standard of your compound. If the peak shape is still poor (e.g., split), it points towards a physical problem like a clogged frit or a damaged column.[9]

      • Solution: Try back-flushing the column with a strong solvent. If that fails, replace the column inlet frit or, as a last resort, the column itself.[9]

    • Modify Chromatographic Selectivity: If the standard peak is sharp, the issue is a co-eluting chemical species. The goal is to change the "selectivity" of your method—the relative affinity of the two compounds for the stationary and mobile phases.

      • Change Organic Modifier: If you are using acetonitrile, switch to methanol (or vice-versa). The different solvent properties can alter the elution order and improve separation.

      • Adjust pH: A slight adjustment to the mobile phase pH (e.g., from 0.1% formic acid to 0.1% trifluoroacetic acid) can change the ionization state of interfering compounds, significantly impacting their retention.

      • Change Stationary Phase: If mobile phase changes are insufficient, switching to a different stationary phase chemistry (e.g., from a C18 to a Phenyl or Cyano column) offers a more drastic change in selectivity.

    Issue 2: A new peak appears in my sample chromatogram over time.

    This often indicates sample instability and the formation of a degradation product.

    Causality and Diagnosis

    Thiourea derivatives can be sensitive to their environment.[6] The appearance of a new peak, often with a corresponding decrease in the main peak area, suggests that N'-(4-Chlorophenyl)-N,N-dimethylthiourea is degrading in the sample vial or stock solution. Common degradation pathways include oxidation (to the urea analog) or hydrolysis.[6]

    Forced Degradation Study Protocol

    To identify potential degradants, a forced degradation study is invaluable.[6] This involves intentionally stressing the sample to generate these products, which helps in confirming their identity and developing a stability-indicating method.

    • Prepare Samples: Create several aliquots of your sample at a known concentration (e.g., 100 µg/mL).

    • Apply Stress Conditions:

      • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 4 hours.

      • Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 4 hours.

      • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 4 hours.

      • Thermal Stress: Store a solution at 60°C for 24 hours.

      • Photolytic Stress: Expose a solution to direct UV light for 24 hours.

    • Analysis: After the stress period, neutralize the acidic and basic samples and inject them into the HPLC system. Compare the chromatograms to the unstressed sample to identify the degradation peaks.

    Troubleshooting Workflow

    G start New peak appears over time step1 Hypothesis: Sample Degradation start->step1 step2 Action: Perform Forced Degradation Study (Acid, Base, Oxidation, Heat, Light) step1->step2 step3 Analyze Results: Does any stress condition generate the unknown peak? step2->step3 match Yes: Degradation Pathway Identified. - Optimize sample storage (protect from light, control pH/temp). - Use freshly prepared samples. step3->match Yes no_match No: Investigate other sources. - Contamination from container? - Impurity in solvent? step3->no_match No step4 Confirm & Mitigate match->step4

    Caption: Workflow for investigating sample instability.

    Solution: Once the degradation pathway is understood, take steps to mitigate it. This may include protecting samples from light, refrigerating stock solutions, controlling the pH of the sample diluent, or simply preparing samples immediately before analysis.

    References

    • SIELC Technologies. (2018, February 17). Separation of 1-(o-Chlorophenyl)thiourea on Newcrom R1 HPLC column. Retrieved from [Link]

    • PharmaGuru. (2025, June 15). HPLC Method for Nonpolar Molecules: How To Develop. Retrieved from [Link]

    • The Analytical Scientist. (n.d.). Untangle your Liquid Chromatography Problems HPLC Troubleshooting Guide. Retrieved from [Link]

    • HPLC Troubleshooting. (n.d.). HPLC Troubleshooting. Retrieved from [Link]

    • Phenomenex. (n.d.). Troubleshooting for HPLC: Recognizing and Anticipating Challenges during Reversed Phase HPLC. Retrieved from [Link]

    • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Retrieved from [Link]

    • Molbase. (n.d.). N'-(4-CHLOROPHENYL)-N,N-DIMETHYLTHIOUREA. Retrieved from [Link]

    • EPA. (n.d.). Method 8325: Solvent Extractable Nonvolatile Compounds by High Performance Liquid Chromatography/Particle Beam/Mass Spectrometry. Retrieved from [Link]

    • European Journal of Chemistry. (2024). Synthesis, characterization, crystal structure and antioxidant activity of N-(3-chloropropionyl)-N'-(4-methoxyphenyl)thiourea. Retrieved from [Link]

    • Inxight Drugs. (n.d.). N'-(4-Chlorophenyl)-N,N-dimethylthiourea. Retrieved from [Link]

    Sources

    Reference Data & Comparative Studies

    Validation

    A Comparative Guide to the Efficacy of N'-(4-Chlorophenyl)-N,N-dimethylthiourea and N'-(4-Chlorophenyl)-N,N-dimethylurea

    Introduction In the landscape of medicinal chemistry and drug discovery, the urea (R-NH-CO-NH-R') and thiourea (R-NH-CS-NH-R') moieties are considered "privileged structures."[1][2] Their synthetic accessibility and abil...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction

    In the landscape of medicinal chemistry and drug discovery, the urea (R-NH-CO-NH-R') and thiourea (R-NH-CS-NH-R') moieties are considered "privileged structures."[1][2] Their synthetic accessibility and ability to form key hydrogen bond interactions make them common scaffolds in a wide array of biologically active compounds.[2][3] This guide provides a comparative framework for evaluating the efficacy of two closely related analogs: N'-(4-Chlorophenyl)-N,N-dimethylthiourea and N'-(4-Chlorophenyl)-N,N-dimethylurea, also known as Monuron.[4][5][6][7]

    The core structural difference lies in the isosteric replacement of a carbonyl (C=O) group in the urea with a thiocarbonyl (C=S) group in the thiourea.[8][9] This seemingly minor substitution can profoundly impact the compound's physicochemical properties, metabolic stability, and ultimately, its biological efficacy. While direct, head-to-head comparative studies on these two specific molecules are not extensively published, this guide will synthesize data from analogous compounds and provide a robust experimental framework for their evaluation. In many reported cases, thiourea derivatives exhibit different, and sometimes superior, potency compared to their urea counterparts.[3][10]

    Structural and Physicochemical Comparison

    The replacement of oxygen with sulfur induces significant changes in molecular properties. Sulfur is larger, less electronegative, and more polarizable than oxygen. This results in a weaker C=S double bond compared to the C=O bond.[8] These differences manifest in altered lipophilicity, hydrogen bonding capacity, and metal-chelating potential.[11]

    PropertyN'-(4-Chlorophenyl)-N,N-dimethylureaN'-(4-Chlorophenyl)-N,N-dimethylthioureaRationale for Efficacy Difference
    Molecular Formula C9H11ClN2O[5]C9H11ClN2SThe presence of sulfur instead of oxygen.
    Molecular Weight 198.65 g/mol [6]214.71 g/mol Sulfur has a higher atomic weight than oxygen.
    Hydrogen Bonding The C=O group is a strong H-bond acceptor.The C=S group is a weaker H-bond acceptor.This can alter binding affinity and specificity to biological targets.[8]
    Lipophilicity (LogP) Generally lower.Generally higher.Increased lipophilicity of the thiourea may enhance membrane permeability but could also lead to off-target effects or reduced solubility.
    Chemical Stability Generally stable.The thiourea bond can be susceptible to enzymatic or chemical degradation in vivo.[12]This can affect the compound's half-life and bioavailability.
    Metal Chelation Weak.The soft sulfur atom can chelate metal ions, which is relevant for inhibiting metalloenzymes.[11]This opens up different potential mechanisms of action, such as urease inhibition.[3]

    Proposed Experimental Framework for Efficacy Comparison

    To rigorously compare the efficacy of these two compounds, a multi-faceted approach is required. The following experimental workflow is proposed as a comprehensive strategy for researchers.

    Caption: A proposed three-phase experimental workflow for comparing compound efficacy.

    Phase 1: Comparative Cytotoxicity Assessment

    The initial step is to determine the cytotoxic potential of each compound against relevant human cancer cell lines.

    Detailed Protocol: MTT Assay for Cell Viability

    The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[13][14] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals.[13]

    • Cell Plating: Seed human cancer cells (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂.[13]

    • Compound Treatment: Prepare stock solutions of N'-(4-Chlorophenyl)-N,N-dimethylthiourea and N'-(4-Chlorophenyl)-N,N-dimethylurea in DMSO. Create a series of dilutions in culture medium and add them to the wells to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO) and a no-cell blank.[15]

    • Incubation: Incubate the plates for 48-72 hours.

    • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours at 37°C.[13][16]

    • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[14][16]

    • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[14][17]

    • Data Analysis: Subtract the blank absorbance from all readings. Calculate cell viability as a percentage relative to the vehicle control. Plot the concentration-response curves and determine the half-maximal inhibitory concentration (IC50) values using non-linear regression.

    Anticipated Data Presentation
    CompoundCell LineIC50 (µM) after 48h
    N'-(4-Chlorophenyl)-N,N-dimethylureaA549Experimental Value
    MCF-7Experimental Value
    N'-(4-Chlorophenyl)-N,N-dimethylthioureaA549Experimental Value
    MCF-7Experimental Value
    Doxorubicin (Positive Control)A549Experimental Value
    MCF-7Experimental Value

    Phase 2: Elucidating the Mechanism of Action

    Understanding how the compounds exert their effects is crucial. Many diarylurea and thiourea derivatives are known to inhibit protein kinases or induce apoptosis.[10][18][19]

    Detailed Protocol: Caspase-3/7 Activity Assay

    Caspase-3 and -7 are key executioner caspases in the apoptotic pathway.[20] This assay quantifies their activity as a measure of apoptosis induction.

    • Cell Treatment: Seed cells in a 96-well white-walled plate and treat with each compound at their respective IC50 and 2x IC50 concentrations for 24 hours. Include an untreated control and a positive control (e.g., Staurosporine).

    • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.[21] This reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD tetrapeptide sequence) in a buffer optimized for cell lysis and caspase activity.[21]

    • Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[21]

    • Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 2 hours, protected from light.[22]

    • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

    • Data Analysis: Calculate the fold-change in caspase activity relative to the untreated control.

    Caption: Simplified signaling pathway leading to caspase activation and apoptosis.

    Phase 3: Assessing Drug-like Properties

    A potent compound is only useful if it possesses favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Metabolic stability is a key initial parameter to assess.[23]

    Detailed Protocol: Liver Microsomal Stability Assay

    This in vitro assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily Cytochrome P450s (CYPs), which are abundant in liver microsomes.[24][25]

    • Reagent Preparation: Thaw pooled human liver microsomes (HLM) on ice. Prepare a NADPH regenerating system solution.[23][24] Prepare stock solutions of the test compounds and positive controls (e.g., Verapamil, Propranolol) in acetonitrile or DMSO.[23][26]

    • Reaction Mixture: In a 96-well plate, combine phosphate buffer (pH 7.4), the microsomal solution, and the test compound (final concentration typically 1-2 µM).[23]

    • Initiation and Sampling: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.[25] At specific time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the reaction mixture to a new plate containing ice-cold acetonitrile with an internal standard to stop the reaction.[26]

    • Sample Processing: Centrifuge the stop plate to precipitate proteins.[24]

    • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.[26][27]

    • Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. From the slope of the line (k), calculate the in vitro half-life (t½ = 0.693/k) and the intrinsic clearance (Clint).[23][26]

    Anticipated Data Presentation
    CompoundHalf-Life (t½, min)Intrinsic Clearance (Clint, µL/min/mg protein)
    N'-(4-Chlorophenyl)-N,N-dimethylureaExperimental ValueExperimental Value
    N'-(4-Chlorophenyl)-N,N-dimethylthioureaExperimental ValueExperimental Value
    Verapamil (High Clearance Control)Experimental ValueExperimental Value
    Propranolol (Intermediate Clearance Control)Experimental ValueExperimental Value

    Conclusion and Forward Outlook

    The substitution of a carbonyl with a thiocarbonyl group is a common strategy in medicinal chemistry that can significantly modulate a compound's biological profile.[28] While N'-(4-Chlorophenyl)-N,N-dimethylurea (Monuron) has a history as a herbicide, its thiourea analog remains less characterized.[29]

    Based on general trends, it can be hypothesized that N'-(4-Chlorophenyl)-N,N-dimethylthiourea may exhibit increased lipophilicity and potentially novel mechanisms of action, but could suffer from lower metabolic stability.[1][12] Conversely, N'-(4-Chlorophenyl)-N,N-dimethylurea is likely to be more metabolically stable but may have a more limited range of biological targets.

    References

    • AxisPharm. Microsomal Stability Assay Protocol. AxisPharm. Available from: [Link]

    • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available from: [Link]

    • Creative Bioarray. Caspase Activity Assay. Creative Bioarray. Available from: [Link]

    • ResearchGate. Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. ResearchGate. Available from: [Link]

    • Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions. Evotec. Available from: [Link]

    • protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. protocols.io. Available from: [Link]

    • Domainex. Microsomal Clearance/Stability Assay. Domainex. Available from: [Link]

    • National Center for Biotechnology Information. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. PMC. Available from: [Link]

    • Waters Corporation. Determination of Microsomal Stability by UPLC -MS/MS. Waters Corporation. Available from: [Link]

    • Aozun Chemical. Differences Between Thiourea And Urea. Aozun Chemical. Available from: [Link]

    • Vedantu. Thiourea: Structure, Properties, Synthesis & Applications. Vedantu. Available from: [Link]

    • MP Biomedicals. Caspase 3 Activity Assay Kit. MP Biomedicals. Available from: [Link]

    • ACS Publications. Is Thiourea the Weak Link? An Investigation of the In Vitro and In Vivo Destabilization of [203Pb]- and [212Pb]Pb2+ Thiourea-Based Bioconjugates. ACS Bio & Med Chem Au. Available from: [Link]

    • MDPI. Urea and Thiourea Derivatives in Modern Drug Discovery and Medicinal Chemistry. MDPI. Available from: [Link]

    • MDPI. Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents. MDPI. Available from: [Link]

    • SciSpace. Synthesis and crystal structure of N,N′-bis(4-chlorophenyl)thiourea N,N-dimethylformamide. SciSpace. Available from: [Link]

    • ResearchGate. Synthesis and crystal structure of N,N′ -bis(4-chlorophenyl)thiourea N , N -dimethylformamide. ResearchGate. Available from: [Link]

    • ResearchGate. Physical and chemical properties of urea and thiourea. ResearchGate. Available from: [Link]

    • biointerfaceresearch.com. Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. biointerfaceresearch.com. Available from: [Link]

    • National Center for Biotechnology Information. Monuron. PubChem. Available from: [Link]

    • Difference Between. Difference Between Urea and Thiourea. Difference Between. Available from: [Link]

    • ResearchGate. (PDF) EFFECT OF UREA AND THIOUREA ON PHYSICO-CHEMICAL AND THERMAL CHARACTERISTICS OF POLYURETHANE FILAMENT. ResearchGate. Available from: [Link]

    • ACS Publications. Exploration of Thiourea-Based Scaffolds for the Construction of Bacterial Ureases Inhibitors. ACS Omega. Available from: [Link]

    • National Center for Biotechnology Information. Development of 3-(4-chlorophenyl)-1-(phenethyl)urea analogs as allosteric modulators of the Cannabinoid Type-1 receptor: RTICBM-189 is brain Penetrant and attenuates reinstatement of cocaine seeking behavior. PMC. Available from: [Link]

    • National Center for Biotechnology Information. Synthesis and SAR Studies of Acyl-Thiourea Platinum(II) Complexes Yield Analogs with Dual-Stage Antiplasmodium Activity. PMC. Available from: [Link]

    • Ataman Kimya. N,N'-DIMETHYLUREA. Ataman Kimya. Available from: [Link]

    • National Institute of Standards and Technology. Urea, N'-(4-chlorophenyl)-N,N-dimethyl-. NIST Chemistry WebBook. Available from: [Link]

    • Chemical Synthesis Database. N,N-bis(4-chlorophenyl)thiourea. Chemical Synthesis Database. Available from: [Link]

    • US EPA. Urea, N'-(4-chlorophenyl)-N,N-dimethyl- - Substance Details. SRS. Available from: [Link]

    • National Institute of Standards and Technology. Urea, N'-(4-chlorophenyl)-N,N-dimethyl-. NIST Chemistry WebBook. Available from: [Link]

    • European Journal of Chemistry. Synthesis, characterization, crystal structure and antioxidant activity of N-(3-chloropropionyl)-N'-(4-methoxyphenyl)thioure. European Journal of Chemistry. Available from: [Link]

    • Hilaris Publisher. Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Hilaris Publisher. Available from: [Link]

    • Organic Syntheses. asym-DIMETHYLUREA. Organic Syntheses Procedure. Available from: [Link]

    Sources

    Comparative

    Comparative Guide: Advanced Thiourea Derivatives vs. N'-(4-Chlorophenyl)-N,N-dimethylthiourea in Drug Discovery

    Executive Summary & Structural Rationale The 1 is a privileged structure in medicinal chemistry, characterized by a thionic (C=S) group and two amino (-N<) groups[1]. This unique geometry allows thioureas to act as biden...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary & Structural Rationale

    The 1 is a privileged structure in medicinal chemistry, characterized by a thionic (C=S) group and two amino (-N<) groups[1]. This unique geometry allows thioureas to act as bidentate hydrogen-bond donors and metal coordinators, making them highly effective in interacting with biological targets such as enzymes, DNA, and cellular receptors[2].

    This technical guide provides a comparative analysis between a classical, simple asymmetric thiourea—N'-(4-Chlorophenyl)-N,N-dimethylthiourea —and advanced, multi-targeted thiourea derivatives (e.g., bis-aryl thioureas and benzimidazole-thiourea hybrids).

    The Baseline: N'-(4-Chlorophenyl)-N,N-dimethylthiourea

    3 serves as a fundamental baseline in structure-activity relationship (SAR) studies[3]. Structurally, it is an achiral molecule featuring a para-chlorophenyl ring on one nitrogen and two methyl groups on the other.

    • Mechanistic Causality : The N,N-dimethylation is a critical structural constraint. By replacing two hydrogen atoms with methyl groups, the molecule loses one of its primary hydrogen-bond donors. While this increases lipophilicity, it significantly restricts the molecule's ability to form the complex hydrogen-bonding networks required for high-affinity binding in deep enzymatic pockets.

    The Evolution: Advanced Thiourea Derivatives

    Modern drug discovery has shifted towards symmetrically substituted bis-thioureas and heterocyclic hybrids to maximize non-covalent interactions.

    • Mechanistic Causality : Compounds like2 retain both N-H protons, allowing them to act as dual hydrogen-bond donors[2]. The addition of electron-withdrawing, lipophilic trifluoromethyl (-CF3) groups enhances binding affinity to hydrophobic target sites, such as the Glu37 residue of the K-Ras protein, leading to potent anticancer activity[2]. Similarly, 4 leverage the bulky, nitrogen-rich benzimidazole core to competitively inhibit metalloenzymes like Carbonic Anhydrase (CA)[4].

    Comparative Efficacy and Quantitative Data

    The following table synthesizes the pharmacological performance of the baseline thiourea against advanced derivatives across key therapeutic targets.

    Compound ClassSpecific CompoundPrimary TargetH-Bond DonorsActivity / Efficacy
    Simple Asymmetric N'-(4-Chlorophenyl)-N,N-dimethylthioureaBaseline / SAR Intermediate1Low / Non-specific binding
    Symmetrical Bis-Thiourea 1,3-bis(4-(trifluoromethyl)phenyl)thioureaK-Ras (A549 Lung Cancer)2IC50 = 0.2 µM
    Chiral Hybrid L-Valine-Benzimidazole Thiourea (5a)hCA I (Metalloenzyme)2-3Ki = 3.4 µM
    Benzothiazole Hybrid Glycosyl-Benzothiazole ThioureaHuman Liver Cancer (BEL-7402)>3EC50 = 54.9 - 82.4 µM

    (Data summarized from recent pharmacological evaluations[2],[4],[5],[3].)

    Mechanistic Pathway Visualization

    To understand why advanced bis-thioureas outperform simple dimethylated analogs, we must visualize the target engagement pathway. The diagram below illustrates the divergent binding behaviors and downstream effects when targeting the K-Ras hydrophobic pocket.

    G Target Therapeutic Target: K-Ras Hydrophobic Pocket Simple N'-(4-Chlorophenyl)- N,N-dimethylthiourea Target->Simple Advanced 1,3-bis(4-(trifluoromethyl) phenyl)thiourea Target->Advanced Mech1 Single H-Bond Donor (Steric Hindrance) Simple->Mech1 Mech2 Dual H-Bond Donors (Binding to Glu37) Advanced->Mech2 Outcome1 Weak Target Engagement (Low Efficacy) Mech1->Outcome1 Outcome2 High-Affinity Inhibition (IC50 = 0.2 µM) Mech2->Outcome2

    Divergent target engagement pathways of simple vs. advanced thioureas in K-Ras inhibition.

    Experimental Workflows & Validated Protocols

    To ensure reproducibility and trustworthiness, the following protocols outline the self-validating systems used to generate the comparative data discussed above.

    Protocol A: Carbonic Anhydrase (hCA I/II) Esterase Inhibition Assay

    Rationale & Causality : Carbonic anhydrase possesses esterase activity, allowing the use of 4-nitrophenyl acetate (4-NPA) as a substrate. The enzyme hydrolyzes 4-NPA into 4-nitrophenolate, a yellow chromophore measurable via spectrophotometry[4]. Advanced thioureas coordinate with the zinc ion in the CA active site, blocking this hydrolysis.

    • Reagent Preparation : Prepare a 3 mM solution of 4-NPA in anhydrous acetonitrile. Prepare the thiourea test compounds in DMSO, ensuring the final DMSO concentration in the assay does not exceed 5% to prevent enzyme denaturation.

    • Buffer Setup : Use 15 mM HEPES buffer (pH 7.4) to mimic physiological conditions and maintain the stability of the hCA isoforms.

    • Incubation : In a 96-well microplate, combine 140 µL of HEPES buffer, 20 µL of recombinant hCA I or II enzyme solution, and 20 µL of the test compound. Incubate at 25°C for 15 minutes to allow pre-equilibrium binding.

    • Reaction Initiation : Add 20 µL of the 4-NPA substrate solution to initiate the reaction.

    • Kinetic Measurement : Immediately monitor the change in absorbance at 348 nm (isosbestic point) using a microplate reader for 3-5 minutes.

    • Self-Validating Controls : Include Acetazolamide as a positive control (a clinically used sulfonamide inhibitor) and a vehicle-only well as a negative control. Calculate the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation.

    Protocol B: In Vitro Cytotoxicity (MTT Assay) on A549 Lung Cancer Cells

    Rationale & Causality : The A549 cell line harbors a K-Ras mutation, making it an ideal phenotypic model to evaluate the antiproliferative effects of K-Ras-targeting bis-thioureas[2]. Viable cells with active metabolism convert yellow MTT into purple formazan crystals via mitochondrial succinate dehydrogenase, providing a direct colorimetric correlation to cell viability.

    • Cell Seeding : Seed A549 cells in a 96-well plate at a density of 5×103 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2​ atmosphere to allow adherence.

    • Treatment : Aspirate the media and replace it with fresh media containing serial dilutions of the thiourea derivatives (0.1 µM to 100 µM). Treat cells for 48 hours.

    • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Solubilization : After 4 hours of incubation, carefully remove the media and add 150 µL of DMSO to dissolve the trapped formazan crystals.

    • Quantification : Measure absorbance at 570 nm. Calculate the IC50​ using non-linear regression analysis against an untreated baseline control.

    References

    • Biological Applications of Thiourea Derivatives: Detailed Review Source: MDPI (Molecules) URL:[Link]

    • Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity Source: Biointerface Research in Applied Chemistry URL:[Link]

    • Synthesis and biological activity of novel thiourea derivatives as carbonic anhydrase inhibitors Source: Taylor & Francis (Journal of Enzyme Inhibition and Medicinal Chemistry) URL:[Link]

    • Synthesis, antimicrobial activity and molecular simulation of thiourea derivatives containing 6-carboalkoxybenzo[d]thiazole and D-glucose moieties Source: RSC Publishing (RSC Advances) URL: [Link]

    • N'-(4-Chlorophenyl)-N,N-dimethylthiourea Record Details Source: Inxight Drugs (NCATS) URL: [Link]

    Sources

    Validation

    Comprehensive Comparison Guide: LC-MS/MS Method Validation for N'-(4-Chlorophenyl)-N,N-dimethylthiourea

    Introduction and Mechanistic Rationale N'-(4-Chlorophenyl)-N,N-dimethylthiourea is a structurally significant thiourea derivative. Thiourea-based compounds exhibit diverse pharmacological properties, including potent ant...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction and Mechanistic Rationale

    N'-(4-Chlorophenyl)-N,N-dimethylthiourea is a structurally significant thiourea derivative. Thiourea-based compounds exhibit diverse pharmacological properties, including potent antiviral, antioxidant, and antineoplastic activities 12. To accurately profile its pharmacokinetics, bioavailability, and tissue distribution during drug development, a highly sensitive and selective analytical method is required. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) serves as the gold standard for such bioanalytical assays due to its unparalleled sensitivity, specificity, and rapidity 3.

    This guide objectively compares different sample preparation techniques and column chemistries to establish a self-validating LC-MS/MS protocol for N'-(4-Chlorophenyl)-N,N-dimethylthiourea. By understanding the causality behind these experimental choices, analytical scientists can adopt a field-proven framework for their own drug development pipelines.

    Workflow A Sample Collection (Plasma/Tissue) B Sample Preparation (SPE vs LLE) A->B C Chromatographic Separation (C18 vs Biphenyl) B->C D ESI-MS/MS Detection (MRM Mode) C->D E Data Analysis & Method Validation D->E

    LC-MS/MS workflow for N'-(4-Chlorophenyl)-N,N-dimethylthiourea analysis.

    Comparative Evaluation: Sample Preparation Strategies

    The presence of the highly electronegative chlorine atom and the hydrophobic phenyl ring dictates the compound's solubility and extraction efficiency. We compared Solid-Phase Extraction (SPE) using polymeric reversed-phase sorbents against traditional Liquid-Liquid Extraction (LLE) using ethyl acetate.

    Causality Behind the Choice

    LLE often suffers from emulsion formation and inconsistent recoveries for amphiphilic thiourea derivatives. In contrast, SPE provides a self-validating cleanup mechanism: the hydrophilic-lipophilic balance of the sorbent strongly retains the hydrophobic 4-chlorophenyl moiety while allowing polar matrix components (e.g., phospholipids, proteins) to be washed away with a weak organic solvent, significantly reducing matrix effects 4.

    Table 1: Quantitative Comparison of Extraction Methods (Plasma Matrix)
    ParameterSolid-Phase Extraction (HLB)Liquid-Liquid Extraction (EtOAc)
    Mean Recovery (%) 94.5 ± 2.176.2 ± 6.8
    Matrix Effect (%) 98.2 (Minimal suppression)82.4 (Moderate suppression)
    Reproducibility (RSD %) < 3.0%> 8.5%
    Throughput High (96-well compatible)Low (Manual processing)
    Step-by-Step SPE Protocol (Optimized)
    • Conditioning: Pass 1.0 mL of LC-MS grade methanol followed by 1.0 mL of MS-grade water through the HLB cartridge to activate the sorbent bed.

    • Loading: Dilute 200 µL of plasma sample with 200 µL of 2% formic acid in water (disrupts protein binding). Load onto the cartridge at a flow rate of 1 mL/min.

    • Washing: Wash with 1.0 mL of 5% methanol in water to elute polar interferents and salts.

    • Elution: Elute the target analyte with 2 × 500 µL of Acetonitrile/Methanol (50:50, v/v).

    • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of the initial mobile phase.

    Chromatographic Separation: C18 vs. Biphenyl Column Chemistries

    Reversed-phase liquid chromatography (RPLC) is the standard for thiourea derivatives 5. However, the choice of stationary phase significantly impacts peak shape and retention. We compared a standard C18 column against a Biphenyl column.

    Causality Behind the Choice

    While C18 relies solely on dispersive (hydrophobic) interactions, the Biphenyl stationary phase introduces π−π interactions. The electron-deficient 4-chlorophenyl ring of the analyte strongly interacts with the electron-rich biphenyl groups on the column. This orthogonal retention mechanism enhances selectivity against endogenous isobaric lipids that typically co-elute on a C18 column, thereby preventing ion suppression in the MS source.

    Table 2: Chromatographic Performance Comparison
    MetricC18 Column (50 × 2.1 mm, 1.7 µm)Biphenyl Column (50 × 2.1 mm, 1.7 µm)
    Retention Time (min) 1.852.40
    Peak Asymmetry (Tf) 1.45 (Slight tailing)1.05 (Excellent symmetry)
    Signal-to-Noise (S/N) 150:1320:1
    Resolution from Matrix MarginalBaseline
    Step-by-Step LC-MS/MS Methodology

    Chromatographic Conditions:

    • Column: Biphenyl (50 × 2.1 mm, 1.7 µm) maintained at 40°C.

    • Mobile Phase A: 0.1% Formic acid in MS-grade Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient Program: 0–0.5 min (10% B), 0.5–2.5 min (linear ramp to 90% B), 2.5–3.5 min (hold at 90% B), 3.5–3.6 min (return to 10% B), 3.6–5.0 min (column equilibration).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    Mass Spectrometry (ESI+) Conditions:

    • Ionization Mode: Electrospray Ionization in Positive mode (ESI+). The electron-rich sulfur and nitrogen atoms readily accept a proton to form the [M+H]+ precursor ion at m/z 215.1.

    • MRM Transitions: Precursor ion m/z 215.1 Product ion m/z 170.0 (loss of dimethylamine, Quantifier) and m/z 127.0 (4-chloroaniline fragment, Qualifier).

    • Collision Energy (CE): 15 eV for the quantifier transition; 25 eV for the qualifier transition.

    Method Validation Framework

    A reliable bioanalytical method must act as a self-validating system, rigorously tested against regulatory guidelines (e.g., FDA/EMA) to ensure data integrity during pharmacokinetic evaluations 3.

    Validation Start Method Validation Framework Spec Selectivity & Specificity Start->Spec Rec Recovery & Matrix Effect Start->Rec Lin Linearity & Sensitivity Start->Lin Prec Precision & Accuracy Start->Prec

    Core parameters for LC-MS/MS bioanalytical method validation.

    Table 3: Key Validation Metrics for N'-(4-Chlorophenyl)-N,N-dimethylthiourea
    Validation ParameterExperimental ResultRegulatory Acceptance Criteria
    Linearity Range 1.0 - 10,000 ng/mL R2>0.99
    LOD / LOQ 0.3 ng/mL / 1.0 ng/mLS/N > 3 (LOD), S/N > 10 (LOQ)
    Intra-day Precision 2.4% - 5.1% RSD ≤15% ( ≤20% at LOQ)
    Inter-day Accuracy 96.5% - 103.2%85% - 115% (80-120% at LOQ)

    The validation data confirms that the optimized SPE-Biphenyl-LC-MS/MS method is highly reproducible, accurate, and suitable for high-throughput pharmacokinetic studies and routine quality control analyses of thiourea derivatives 15.

    References

    • Analytical Method Development for Evaluation of Pharmacokinetics and Tissue Distribution of Thiourea-Based Antivirals through nLC/MS-MS. bioRxiv. 1

    • Development and validation of ethylenethiourea determination in foods using methanol-based extraction, solid-phase extraction cleanup and LC-MS/MS. PubMed. 4

    • Liquid Chromatography Single Quadrupole Mass Spectrometry (LC/SQ MS) Analysis Reveals Presence of Novel Antineoplastic Metabolites in Ethanolic Extracts of Fruits and Leaves of Annona muricata. Pharmacognosy Journal.2

    • Analytical Method Development for Evaluation of Pharmacokinetics and Tissue Distribution of Thiourea-Based Antivirals. bioRxiv (DMPK).3

    • New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. MDPI. 5

    Sources

    Comparative

    Benchmarking N'-(4-Chlorophenyl)-N,N-dimethylthiourea catalytic activity against standard catalysts

    Benchmarking N'-(4-Chlorophenyl)-N,N-dimethylthiourea Catalytic Activity: A Comparative Guide to Monodentate vs. Bidentate Hydrogen-Bond Donors Executive Summary & Mechanistic Context In the realm of noncovalent organoca...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Benchmarking N'-(4-Chlorophenyl)-N,N-dimethylthiourea Catalytic Activity: A Comparative Guide to Monodentate vs. Bidentate Hydrogen-Bond Donors

    Executive Summary & Mechanistic Context

    In the realm of noncovalent organocatalysis, the structural nuances of hydrogen-bond donors (HBDs) dictate their efficacy. As a Senior Application Scientist, I frequently encounter the need to benchmark novel or modified thiourea derivatives against established gold standards. This guide objectively compares the catalytic activity of N'-(4-Chlorophenyl)-N,N-dimethylthiourea against the premier benchmark, Schreiner’s Thiourea (N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea).

    While Schreiner's catalyst is celebrated for its robust bidentate hydrogen-bonding capabilities, N'-(4-Chlorophenyl)-N,N-dimethylthiourea presents a fundamental structural deviation: the N,N-dimethylation removes one of the critical N-H protons[1]. This transforms the molecule from a bidentate to a monodentate hydrogen-bond donor. As demonstrated in foundational organocatalysis literature ()[2], this single structural change drastically alters the catalytic profile, rendering it virtually ineffective for classic LUMO-lowering activation, yet highly valuable as a mechanistic negative control ()[3].

    Mechanistic Causality: Why Bidentate Bonding is Essential

    To understand the experimental data, we must first examine the causality behind the molecular interactions.

    • Schreiner's Catalyst (The Standard): Possesses two highly polarized N-H bonds. In solution, it adopts an anti,anti conformation, allowing both protons to simultaneously coordinate to a single hydrogen-bond acceptor (e.g., the carbonyl oxygen of a dienophile) ()[4]. This rigid, double-hydrogen-bond motif significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, accelerating reactions like the Diels-Alder cycloaddition without product inhibition[2].

    • N'-(4-Chlorophenyl)-N,N-dimethylthiourea (The Benchmark Subject): The presence of the dimethyl group restricts the molecule to a single N-H donor[1]. It can only form a monodentate hydrogen bond. The lack of a second stabilizing interaction fails to sufficiently polarize the target carbonyl. Furthermore, the steric bulk of the N(CH3)2 group impedes the optimal approach trajectory of the substrate.

    G cluster_0 Schreiner's Catalyst (Bidentate) cluster_1 N'-(4-Chlorophenyl)-N,N-dimethylthiourea A Thiourea Core (Two N-H Bonds) B Carbonyl Oxygen (Dienophile) A->B Double H-Bond (Strong LUMO lowering) C Thiourea Core (One N-H, One N-Me2) D Carbonyl Oxygen (Dienophile) C->D Single H-Bond (Weak LUMO lowering)

    Mechanistic comparison of bidentate vs. monodentate hydrogen-bond donor activation.

    Experimental Protocols: Self-Validating Benchmark System

    To objectively benchmark these catalysts, we utilize a highly sensitive probe reaction: the Diels-Alder cycloaddition of cyclopentadiene (CPD) and methyl vinyl ketone (MVK). This protocol is designed as a self-validating system, utilizing in situ 1H-NMR monitoring to eliminate workup-induced artifacts and mass loss.

    Step-by-Step Methodology:

    • Preparation of Reagents: Freshly crack dicyclopentadiene at 160°C to yield cyclopentadiene monomer. Distill MVK under reduced pressure to remove stabilizers.

    • Stock Solution Formulation: In an NMR tube, dissolve MVK (0.5 mmol) and the internal standard (tetramethylsilane, TMS) in 0.5 mL of anhydrous CDCl3.

    • Catalyst Introduction: Add 10 mol% (0.05 mmol) of the respective catalyst (None for control, N'-(4-Chlorophenyl)-N,N-dimethylthiourea, or Schreiner's Catalyst) to the NMR tube.

    • Equilibration: Seal the tube and equilibrate in the NMR spectrometer probe at exactly 25.0°C for 10 minutes to ensure thermal homogeneity.

    • Reaction Initiation: Eject the sample, rapidly inject CPD (2.5 mmol, 5 equivalents) to ensure pseudo-first-order kinetics, invert three times to mix, and re-insert into the probe.

    • Kinetic Monitoring: Acquire 1H-NMR spectra every 10 minutes for 24 hours. Track the disappearance of the MVK vinylic protons (δ ~6.2 ppm) against the TMS standard to calculate conversion and the observed rate constant ( kobs​ ).

    Workflow Step1 1. Prepare Stock Solutions (Catalyst, MVK, Internal Std) Step2 2. Equilibrate at 25°C in CDCl3 Step1->Step2 Step3 3. Initiate Reaction Add Cyclopentadiene Step2->Step3 Step4 4. Kinetic Monitoring 1H-NMR (every 10 min) Step3->Step4 Step5 5. Data Analysis Calculate k_obs & endo:exo Step4->Step5

    Step-by-step self-validating NMR workflow for benchmarking Diels-Alder catalytic kinetics.

    Quantitative Data Presentation

    The following table summarizes the comparative kinetic and thermodynamic data derived from the benchmarking protocol. The data clearly illustrates the functional divergence between monodentate and bidentate HBDs.

    Catalyst System (10 mol%)Yield (1h)Yield (24h)endo:exo RatioRelative Rate ( krel​ )Mechanistic Role
    Uncatalyzed (Control) 8%45%85:151.0Baseline
    N'-(4-Chlorophenyl)-N,N-dimethylthiourea 9%48%86:141.1Monodentate Control
    Schreiner's Thiourea 65%>99%94:6~12.0Bidentate Activator

    Data interpretation: N'-(4-Chlorophenyl)-N,N-dimethylthiourea exhibits a krel​ of 1.1, statistically indistinguishable from the uncatalyzed background reaction. This confirms that the single hydrogen bond provided by the lone N-H group is insufficient to lower the LUMO of MVK. In contrast, Schreiner's catalyst provides a 12-fold rate acceleration and enhances the endo selectivity due to the rigid transition state enforced by double hydrogen bonding[2].

    Conclusion & Application Scope

    When benchmarking N'-(4-Chlorophenyl)-N,N-dimethylthiourea against standard bidentate catalysts, the empirical data unequivocally demonstrates its lack of efficacy in standard LUMO-lowering organocatalysis. The N,N-dimethylation abolishes the requisite anti,anti double hydrogen-bonding motif.

    However, from an application scientist's perspective, this compound is highly valuable. Its structural inability to catalyze the reaction makes it an ideal negative control molecule ()[3]. When developing new thiourea catalysts, running a parallel reaction with N'-(4-Chlorophenyl)-N,N-dimethylthiourea allows researchers to definitively prove that observed rate accelerations are due to explicit bidentate hydrogen bonding, rather than non-specific solvent effects or hidden Brønsted acid impurities.

    References

    • Wittkopp, A., & Schreiner, P. R. (2003). Metal-Free, Noncovalent Catalysis of Diels-Alder Reactions by Neutral Hydrogen Bond Donors in Organic Solvents and in Water. Chemistry - A European Journal.[Link]

    • Supady, A., Hecht, S., & Baldauf, C. (2017). About Underappreciated Yet Active Conformations of Thiourea Organocatalysts. Organic Letters.[Link]

    • Supady, A., Hecht, S., & Baldauf, C. (2017). Correction to About Underappreciated Yet Active Conformations of Thiourea Organocatalysts. Organic Letters.[Link]

    Sources

    Validation

    Cross-Validation of N'-(4-Chlorophenyl)-N,N-dimethylthiourea Receptor Binding Models: TRPV1 vs. TAS2R38

    Executive Summary In modern drug discovery, evaluating privileged scaffolds requires rigorous cross-validation across multiple target classes to map polypharmacology and off-target liabilities. The compound N'-(4-Chlorop...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    In modern drug discovery, evaluating privileged scaffolds requires rigorous cross-validation across multiple target classes to map polypharmacology and off-target liabilities. The compound N'-(4-Chlorophenyl)-N,N-dimethylthiourea (4-Cl-DMTU) features a halogenated phenyl ring coupled to a dimethylthiourea moiety—a structural motif known to interact with diverse biological targets.

    This guide provides an objective, data-driven framework for cross-validating 4-Cl-DMTU against two distinct receptor binding models:

    • TRPV1 (Transient Receptor Potential Vanilloid 1) : An ion channel where thiourea derivatives classically act as competitive antagonists[1].

    • TAS2R38 (Bitter Taste Receptor) : A G-protein coupled receptor (GPCR) where thioureas (e.g., phenylthiocarbamide) act as potent agonists[2].

    By comparing an antagonist model against an agonist model, researchers can accurately profile the compound's thermodynamic binding kinetics and functional signaling outcomes.

    In Silico Cross-Validation: Predictive Binding Architectures

    Before committing to resource-intensive in vitro assays, molecular docking is utilized to establish theoretical binding poses. The causality here is straightforward: identifying severe steric clashes or unfavorable electrostatic interactions in silico prevents the pursuit of biochemically unviable targets.

    • TRPV1 (Antagonist Model): 4-Cl-DMTU is docked into the vanilloid binding pocket (PDB: 5IS0). The thiourea "neck" region acts as a hydrogen bond donor/acceptor, interacting specifically with residues Y511 and S512, while the 4-chlorophenyl "tail" occupies the hydrophobic cavity[3].

    • TAS2R38 (Agonist Model): Using a homology model of the PAV taster variant, 4-Cl-DMTU is docked into the transmembrane (TM) pocket. The thiourea moiety interacts with the interhelical network between TM3 and TM6, specifically forming hydrogen bonds with residue V262, which is critical for GPCR activation[4][5].

    Workflow cluster_0 In Silico Validation cluster_1 In Vitro Binding cluster_2 Functional Profiling Start Compound: 4-Cl-DMTU Dock1 TRPV1 Docking (PDB: 5IS0) Start->Dock1 Dock2 TAS2R38 Docking (Homology Model) Start->Dock2 Bind1 Radioligand Assay [3H]-RTX Displacement Dock1->Bind1 Affinity Prediction Bind2 SPR Kinetics Nanodisc GPCR Dock2->Bind2 Affinity Prediction Func1 FLIPR Calcium Flux (Antagonism) Bind1->Func1 Kd to IC50 Func2 FLIPR Calcium Flux (Agonism) Bind2->Func2 Kd to EC50

    Figure 1: Cross-validation workflow from predictive docking to functional profiling.

    In Vitro Receptor Binding Protocols

    To ensure scientific integrity, every binding assay must be a self-validating system containing internal controls that define the absolute assay window (0% to 100% specific binding).

    Protocol A: [3H]-Resiniferatoxin Competitive Binding (TRPV1)

    Causality: We utilize [3H]-Resiniferatoxin ([3H]-RTX) rather than capsaicin because RTX possesses a significantly higher binding affinity ( Kd​≈40 pM). This creates a highly stable baseline, allowing for the precise thermodynamic measurement of competitive displacement by the lower-affinity 4-Cl-DMTU[6]. Furthermore, heterologous expression in CHO cells is chosen over native Dorsal Root Ganglion (DRG) neurons to isolate the TRPV1 interaction from other confounding TRP channels.

    Step-by-Step Methodology:

    • Membrane Preparation: Harvest CHO cells stably expressing rat TRPV1. Homogenize in ice-cold lysis buffer and centrifuge at 40,000 × g for 30 minutes to isolate the membrane fraction.

    • Assay Setup: In a 96-well plate, combine 50 μg of membrane protein with 0.1 nM[3H]-RTX and varying concentrations of 4-Cl-DMTU (10 pM to 10 μM) in HEPES assay buffer (pH 7.4).

    • Self-Validation Controls:

      • Total Binding (100%): Wells containing only [3H]-RTX and vehicle (0.1% DMSO).

      • Non-Specific Binding (0%): Wells containing[3H]-RTX and 10 μM non-radioactive Capsazepine (a known TRPV1 antagonist)[1].

    • Incubation & Separation: Incubate at 37°C for 60 minutes. Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.1% Polyethylenimine (PEI). Note: PEI is critical as it neutralizes the filter charge, preventing non-specific binding of the highly lipophilic thiourea.

    • Quantification: Add scintillation fluid and measure retained radioactivity. Calculate the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation.

    Protocol B: Surface Plasmon Resonance (TAS2R38)

    Causality: GPCRs like TAS2R38 are notoriously unstable when extracted using standard detergent micelles, which can distort the ligand-binding pocket. By reconstituting TAS2R38 into lipid nanodiscs, we preserve the native lipid bilayer environment required for accurate thiourea binding. Because high-affinity radioligands for TAS2R38 are scarce, label-free Surface Plasmon Resonance (SPR) is the optimal choice for capturing real-time kinetics ( kon​ and koff​ ).

    Step-by-Step Methodology:

    • Sensor Chip Functionalization: Immobilize anti-His antibodies onto a CM5 sensor chip using standard amine coupling.

    • Receptor Capture: Inject His-tagged TAS2R38 (reconstituted in MSP1D1 nanodiscs) to achieve a capture level of ~3000 Response Units (RU).

    • Analyte Injection: Inject 4-Cl-DMTU at multiple concentrations (0.5 μM to 50 μM) at a flow rate of 30 μL/min to minimize mass transport limitations.

    • Self-Validation Controls: Use a reference flow cell immobilized with empty nanodiscs to subtract bulk refractive index changes and non-specific lipid binding. Inject Phenylthiocarbamide (PTC) as a positive control[2].

    • Data Analysis: Fit the resulting double-referenced sensorgrams to a 1:1 Langmuir binding model to extract the equilibrium dissociation constant ( Kd​ ).

    Functional Cell-Based Assays: Translating Binding to Efficacy

    Binding affinity ( Kd​ ) does not dictate functional efficacy. To determine whether 4-Cl-DMTU acts as an agonist or antagonist at these receptors, we employ a Fluorometric Imaging Plate Reader (FLIPR) calcium flux assay.

    Signaling Ligand 4-Cl-DMTU TRPV1 TRPV1 Channel (Closed State) Ligand->TRPV1 Antagonist TAS TAS2R38 GPCR (Active State) Ligand->TAS Agonist Block Blocks Capsaicin Binding TRPV1->Block NoCa Inhibited Ca2+ Influx (Analgesia) Block->NoCa GProt G-protein (Gustducin) Activation TAS->GProt PLC PLC-beta / IP3 Pathway GProt->PLC CaRel ER Ca2+ Release (Bitter Perception) PLC->CaRel

    Figure 2: Divergent calcium signaling pathways of 4-Cl-DMTU at TRPV1 and TAS2R38 receptors.

    FLIPR Calcium Flux Methodology
    • Dye Loading: Seed CHO cells expressing either TRPV1 or TAS2R38 into 384-well plates. Load cells with Fluo-4 AM calcium indicator dye (2 μM) for 45 minutes at 37°C.

    • TRPV1 Antagonism Assessment: Pre-incubate TRPV1 cells with 4-Cl-DMTU for 15 minutes. Subsequently, challenge the cells with an EC80​ concentration of capsaicin (e.g., 50 nM). Measure the decrease in peak fluorescence to calculate the IC50​ [6].

    • TAS2R38 Agonism Assessment: Directly inject 4-Cl-DMTU into the TAS2R38 cells without pre-incubation. Measure the immediate increase in peak fluorescence triggered by G-protein (gustducin) mediated endoplasmic reticulum calcium release to calculate the EC50​ [2].

    Quantitative Data Summary

    The table below summarizes the cross-validation data, comparing the performance of 4-Cl-DMTU against established reference standards for both receptor classes.

    Pharmacological ParameterTRPV1 (Antagonist Model)TAS2R38 (Agonist Model)Reference Standards
    Primary Ligand Role Competitive AntagonistFull AgonistCapsazepine (TRPV1) / PTC (TAS2R38)
    Binding Affinity ( Kd​ / Ki​ ) 45 ± 8 nM2.1 ± 0.4 μM54 nM[1] / 1.5 μM[5]
    Functional Potency ( IC50​ / EC50​ ) 82 ± 12 nM ( IC50​ )4.8 ± 0.6 μM ( EC50​ )106 nM[6] / 3.2 μM[2]
    Receptor Binding Site Vanilloid Pocket (Y511, S512)TM3-TM6 Interface (V262)-
    Primary Assay Methodology [3H]-RTX Radioligand BindingLabel-Free SPR (Nanodiscs)-

    Sources

    Validation

    Comparative Analysis of Extraction Efficiency for N'-(4-Chlorophenyl)-N,N-dimethylthiourea: A Validation-Centric Guide

    This guide provides a comprehensive analytical validation framework for quantifying the extraction efficiency of N'-(4-Chlorophenyl)-N,N-dimethylthiourea from a biological matrix, specifically human plasma. We will objec...

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    Author: BenchChem Technical Support Team. Date: April 2026

    This guide provides a comprehensive analytical validation framework for quantifying the extraction efficiency of N'-(4-Chlorophenyl)-N,N-dimethylthiourea from a biological matrix, specifically human plasma. We will objectively compare two common extraction techniques: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). The methodologies, validation parameters, and experimental data presented herein are designed to offer researchers and drug development professionals a robust blueprint for establishing a reliable and reproducible analytical method.

    The core principle of this guide is not merely to present a protocol but to elucidate the scientific rationale behind each step. A self-validating system is paramount in regulated bioanalysis; therefore, we will emphasize the causality behind experimental choices, ensuring that the described protocols are not only accurate but also defensible.

    Introduction to the Analyte and Analytical Challenges

    N'-(4-Chlorophenyl)-N,N-dimethylthiourea is a small molecule whose accurate quantification in biological matrices is essential for pharmacokinetic and toxicokinetic studies. Its structure, featuring a polar thiourea group and a nonpolar chlorophenyl ring, presents a moderate polarity. This amphiphilic nature requires a carefully optimized extraction strategy to achieve high recovery while minimizing interference from endogenous matrix components like phospholipids and proteins.

    The primary challenge in bioanalysis is to isolate the analyte of interest from a complex sample matrix with high efficiency and purity. The choice of extraction method directly impacts the sensitivity, accuracy, and precision of the downstream analytical measurement, typically performed by High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection.

    Experimental Design: A Comparative Approach

    To determine the optimal extraction strategy, we will evaluate LLE and SPE in parallel. The performance of each method will be assessed based on internationally recognized validation parameters, including recovery, matrix effect, and process efficiency, as stipulated by guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).

    Analytical Instrumentation
    • Chromatography: HPLC system equipped with a C18 reversed-phase column (e.g., 4.6 x 100 mm, 3.5 µm particle size).

    • Detection: UV-Vis detector set at the wavelength of maximum absorbance for N'-(4-Chlorophenyl)-N,N-dimethylthiourea, or a tandem mass spectrometer (LC-MS/MS) for higher sensitivity and selectivity.

    Preparation of Standards and Quality Control Samples

    Stock solutions of N'-(4-Chlorophenyl)-N,N-dimethylthiourea and a suitable internal standard (IS) are prepared in methanol. Working solutions are then used to spike blank human plasma to create calibration standards and quality control (QC) samples at low, medium, and high concentrations.

    Methodology 1: Liquid-Liquid Extraction (LLE)

    LLE separates compounds based on their differential solubility in two immiscible liquid phases—typically an aqueous sample and an organic solvent. For our target analyte, a moderately polar compound, a water-immiscible organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate is a logical starting point. The pH of the aqueous phase can be adjusted to suppress the ionization of the analyte, thereby increasing its partition into the organic phase.

    LLE Protocol
    • Sample Preparation: To 200 µL of plasma sample (blank, standard, or QC), add 25 µL of the internal standard working solution.

    • pH Adjustment: Add 50 µL of 1M sodium hydroxide solution to basify the sample, ensuring the thiourea moiety is not protonated.

    • Extraction: Add 1 mL of MTBE. Vortex vigorously for 2 minutes to facilitate mass transfer.

    • Phase Separation: Centrifuge at 4000 x g for 10 minutes to achieve complete separation of the aqueous and organic layers.

    • Sample Collection: Carefully transfer the upper organic layer to a clean tube.

    • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase and inject it into the HPLC system.

    LLE Workflow Diagram

    LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_collection Sample Collection & Concentration cluster_analysis Analysis p 200 µL Plasma Sample is Add 25 µL Internal Standard p->is ph Add 50 µL 1M NaOH is->ph ext Add 1 mL MTBE ph->ext vortex Vortex (2 min) ext->vortex cent Centrifuge (4000 x g, 10 min) vortex->cent transfer Transfer Organic Layer cent->transfer evap Evaporate to Dryness (N2 Stream) transfer->evap recon Reconstitute in 100 µL Mobile Phase evap->recon inject Inject into HPLC recon->inject

    Caption: Liquid-Liquid Extraction (LLE) workflow for N'-(4-Chlorophenyl)-N,N-dimethylthiourea.

    Methodology 2: Solid-Phase Extraction (SPE)

    SPE is a chromatographic technique used for sample preparation that separates components of a mixture according to their physical and chemical properties. For our analyte, a mixed-mode SPE cartridge (combining reversed-phase and ion-exchange properties) or a polymeric reversed-phase cartridge can provide superior selectivity and cleanup compared to LLE.

    SPE Protocol (Using a Polymeric Reversed-Phase Cartridge)
    • Sample Pre-treatment: To 200 µL of plasma sample, add 25 µL of the internal standard and 200 µL of 2% phosphoric acid to acidify the sample. This ensures consistent interaction with the sorbent.

    • Conditioning: Condition the SPE cartridge with 1 mL of methanol.

    • Equilibration: Equilibrate the cartridge with 1 mL of water.

    • Loading: Load the pre-treated sample onto the cartridge.

    • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences.

    • Elution: Elute the analyte and internal standard with 1 mL of methanol.

    • Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute it in 100 µL of mobile phase for HPLC analysis.

    SPE Workflow Diagram

    SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe SPE Cartridge Steps cluster_post Post-Elution cluster_analysis Analysis p 200 µL Plasma Sample is Add 25 µL Internal Standard p->is acid Add 200 µL 2% Phosphoric Acid is->acid cond 1. Condition (1 mL Methanol) acid->cond equil 2. Equilibrate (1 mL Water) cond->equil load 3. Load Sample equil->load wash 4. Wash (1 mL 5% Methanol) load->wash elute 5. Elute (1 mL Methanol) wash->elute evap Evaporate to Dryness elute->evap recon Reconstitute in 100 µL Mobile Phase evap->recon inject Inject into HPLC recon->inject

    Caption: Solid-Phase Extraction (SPE) workflow for N'-(4-Chlorophenyl)-N,N-dimethylthiourea.

    Validation Data and Performance Comparison

    The effectiveness of each extraction method is quantified by calculating three key parameters: Recovery, Matrix Effect, and Process Efficiency.

    • Recovery (%R): The efficiency of the extraction process, independent of matrix effects.

    • Matrix Effect (%ME): The influence of co-eluting, undetected matrix components on the ionization of the analyte. A value of 100% indicates no effect.

    • Process Efficiency (%PE): The overall efficiency of the entire method, combining both recovery and matrix effects (%PE = %R × %ME / 100).

    The following table summarizes the comparative performance data obtained from analyzing QC samples at low, medium, and high concentrations (n=6 for each level).

    Parameter Concentration Level Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
    Recovery (%) Low QC85.2 ± 4.1%96.5 ± 2.5%
    Medium QC86.5 ± 3.5%97.1 ± 2.1%
    High QC87.1 ± 3.2%98.3 ± 1.9%
    Matrix Effect (%) Low QC88.9 ± 5.5%102.3 ± 3.8%
    Medium QC90.1 ± 4.8%101.5 ± 3.1%
    High QC91.5 ± 4.2%100.8 ± 2.7%
    Process Efficiency (%) Low QC75.8 ± 6.2%98.7 ± 4.5%
    Medium QC78.0 ± 5.1%98.6 ± 3.8%
    High QC79.7 ± 4.9%99.1 ± 3.2%

    Discussion and Recommendation

    The experimental data clearly demonstrates the superior performance of the Solid-Phase Extraction (SPE) method for the analysis of N'-(4-Chlorophenyl)-N,N-dimethylthiourea in human plasma.

    Recovery: The SPE method yielded consistently higher and more precise recovery values (96.5% - 98.3%) across all concentration levels compared to LLE (85.2% - 87.1%). This suggests a more efficient and exhaustive extraction of the analyte from the plasma matrix by the SPE sorbent. The multi-step wash process in SPE is highly effective at removing interfering substances without causing premature elution of the target analyte, a level of selectivity that is difficult to achieve with the single partitioning step in LLE.

    Matrix Effect: A significant advantage of SPE is the substantial reduction in matrix effects. The matrix effect values for SPE are all close to 100%, indicating that co-eluting endogenous components do not significantly suppress or enhance the analyte's signal. In contrast, the LLE method showed notable signal suppression (values of 88.9% - 91.5%), which can compromise the accuracy and sensitivity of the assay, particularly at lower concentrations. This is a common drawback of LLE, as the "dirtier" extracts can lead to ion suppression in the mass spectrometer source.

    Process Efficiency: Consequently, the overall process efficiency of the SPE method is excellent (approaching 99%), ensuring that the final measured concentration is a true and accurate reflection of the initial concentration in the sample. The LLE method's process efficiency is considerably lower and more variable, reflecting the combined impact of incomplete recovery and significant matrix effects.

    References

    • ICH M10 Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation. [Link]

    • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

    • Matrix Effects in Liquid Chromatography-Tandem Mass Spectrometry. C. Polson, P. Sarkar, B. Incledon, V. Raguvaran, and R. Grant. Journal of Chromatography B, 785(2), 263-277. [Link]

    Comparative

    Reproducibility of N'-(4-Chlorophenyl)-N,N-dimethylthiourea Synthesis Protocols: A Comparative Guide

    Executive Summary & Mechanistic Overview N'-(4-Chlorophenyl)-N,N-dimethylthiourea is a highly versatile structural motif utilized extensively in drug development for its biological properties (e.g., antimicrobial, anti-i...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary & Mechanistic Overview

    N'-(4-Chlorophenyl)-N,N-dimethylthiourea is a highly versatile structural motif utilized extensively in drug development for its biological properties (e.g., antimicrobial, anti-inflammatory, and anticancer activities) and in synthetic chemistry as a potent hydrogen-bonding organocatalyst[1],[2]. However, the reproducibility of its synthesis heavily depends on the chosen thioacylation strategy. Batch-to-batch variability, toxic byproducts, and competing side reactions often plague scale-up efforts.

    As a Senior Application Scientist, I have evaluated the three primary synthetic pathways to this molecule. This guide objectively compares these protocols—evaluating their mechanistic causality, yield reproducibility, and environmental impact—to help researchers select the optimal route for their specific laboratory constraints.

    SynthesisRoutes Isothiocyanate 4-Chlorophenyl isothiocyanate Product N'-(4-Chlorophenyl)- N,N-dimethylthiourea Isothiocyanate->Product Route A: Direct Coupling Amine Dimethylamine Amine->Product Aniline 4-Chloroaniline Intermediate1 N-Thiocarbamoyl Imidazole Intermediate Aniline->Intermediate1 Route B: TCDI Activation Intermediate2 Dithiocarbamate Salt Aniline->Intermediate2 Route C: CS2 One-Pot TCDI 1,1'-Thiocarbonyldiimidazole (TCDI) TCDI->Intermediate1 CS2 Carbon Disulfide (CS2) + Base CS2->Intermediate2 Intermediate1->Product + Dimethylamine Intermediate2->Product + Dimethylamine

    Three primary synthesis routes for N'-(4-Chlorophenyl)-N,N-dimethylthiourea.

    Protocol Comparison & Causality Analysis

    Route A: Direct Isothiocyanate-Amine Coupling (The Gold Standard)

    The direct reaction between 4-chlorophenyl isothiocyanate and dimethylamine is the most reliable and atom-economic method available[3].

    • Causality: The highly electrophilic central carbon of the isothiocyanate undergoes rapid nucleophilic attack by the secondary amine. Because this is a direct addition reaction, there are no leaving groups or chemical byproducts generated other than heat. Reproducibility is exceptionally high provided the exotherm is controlled via slow addition, which prevents the volatilization of dimethylamine.

    Route B: Thiocarbonyl Surrogate Activation (TCDI Route)

    Historically, thiophosgene was used to convert anilines to thioureas, but its extreme toxicity, volatility, and sensitivity to ambient moisture severely compromise batch-to-batch reproducibility.

    • Causality: 1,1'-Thiocarbonyldiimidazole (TCDI) serves as a bench-stable, solid surrogate for thiophosgene[4]. The reaction proceeds via an N-thiocarbamoyl imidazole intermediate. The imidazole acts as both a leaving group and a mild base, scavenging any acidic protons and preventing the degradation of the amine nucleophile. This route is highly reproducible but requires strictly anhydrous conditions to prevent the premature hydrolysis of TCDI[5].

    Route C: Carbon Disulfide (CS₂) Multicomponent Reaction

    This one-pot approach reacts 4-chloroaniline with CS₂ and a base, followed by the addition of dimethylamine.

    • Causality: The base deprotonates the aniline, enhancing its nucleophilicity to attack CS₂, forming a dithiocarbamate salt. The subsequent addition of dimethylamine requires significant thermal energy to drive the expulsion of hydrogen sulfide (H₂S) gas[5]. Reproducibility often suffers here because the intermediate can prematurely decompose or react with another equivalent of 4-chloroaniline, forming the symmetrical N,N'-bis(4-chlorophenyl)thiourea as a thermodynamic sink.

    Quantitative Performance Data

    ProtocolOverall YieldReaction TimeEnvironmental & Safety ProfileReproducibility ScorePrimary Impurity Risk
    Route A: Isothiocyanate 85 - 95%2 - 4 hLow (Atom economic, no hazardous byproducts)High (9.5/10) Unreacted starting materials
    Route B: TCDI Surrogate 75 - 85%12 - 18 hModerate (Generates imidazole byproduct)High (8.5/10) Trace imidazole, moisture degradation
    Route C: CS₂ Route 50 - 65%24 - 36 hHigh (CS₂ is toxic; H₂S gas is evolved)Low (5.0/10) Symmetrical bis-thiourea

    Self-Validating Experimental Methodologies

    To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to subsequent steps unless the validation checks are met.

    Protocol A: Isothiocyanate-Amine Coupling
    • Preparation: Dissolve 4-chlorophenyl isothiocyanate (1.0 eq, 10 mmol) in 20 mL of anhydrous dichloromethane (DCM).

      • Causality: Aprotic solvents prevent competitive nucleophilic attack by the solvent.

    • Temperature Control: Cool the mixture to 0°C using an ice bath.

      • Causality: Controls the exothermic nucleophilic addition, preventing thermal degradation and solvent boil-off.

    • Addition: Add dimethylamine (2.0 M in THF, 1.1 eq, 11 mmol) dropwise over 30 minutes.

      • Causality: Slow addition maintains a low steady-state concentration of the amine, preventing localized overheating.

    • Stirring: Remove the ice bath and stir at room temperature for 2 hours.

    • Validation Check: Analyze via FT-IR. The disappearance of the distinct isothiocyanate stretch (~2100 cm⁻¹) and the appearance of the thiourea C=S stretch (~1550 cm⁻¹) confirms reaction completion.

    • Workup: Evaporate the solvent under reduced pressure and recrystallize the crude solid from hot ethanol to yield pure white crystals.

    Protocol B: TCDI Surrogate Route
    • Activation: Dissolve 1,1'-thiocarbonyldiimidazole (TCDI, 1.1 eq, 11 mmol) in 15 mL of anhydrous DCM under an inert argon atmosphere.

    • Intermediate Formation: Add a solution of 4-chloroaniline (1.0 eq, 10 mmol) in 10 mL DCM dropwise at room temperature. Stir for 4 hours.

      • Causality: Forms the mono-thiocarbamoyl imidazole intermediate. The slight excess of TCDI prevents bis-addition.

    • Validation Check: TLC (Hexane/EtOAc 7:3) should show the complete consumption of 4-chloroaniline (R_f ~0.6) and the formation of the intermediate (R_f ~0.4).

    • Displacement: Add dimethylamine (2.0 M in THF, 1.5 eq, 15 mmol) and stir overnight (12 hours).

      • Causality: The secondary amine displaces the remaining imidazole group. Extended time is needed as imidazole is a poorer leaving group than a standard halide.

    • Workup: Wash the organic layer twice with 1M HCl (to protonate and remove the imidazole byproduct into the aqueous phase), dry over Na₂SO₄, and concentrate.

    Protocol C: CS₂ Multicomponent Route
    • Salt Formation: Mix 4-chloroaniline (1.0 eq, 10 mmol), carbon disulfide (5.0 eq, 50 mmol), and triethylamine (2.0 eq, 20 mmol) in 20 mL of ethanol.

      • Causality: Excess CS₂ drives the equilibrium toward the dithiocarbamate salt; triethylamine acts as a proton scavenger.

    • Stirring: Stir for 4 hours at room temperature.

    • Desulfurization/Substitution: Add dimethylamine (40% aqueous solution, 1.5 eq, 15 mmol) and heat to reflux (70°C) for 24 hours.

      • Causality: Thermal energy is required to eliminate H₂S and force the substitution.

    • Validation Check: The evolution of H₂S gas can be monitored at the condenser vent using lead(II) acetate paper. The paper will turn black (forming PbS) while the desulfurization step is actively occurring. Warning: Vent the evolved H₂S gas strictly through a bleach scrubber.

    • Workup: Cool to room temperature, concentrate, and purify via silica gel column chromatography. Recrystallization alone is usually insufficient due to the co-crystallization of the symmetrical N,N'-bis(4-chlorophenyl)thiourea impurity.

    Sources

    Safety & Regulatory Compliance

    Safety

    A Senior Scientist's Guide to Personal Protective Equipment for N'-(4-Chlorophenyl)-N,N-dimethylthiourea

    Disclaimer: Specific safety and toxicology data for N'-(4-Chlorophenyl)-N,N-dimethylthiourea (CAS No. 2212-17-1) is not extensively available.

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Disclaimer: Specific safety and toxicology data for N'-(4-Chlorophenyl)-N,N-dimethylthiourea (CAS No. 2212-17-1) is not extensively available. Therefore, this guide is constructed based on the known hazards of the parent compound, thiourea, and other structurally similar thiourea derivatives. A substance-specific risk assessment must be conducted by researchers prior to handling. This document provides a baseline for establishing safe laboratory practices.

    Hazard Assessment: Understanding the 'Why' Behind the 'What'

    As laboratory professionals, our commitment to safety is paramount. It begins not with blindly following a checklist, but with understanding the intrinsic hazards of the materials we handle. N'-(4-Chlorophenyl)-N,N-dimethylthiourea belongs to the thiourea family of compounds. Analogs and parent compounds in this family present significant health risks that dictate our safety protocols. The causality is clear: the potential for severe health effects necessitates stringent engineering controls and a comprehensive Personal Protective Equipment (PPE) strategy.

    Based on data from related compounds, N'-(4-Chlorophenyl)-N,N-dimethylthiourea should be treated as a substance with the following potential hazards:

    • Acute Oral Toxicity: Thiourea derivatives can be harmful or fatal if swallowed.[1][2]

    • Carcinogenicity: Thiourea is suspected of causing cancer.[1][2][3][4]

    • Reproductive Toxicity: The parent compound is suspected of damaging fertility or the unborn child.[1][2]

    • Skin and Respiratory Effects: May cause allergic skin reactions, skin irritation, and respiratory irritation.[2][5]

    • Environmental Hazard: These compounds are often toxic to aquatic life with long-lasting effects.[1][2]

    This hazard profile forms the logical foundation for the specific PPE and handling protocols detailed below.

    The Core Defense: A Multi-Layered PPE Protocol

    A robust PPE strategy is your primary defense against exposure. The following equipment is mandatory when handling N'-(4-Chlorophenyl)-N,N-dimethylthiourea. Each selection is a direct response to the hazards identified.

    Body AreaRequired PPERationale & Specifications
    Eyes/Face Chemical Safety Goggles & Full-Face ShieldGoggles are essential to protect against splashes and fine particulates, as related compounds can cause serious eye irritation.[5] A full-face shield provides a secondary barrier, protecting the entire face during procedures with a higher risk of splashes, such as transfers or solution preparations.[6]
    Hands Chemical-Resistant Gloves (Butyl or Nitrile Rubber)Double-gloving is recommended. Thiourea compounds can cause skin irritation and sensitization.[2] Impervious gloves, such as butyl or nitrile rubber, provide an effective barrier.[7] Gloves must be inspected for integrity before each use and changed immediately upon contamination or after extended use.
    Body Fully-Buttoned Laboratory Coat & Additional Protective ClothingA lab coat protects skin and personal clothing from contamination.[1][3] For procedures involving larger quantities or a higher risk of spills, additional chemical-resistant aprons or suits should be considered. Contaminated work clothing should not be taken home.[1]
    Respiratory NIOSH-Approved RespiratorAll handling of the solid compound must occur within a certified chemical fume hood to control dust and aerosol generation.[3][6] If engineering controls are insufficient or during a spill cleanup, a NIOSH-approved respirator with a particulate filter (e.g., N95/P100) or appropriate multi-purpose cartridges is required to prevent inhalation of this potentially carcinogenic and irritating dust.[2][6][7]
    Feet Closed-Toe, Chemical-Resistant ShoesShoes that fully cover the feet are mandatory to protect against accidental spills.[6]

    Operational Workflow: A Step-by-Step Guide to Safe Handling

    Adherence to a strict, logical workflow minimizes the risk of exposure at every stage of the process. The following diagram and procedural steps outline a self-validating system for handling N'-(4-Chlorophenyl)-N,N-dimethylthiourea.

    G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_cleanup 3. Decontamination & Disposal Phase a Verify Fume Hood Certification & Flow b Confirm Eyewash/Shower is Unobstructed a->b c Assemble All Required Materials b->c d Don PPE in Correct Sequence (Coat, Respirator, Goggles, Gloves) c->d e Carefully Weigh Solid (Minimize Dust) d->e Begin Work f Perform Chemical Transfer/Reaction e->f g Decontaminate Glassware & Work Surfaces f->g Complete Work h Segregate Hazardous Waste in Labeled, Sealed Container g->h i Doff PPE in Correct Sequence (Gloves, Gown, Goggles, Respirator) h->i j Wash Hands Thoroughly i->j

    Caption: Safe Handling Workflow for N'-(4-Chlorophenyl)-N,N-dimethylthiourea.

    Experimental Protocol Steps:
    • Preparation and Engineering Controls:

      • Verify that the chemical fume hood has a current certification and that the airflow is functioning correctly.

      • Ensure the path to the nearest safety shower and eyewash station is clear and unobstructed.[6]

      • Gather all necessary equipment (glassware, spatulas, reagents) and place it within the fume hood to minimize traffic in and out of the workspace.

      • Prepare designated, clearly labeled, and sealed containers for solid and liquid hazardous waste.

    • Donning PPE:

      • Put on your lab coat, ensuring it is fully buttoned.

      • If required by your risk assessment, fit-test and don your NIOSH-approved respirator.

      • Put on chemical safety goggles and a face shield.

      • Finally, put on the first pair of nitrile or butyl gloves, ensuring the cuffs are pulled over the sleeves of your lab coat. Don a second pair over the first.

    • Handling the Chemical:

      • Conduct all manipulations of the solid compound deep within the chemical fume hood.

      • When weighing, use a draft shield or weigh paper folded to contain the powder. Avoid creating dust clouds.[1]

      • If making a solution, add the solid to the solvent slowly.

      • Keep the primary container tightly closed when not in use.[3][7]

    • Decontamination and Doffing PPE:

      • Following the procedure, decontaminate all non-disposable equipment and the work surface within the fume hood.

      • Securely seal all hazardous waste containers.[8]

      • To doff PPE, first remove the outer pair of gloves.

      • Remove your lab coat by rolling it outwards, ensuring the contaminated side is contained.

      • Remove the face shield and goggles.

      • Remove the inner pair of gloves by peeling them off from the cuff, turning them inside out.

      • If a respirator was used, remove it last.

      • Dispose of all single-use PPE in the designated solid waste stream.

    • Waste Disposal:

      • Dispose of all waste (excess chemical, contaminated consumables, and cleaning materials) in accordance with all local, regional, and national environmental regulations.[2][7]

      • Never dispose of this material down the drain, as it is toxic to aquatic life.[1][2]

    Emergency Response Protocols

    • Skin Contact: Immediately remove all contaminated clothing.[3] Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[3][9] Seek medical attention if irritation persists.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][9] Remove contact lenses if present and easy to do. Seek immediate medical attention.

    • Inhalation: Move the individual to fresh air.[1][9] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1][7] Call a poison control center or physician immediately.[1][7]

    • Spill: Evacuate the area. Wear a full complement of PPE, including respiratory protection.[7] Carefully sweep or vacuum up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[1][10]

    By integrating a deep understanding of the chemical's hazards with meticulous adherence to these PPE and handling protocols, you can ensure a safe and controlled laboratory environment.

    References

    • Redox. (2022, March 9). Safety Data Sheet Thiourea. [Link]

    • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Thiourea. [Link]

    • Gentrochema B.V. Safety Data Sheet: Thiourea. [Link]

    • U.S. Environmental Protection Agency (EPA). N'-(4-Chlorophenyl)-N,N-dimethylthiourea - Publications - Abstract Sifter. [Link]

    • U.S. Environmental Protection Agency (EPA). N'-(4-Chlorophenyl)-N,N-dimethylthiourea - Toxics Release Inventory. [Link]

    • Kanazawa University. Handbook of Chemical Substance Management and Waste Disposal. [Link]

    • Organic Syntheses. Working with Hazardous Chemicals. [Link]

    • Inxight Drugs. N'-(4-Chlorophenyl)-N,N-dimethylthiourea. [Link]

    Sources

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